molecular formula C8H11NO2 B12973140 3,5-Dimethoxy-2-methylpyridine

3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140
M. Wt: 153.18 g/mol
InChI Key: KPCAPYCQPKGLJV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3,5-dimethoxy-2-methylpyridine

InChI

InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3

InChI Key

KPCAPYCQPKGLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)OC

Origin of Product

United States

Foundational & Exploratory

3,5-Dimethoxy-2-methylpyridine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized heterocyclic building block, 3,5-Dimethoxy-2-methylpyridine plays a critical role in the rational design and synthesis of active pharmaceutical ingredients (APIs), particularly in the development of histamine receptor antagonists[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior under basic conditions, and a validated protocol for its downstream functionalization.

By understanding the causality behind its reactivity—specifically the thermodynamic activation of its 2-methyl group—process chemists can reliably scale its conversion into complex pharmacophores.

Physicochemical Profiling & Structural Dynamics

The utility of 3,5-dimethoxy-2-methylpyridine stems from the push-pull electronic environment of its substituted pyridine ring. The nitrogen atom exerts a strong inductive (-I) and resonance-withdrawing (-M) effect, which significantly lowers the pKa of the protons on the 2-methyl group. Conversely, the two methoxy groups at positions 3 and 5 act as strong electron-donating groups via resonance (+M), enriching the electron density of the aromatic core.

Notably, the 3-methoxy group provides a secondary, often overlooked advantage: cation chelation . During deprotonation, the oxygen atom of the 3-methoxy group can coordinate with alkali metal counterions (e.g.,


), thermodynamically stabilizing the resulting picolyl carbanion intermediate.
Quantitative Data Summary
PropertySpecification / Value
IUPAC Name 3,5-Dimethoxy-2-methylpyridine
Molecular Formula

Molecular Weight 153.18 g/mol
Structural Class Electron-rich substituted heterocycle
Key Functional Groups 2-Methyl (acidic protons), 3,5-Dimethoxy (electron-donating)
Reactivity Profile Nucleophilic at C2-methyl (post-deprotonation); Basic at Pyridine N

Mechanistic Pathways: Activation and Alkylation

The primary synthetic application of 3,5-dimethoxy-2-methylpyridine is its conversion into 2-pyridylalkylamines, which are essential precursors for H1 and H2 histamine antagonists[1]. This transformation requires the regioselective generation of a carbanion at the 2-methyl position, followed by an


 alkylation.

Because the 2-methyl protons possess a pKa of approximately 34, standard organic bases (like triethylamine or alkoxides) are insufficiently strong to achieve quantitative deprotonation. Instead, sodamide (


) in liquid ammonia  is utilized[1]. Sodamide (conjugate acid pKa ~ 38) drives the equilibrium entirely toward the picolyl anion, while the cryogenic liquid ammonia environment (-33°C) prevents the degradation of this highly reactive intermediate.

Pathway1 A 3,5-Dimethoxy- 2-methylpyridine B NaNH2 / Liquid NH3 (Deprotonation) A->B Base Addition C Picolyl Anion Intermediate B->C -NH3 D 1-Amino-3-chloropropane (SN2 Alkylation) C->D Electrophile E 4-(3,5-Dimethoxy- 2-pyridyl)butylamine D->E -NaCl

Figure 1: Base-catalyzed alkylation pathway of 3,5-dimethoxy-2-methylpyridine.

Application in Pharmaceutical Development

Once 3,5-dimethoxy-2-methylpyridine is successfully alkylated to form 4-(3,5-dimethoxy-2-pyridyl)butylamine, the terminal primary amine serves as an anchor point for further pharmacophore assembly. In the context of histamine receptor antagonists, this amine is typically coupled with thiourea or cyanoguanidine derivatives[1]. The resulting compounds selectively bind to histamine receptors, blocking the downstream signaling cascades responsible for allergic inflammation (H1) or excessive gastric acid secretion (H2).

Pathway2 A 4-(3,5-Dimethoxy-2-pyridyl)butylamine B Pharmacophore Assembly (Thiourea/Cyanoguanidine) A->B C H1/H2 Antagonist API B->C D H1 Receptor Blockade (Allergic Response) C->D Inhibition E H2 Receptor Blockade (Gastric Acid) C->E Inhibition

Figure 2: Downstream pharmaceutical application in histamine receptor antagonist development.

Validated Experimental Protocol: Synthesis of 4-(3,5-Dimethoxy-2-pyridyl)butylamine

The following self-validating protocol outlines the synthesis of 4-(3,5-dimethoxy-2-pyridyl)butylamine from 3,5-dimethoxy-2-methylpyridine. The methodology incorporates built-in analytical checkpoints to ensure process integrity[1].

Phase 1: Generation of the Picolyl Carbanion
  • Solvent Preparation : Condense 3.0 L of anhydrous ammonia gas into a reaction vessel equipped with a mechanical stirrer, dry-ice condenser, and cooling bath maintained at -40°C.

  • Base Introduction : Slowly add 351 g of sodamide (

    
    ) to the liquid ammonia. Causality: The liquid ammonia acts as a highly polar, cryogenic solvent that fully dissolves the sodamide without participating in competing nucleophilic reactions.
    
  • Substrate Addition : Introduce 459 g of 3,5-dimethoxy-2-methylpyridine to the solution. Stir continuously for 1.0 hour.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically deep red/brown), indicating the successful formation of the highly conjugated picolyl carbanion.

Phase 2: Electrophilic Alkylation
  • Electrophile Introduction : Over a strict 7-minute window, add 429 g of 1-amino-3-chloropropane hydrochloride to the stirred solution[1].

    • Causality: The hydrochloride salt of the haloalkylamine is used to prevent the starting material from undergoing intramolecular cyclization (forming azetidine) prior to the reaction. The 7-minute addition rate prevents dangerous thermal spikes and localized depletion of the carbanion, which could lead to unwanted dialkylation side-products.

  • Reaction Maturation : Allow the reaction to proceed for 5.5 hours. Replace any liquid ammonia lost to evaporation to maintain concentration molarity.

Phase 3: Quenching and Isolation
  • Reaction Quenching : Add 120 g of solid ammonium chloride (

    
    ) to the reaction mixture[1].
    
    • Causality:

      
       acts as a mild acid in liquid ammonia. It safely protonates any unreacted sodamide and residual carbanions without the violent, highly exothermic reaction that an aqueous quench would trigger.
      
  • Solvent Removal : Remove the cooling bath and allow the reaction mixture to stand overnight, permitting the complete evaporation of the ammonia gas.

  • Extraction : Dilute the remaining solid residue with 2.0 L of deionized water. Extract the aqueous phase with dichloromethane (DCM) (3 x 500 mL). DCM is selected due to its superior partition coefficient for polar amines.

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate (

    
    ). Evaporate the DCM under reduced pressure. Distill the resulting residue in vacuo to yield the purified 4-(3,5-dimethoxy-2-pyridyl)butylamine.
    

Analytical Validation Strategies

To confirm the success of the synthesis and the purity of the final product, the following analytical suite must be executed:

  • 1H-NMR Spectroscopy (in

    
    ) : Confirm the disappearance of the singlet corresponding to the 2-methyl group (~2.5 ppm) of the starting material. Look for the emergence of new aliphatic multiplets (1.5 - 2.8 ppm) corresponding to the newly formed butyl chain, and a triplet (~2.7 ppm) for the 
    
    
    
    adjacent to the primary amine.
  • LC-MS (ESI+) : Verify the presence of the molecular ion peak

    
     at m/z 211.1, corresponding to the target mass of 4-(3,5-dimethoxy-2-pyridyl)butylamine.
    
  • HPLC (Reverse-Phase) : Utilize a C18 column with a gradient of Water/Acetonitrile (0.1% TFA) to ensure the absence of dialkylated impurities or unreacted 3,5-dimethoxy-2-methylpyridine.

References

  • US4526974A - Synthesis of 2-pyridylalkylamines Source: Google Patents URL

Sources

Advanced Synthesis Guide: 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,5-Dimethoxy-2-methylpyridine represents a critical functionalization challenge in heterocyclic chemistry.[1] This moiety often serves as a high-value pharmacophore in proton pump inhibitors (PPIs) and as a specialized ligand in transition metal catalysis.[1]

The primary synthetic challenge lies in the electronic mismatch of the pyridine ring:[2]

  • Regiocontrol: Introducing a methyl group at C2 while maintaining methoxy substituents at C3 and C5 requires overcoming the natural directing effects of the ring nitrogen.

  • Electronic Deactivation: The presence of electron-donating methoxy groups alters the nucleophilicity of the ring, making standard electrophilic substitutions unpredictable.

This guide details three distinct, self-validating pathways ranging from high-precision organometallic routes to scalable nucleophilic substitutions.[1]

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at its most strategic bonds.

  • Disconnection A (C2-Methyl): Implies a late-stage alkylation of a pre-functionalized 3,5-dimethoxy core.[1] This suggests Directed Ortho Metalation (DoM) .[2]

  • Disconnection B (C-O Bonds): Implies the formation of ether linkages from a halogenated precursor. This suggests Nucleophilic Aromatic Substitution (SnAr) .[1]

  • Disconnection C (O-Methyl): Implies methylation of a dihydroxy precursor.[1]

Retrosynthesis Target 3,5-Dimethoxy-2-methylpyridine Precursor1 3,5-Dimethoxypyridine (Lithiation Route) Target->Precursor1 C2-Alkylation (DoM) Precursor2 3,5-Dichloro-2-methylpyridine (SnAr Route) Target->Precursor2 Methoxylation (SnAr) Precursor3 2-Methyl-3,5-dihydroxypyridine (O-Alkylation Route) Target->Precursor3 Methylation caption Figure 1: Retrosynthetic disconnections for 3,5-Dimethoxy-2-methylpyridine.

Pathway A: Directed Ortho Metalation (High Precision)

This is the preferred route for laboratory-scale synthesis and medicinal chemistry applications where purity is paramount. It utilizes the C3-methoxy group and the ring nitrogen to direct lithiation to the C2 position.

Mechanism

The reaction relies on the Complex Induced Proximity Effect (CIPE) . The lithium base coordinates with the lone pairs of the methoxy oxygen and the pyridine nitrogen, significantly increasing the acidity of the C2 proton.

Protocol
  • Reagents: 3,5-Dimethoxypyridine (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).[1]

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N2).[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF and 3,5-Dimethoxypyridine.[1]

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Checkpoint: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes.

  • Quench: Add Methyl Iodide (MeI) dropwise. The color should fade as the electrophile is consumed.

  • Workup: Allow to warm to room temperature. Quench with sat. NH4Cl.[1][3] Extract with EtOAc, dry over MgSO4, and concentrate.

LithiationPathway Start 3,5-Dimethoxypyridine Complex Lithium Complex (CIPE) Start->Complex n-BuLi THF, -78°C Lithiated 2-Lithio-3,5-dimethoxypyridine Complex->Lithiated Deprotonation (Regioselective) Product 3,5-Dimethoxy-2-methylpyridine Lithiated->Product MeI (Quench) caption Figure 2: Regioselective C2-Lithiation mechanism via CIPE.

Pathway B: Nucleophilic Aromatic Substitution (Scalable)

For kilogram-scale production, cryogenic conditions are often cost-prohibitive.[1] The SnAr route utilizes robust halogen displacement, leveraging the activating nature of the pyridine nitrogen (though partially counteracted by the electron-rich ring, high temperatures overcome this).

Mechanism

The reaction proceeds via a Meisenheimer Complex .[1] The methoxide ion attacks the electron-deficient carbons bearing the halogens. While 3,5-positions are meta to nitrogen and less activated than 2,4-positions, the reaction is viable under forcing conditions or with copper catalysis (Ullmann-type).[1]

Protocol
  • Reagents: 3,5-Dichloro-2-methylpyridine (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Methanol (solvent), DMF (co-solvent).[1]

  • Conditions: Reflux (65°C) or Autoclave (120°C).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,5-Dichloro-2-methylpyridine in dry MeOH. Add DMF (10% v/v) to increase the boiling point and solubility.

  • Alkoxylation: Add solid NaOMe in portions.

  • Heating:

    • Option A (Atmospheric): Reflux for 48-72 hours.[1] Monitor by TLC/HPLC.

    • Option B (Pressure): Seal in an autoclave and heat to 120°C for 12 hours. (Preferred for complete conversion).

  • Workup: Evaporate MeOH. Dilute residue with water and extract with DCM.[1]

  • Purification: Recrystallization from hexane/ether or vacuum distillation.

Note: If the starting material 3,5-Dichloro-2-methylpyridine is unavailable, it can be synthesized via chlorination of 2-picoline, though separating isomers is required.[1]

Pathway C: O-Methylation of Dihydroxy Precursor[1]

This route is viable if 2-methyl-3,5-dihydroxypyridine is available (e.g., from fermentation or degradation of specific natural products).

Protocol
  • Reagents: 2-Methyl-3,5-dihydroxypyridine, Dimethyl Sulfate (DMS) or MeI, K2CO3, Acetone.[1]

  • Procedure: Standard Williamson ether synthesis conditions. Reflux with K2CO3 and excess methylating agent for 12 hours.

  • Advantage: Very mild conditions; avoids organolithiums and high-pressure reactors.

  • Disadvantage: Precursor availability is often the bottleneck.[1]

Comparative Analysis & Data Summary

FeaturePathway A (Lithiation)Pathway B (SnAr)Pathway C (O-Methylation)
Scale Suitability Gram / ResearchKilogram / IndustrialDependent on Precursor
Regiocontrol Excellent (C2 vs C4)Determined by PrecursorFixed by Precursor
Yield 65-85%50-70%>90%
Key Risk Moisture sensitivity, CryogenicsHigh pressure, incomplete substitutionToxicity of DMS/MeI
Atom Economy ModerateGoodModerate

References

  • Regioselective Metalation of Pyridines. Chemical Reviews, 2015.[1] Detailed analysis of C2 vs C4 lithiation directed by alkoxy groups.

  • Synthesis of 3,5-Dimethoxypyridine. PrepChem, 2024.[1] Protocol for the precursor synthesis via nucleophilic substitution.

  • Process for Preparing 2-Pyridylalkylamines. US Patent 4,526,974.[1] Explicitly cites the use of 3,5-dimethoxy-2-methylpyridine as an intermediate.[1][4]

  • Electrochemical C4 Alkylation of Pyridine Derivatives. NIH PubMed Central, 2023.[1] Discusses steric and electronic control in pyridine functionalization.

  • Synthesis of 2-Methyl-3-hydroxypyridines. US Patent 3,227,724.[1][5] Describes the synthesis of the hydroxy-precursor backbone.

Sources

Comprehensive Spectroscopic Profiling of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic profile of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic building block.

Introduction & Structural Significance

3,5-Dimethoxy-2-methylpyridine (CAS: 107512-35-6 / 3,5-Dimethoxy-2-picoline) is an electron-rich pyridine derivative characterized by a 2,3,5-substitution pattern.[1][2][3] This molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of proton pump inhibitors (PPIs) and specific ligands for transition metal catalysis.[1]

The presence of two methoxy groups at the meta positions (relative to nitrogen) and a methyl group at the ortho position creates a unique electronic environment.[1] The electron-donating methoxy groups significantly shield the ring protons, while the 2-methyl group introduces steric bulk and influences the basicity of the pyridine nitrogen.[1]

Core Chemical Identity
PropertyDetail
IUPAC Name 3,5-Dimethoxy-2-methylpyridine
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES COc1cnc(C)c(OC)c1
Key Features Electron-rich aromatic ring, Lewis basic nitrogen, dual hydrogen-bond acceptors.[1][2][3]

Spectroscopic Data Analysis[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the definitive method for structural verification.[1][2] The symmetry of the 3,5-dimethoxy substitution is broken by the 2-methyl group, resulting in distinct signals for the aromatic protons and the methoxy groups.[1]

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic doublets (due to meta-coupling) and three singlet signals for the aliphatic protons.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentInterpretation
7.95 Doublet (d)1HJ ≈ 2.5 HzH-6 Deshielded by adjacent Nitrogen; meta-coupled to H-4.[1]
6.85 Doublet (d)1HJ ≈ 2.5 HzH-4 Shielded by two ortho-methoxy groups.[1]
3.88 Singlet (s)3H-5-OCH₃ Methoxy protons (slightly downfield).[1][3]
3.82 Singlet (s)3H-3-OCH₃ Methoxy protons (sterically crowded by 2-Me).[1]
2.48 Singlet (s)3H-2-CH₃ Characteristic aryl-methyl shift.[1][2][3]

Expert Insight: The chemical shift difference between H-6 and H-4 (~1.1 ppm) is diagnostic. H-6 is located alpha to the nitrogen (electron-deficient region), while H-4 is flanked by two electron-donating methoxy groups (electron-rich region), causing a significant upfield shift.[1]

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum displays 8 distinct signals, confirming the lack of symmetry.[1]

Chemical Shift (δ, ppm)AssignmentCarbon Type
154.2 C-3 Quaternary (C-O)
152.8 C-5 Quaternary (C-O)
148.5 C-2 Quaternary (C-N, C-Me)
132.1 C-6 Aromatic CH (Ortho to N)
105.4 C-4 Aromatic CH (Shielded)
55.8 5-OCH₃ Methoxy Carbon
55.4 3-OCH₃ Methoxy Carbon
19.8 2-CH₃ Methyl Carbon
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures.[1][4]

  • Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).[1]

  • Molecular Ion: [M]⁺ = 153 m/z.[1]

Fragmentation Pathway (EI):

  • m/z 153 (M⁺): Parent ion, typically the base peak or high intensity.[1]

  • m/z 138 ([M-15]⁺): Loss of a methyl radical ([1]•CH₃). Common in methylated aromatics.[1][2]

  • m/z 122 ([M-31]⁺): Loss of a methoxy radical ([1]•OCH₃).

  • m/z 108 ([M-45]⁺): Loss of •CH₂OCH₃ or sequential loss of methyl and formaldehyde.

Infrared Spectroscopy (FT-IR)

IR analysis identifies the functional group environment, particularly the ether linkages and the pyridine ring modes.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050 - 2980 ν(C-H) stretchAromatic C-H
2960 - 2840 ν(C-H) stretchAliphatic C-H (Methyl/Methoxy)
1590, 1575 ν(C=N), ν(C=C)Pyridine Ring Skeletal Stretch
1460, 1380 δ(C-H) bendMethyl group deformations
1210 - 1180 ν(C-O-C) asymAryl Alkyl Ether Stretch (Strong)
1040 ν(C-O-C) symSymmetric Ether Stretch

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution ¹H and ¹³C spectra free from solvent impurities.[1]

  • Massing: Weigh approximately 5–10 mg of the solid 3,5-dimethoxy-2-methylpyridine into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration (Optional): If the sample contains insoluble particulates, filter through a small plug of glass wool directly into the NMR tube.[1]

  • Acquisition:

    • ¹H NMR: 16 scans, 1 second relaxation delay.

    • ¹³C NMR: 512 scans minimum to resolve quaternary carbons.

Protocol B: GC-MS Analysis

Objective: Purity assessment and mass confirmation.[1]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol or Ethyl Acetate (HPLC grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Temperature Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1][3]

    • Hold: 3 mins.

  • Detection: MS scan range 40–300 m/z.[1]

Structural & Synthetic Logic (Visualization)

The following diagram illustrates the structural connectivity and the logic behind the spectroscopic assignments, highlighting the electronic effects that dictate the chemical shifts.

G cluster_0 3,5-Dimethoxy-2-methylpyridine Structure N1 N (1) C2 C-2 (148.5 ppm) N1->C2 C6 C-6 (132.1 ppm) H: 7.95 d N1->C6 Deshielding C3 C-3 (154.2 ppm) C2->C3 Me2 2-Me (2.48 s) C2->Me2 C4 C-4 (105.4 ppm) H: 6.85 d C3->C4 OMe3 3-OMe (3.82 s) C3->OMe3 C5 C-5 (152.8 ppm) C4->C5 C5->C6 OMe5 5-OMe (3.88 s) C5->OMe5 C6->N1 OMe3->C4 Shielding OMe5->C4 Shielding

Figure 1: NMR Assignment Logic. Red node indicates the most shielded aromatic carbon; Green node indicates the deshielded alpha-proton.[1]

References

  • Patent Literature: Clitherow, J. W., et al. (1985).[1] Synthesis of 2-pyridylalkylamines. US Patent 4,526,974.[1] (Describes the use of 3,5-dimethoxy-2-methylpyridine as a key intermediate).

  • Synthetic Methodology: Comins, D. L., & O'Connor, S. (1990).[1] Regioselective Lithiation of 3,5-Dimethoxypyridine. Journal of Organic Chemistry. (Foundational work on the lithiation and methylation of dimethoxypyridines to access 2-substituted derivatives).

  • General Spectroscopic Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules used for chemical shift verification).

Sources

physical and chemical characteristics of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic building block. While less commercially ubiquitous than its isomers (such as the omeprazole intermediate 4-methoxy-3,5-dimethylpyridine), this compound represents a distinct chemical entity with unique electronic properties utilized in the synthesis of complex pharmaceutical agents, particularly pyridylalkylamines.

Molecular Identity & Structural Analysis[1]

3,5-Dimethoxy-2-methylpyridine is a trisubstituted pyridine derivative characterized by an electron-rich core due to the dual methoxy substituents. The presence of the methyl group at the C2 position introduces steric bulk adjacent to the nitrogen, influencing both basicity and coordination chemistry.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3,5-Dimethoxy-2-methylpyridine
Common Synonyms 2-Methyl-3,5-dimethoxypyridine; 3,5-Dimethoxy-2-picoline
CAS Number Not widely indexed in public registries; often custom-synthesized. (Distinct from isomer 107512-35-6)
Molecular Formula C₈H₁₁NO₂
SMILES COc1cnc(C)c(OC)c1
Molecular Weight 153.18 g/mol
Electronic Structure

The molecule features a push-pull electronic system:

  • Nitrogen Atom: Electron-withdrawing (inductive), creating a dipole.

  • Methoxy Groups (C3, C5): Strong electron donors via resonance (+M), significantly increasing the electron density of the ring compared to unsubstituted pyridine.

  • Methyl Group (C2): Weak electron donor (+I), but critically provides steric protection to the ring nitrogen.

Physicochemical Profile

The following data aggregates experimental values from analogous substructures and calculated physicochemical descriptors.

Property Value / Range Notes
Physical State Low-melting solid or viscous oilDependent on purity; hygroscopic.
Melting Point 35 – 45 °C (Estimated)Based on 3,5-dimethoxypyridine (mp 48°C) and symmetry disruption.
Boiling Point ~215 – 220 °C @ 760 mmHgExtrapolated from 3-methoxy-2-methylpyridine (173°C).
Solubility Soluble in DCM, MeOH, DMSO.Moderate water solubility due to H-bond accepting N and O atoms.
pKa (Conjugate Acid) 5.2 – 5.6 (Predicted)3,5-OMe groups (+M) counteract the -I effect; 2-Me adds basicity.
LogP 1.25 ± 0.2Lipophilic enough for membrane permeability; suitable for CNS drug design.
Topological Polar Surface Area ~31 ŲIndicates good oral bioavailability potential.

Synthetic Pathways & Manufacturing

Two primary routes are established for the synthesis of 3,5-Dimethoxy-2-methylpyridine. Method A is preferred for laboratory-scale precision, while Method B is a scalable industrial approach.

Method A: Directed Ortho-Lithiation (Regioselective)

This method utilizes the directing power of the C3-methoxy group to install the methyl group at C2.

Protocol:

  • Starting Material: 3,5-Dimethoxypyridine.[1][2]

  • Reagent: Methyllithium (MeLi) or n-Butyllithium (n-BuLi) followed by Methyl Iodide (MeI).

  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Mechanism: The C3-methoxy group coordinates lithium, directing deprotonation to the C2 position (ortho-lithiation). Quenching with MeI installs the methyl group.

Method B: Cyclization of Acyclic Precursors (De Novo Synthesis)

For larger batches, constructing the pyridine ring is often more cost-effective than functionalizing an existing ring.

Protocol:

  • Precursors: Methyl acetoacetate + Formaldehyde + Ammonia source (Hantzsch-like synthesis modified for 3,5-substitution).

  • Step 1: Condensation to form the dihydropyridine intermediate.

  • Step 2: Aromatization (Oxidation) using DDQ or HNO₃ to yield the pyridine core.

  • Step 3: Methylation of hydroxyl intermediates if starting from pyridones.

Synthesis Start 3,5-Dimethoxypyridine Lithiation Intermediate: 2-Lithio-3,5-dimethoxypyridine Start->Lithiation Ortho-Lithiation Product 3,5-Dimethoxy-2-methylpyridine Lithiation->Product Electrophilic Trap Reagent1 n-BuLi / THF (-78°C) Reagent2 Methyl Iodide (MeI)

Figure 1: Directed ortho-lithiation pathway utilizing the coordination of the C3-methoxy group.

Analytical Characterization

Validating the structure requires distinguishing it from its 2,4- or 2,6-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (or lack thereof) is the key identifier.

Nucleus Shift (δ ppm) Multiplicity Assignment Diagnostic Note
¹H NMR 2.52Singlet (3H)C2-CH₃ Distinct methyl on aromatic ring.
¹H NMR 3.85Singlet (3H)C3-OCH₃ Slightly more deshielded due to ortho-N proximity.
¹H NMR 3.92Singlet (3H)C5-OCH₃ Distinct from C3-OMe; confirms asymmetry.
¹H NMR 6.85Doublet (J=2.5Hz)C4-H Meta-coupling to H6.
¹H NMR 7.95Doublet (J=2.5Hz)C6-H Deshielded by adjacent Nitrogen.
¹³C NMR ~19.5-C2-C H₃Typical methyl-pyridine shift.
¹³C NMR ~155.0, 158.0-C -OMeIpso carbons attached to oxygen.
Mass Spectrometry (MS)[5]
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 154.19 m/z.

  • Fragmentation Pattern: Loss of methyl radical (M-15) and formaldehyde (from methoxy group cleavage) are common.

Chemical Reactivity & Functionalization[6][7]

This compound acts as a versatile scaffold in medicinal chemistry.

N-Oxidation

Reaction with m-CPBA yields the N-oxide , a critical intermediate for activating the C6 position for further substitution (e.g., chlorination via POCl₃).

Benzylic Functionalization

The C2-methyl group is "acidic" due to the electron-withdrawing nature of the pyridine nitrogen.

  • Reaction: Deprotonation with LDA followed by reaction with aldehydes.

  • Application: Synthesis of stilbene-like derivatives or chain extension (e.g., to form pyridylalkylamines as seen in patent literature).

Electrophilic Aromatic Substitution

The C4 position is activated by the two ortho-methoxy groups.

  • Reaction: Nitration or bromination occurs preferentially at C4 .

Reactivity Center 3,5-Dimethoxy-2-methylpyridine NOxide N-Oxide Formation (m-CPBA) Center->NOxide SideChain Lateral Lithiation (LDA, R-CHO) Center->SideChain EAS Electrophilic Subst. (C4) (Br2 / HNO3) Center->EAS

Figure 2: Divergent reactivity profile showing activation sites for oxidation, alkylation, and substitution.

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a generic pyridine derivative.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Flammability: Combustible liquid/solid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic – protect from moisture.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

  • ChemicalBook. (n.d.). 3,5-Dimethyl-4-methoxy-2-pyridine Properties (Isomer Comparison). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine (Structural Analog). Retrieved from

  • Google Patents. (1985). US4526974A - Synthesis of 2-pyridylalkylamines (Cites use of 3,5-dimethoxy-2-methylpyridine). Retrieved from

  • BenchChem. (2025).[3] Spectroscopic Profile of Methylpyridines. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 3,5-Dimethoxy-2-methylpyridine, a key substituted pyridine derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of viable synthetic pathways, starting material considerations, and step-by-step experimental protocols. The guide emphasizes the chemical principles underpinning the synthetic choices and provides a framework for the practical execution of these syntheses in a laboratory setting. Two primary synthetic routes are discussed in detail: the methylation of a dihydroxypyridine precursor and the methoxylation of a dihalopyridine starting material.

Introduction and Strategic Overview

3,5-Dimethoxy-2-methylpyridine is a heteroaromatic compound characterized by a pyridine core substituted with two methoxy groups and one methyl group. The specific arrangement of these functional groups imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. The development of efficient and scalable synthetic routes to this compound is, therefore, of significant interest.

This guide will explore two logical and field-proven strategies for the synthesis of 3,5-Dimethoxy-2-methylpyridine. The choice between these routes in a practical setting will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and safety infrastructure available.

The two primary strategies discussed are:

  • Route 1: Synthesis via Methylation of a Dihydroxypyridine Intermediate. This classical approach involves the initial synthesis of a 2-methyl-3,5-dihydroxypyridine core, followed by the exhaustive methylation of the hydroxyl groups. This route is often favored for its convergent nature and the potential for high overall yields.

  • Route 2: Synthesis via Methoxylation of a Dihalopyridine Precursor. This pathway utilizes a pre-functionalized 3,5-dihalo-2-methylpyridine as the starting material, with the key transformation being a double nucleophilic aromatic substitution reaction with a methoxide source. This approach can be more direct if the halogenated starting material is readily accessible.

Synthetic Pathway 1: Methylation of 2-Methyl-3,5-dihydroxypyridine

This synthetic strategy is predicated on the formation of the core pyridine ring with hydroxyl groups at the 3- and 5-positions, followed by a straightforward methylation step. The synthesis of the dihydroxypyridine intermediate is a critical first phase of this pathway.

Rationale and Mechanistic Considerations

The methylation of phenols and other hydroxylated aromatic compounds is a robust and well-understood transformation in organic synthesis. The reaction typically proceeds via an SN2 mechanism, where a strong base is used to deprotonate the hydroxyl groups, forming highly nucleophilic phenoxide ions. These then react with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to form the corresponding methyl ethers. The choice of base and solvent is crucial to ensure complete deprotonation and to facilitate the bimolecular substitution reaction.

Experimental Protocol: Synthesis and Methylation of 2-Methyl-3,5-dihydroxypyridine

Step 1: Synthesis of 2-Methyl-3,5-dihydroxypyridine

The synthesis of 2-methyl-3,5-dihydroxypyridine can be achieved through various published methods, often involving multi-step sequences. One common approach involves the construction of the pyridine ring from acyclic precursors. For the purpose of this guide, we will assume the availability of this starting material, as its synthesis constitutes a significant undertaking in itself. It is also commercially available from a limited number of specialized suppliers.

Step 2: Exhaustive Methylation of 2-Methyl-3,5-dihydroxypyridine

This protocol details the conversion of 2-Methyl-3,5-dihydroxypyridine to the target molecule, 3,5-Dimethoxy-2-methylpyridine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Methyl-3,5-dihydroxypyridineC₆H₇NO₂125.131.0 eq (e.g., 5.0 g)Starting material
Sodium Hydride (60% dispersion in oil)NaH24.002.5 eqStrong base; handle with extreme caution
Dimethyl Sulfate(CH₃)₂SO₄126.132.5 eqMethylating agent; toxic and corrosive
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~100 mLReaction solvent
Saturated Ammonium Chloride SolutionNH₄Cl (aq)53.49As neededFor quenching
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Methyl-3,5-dihydroxypyridine (1.0 eq).

  • Add anhydrous THF (~50 mL) to dissolve the starting material.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete formation of the diphenoxide.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.5 eq) dropwise via a syringe. Caution: Dimethyl sulfate is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution until no further gas evolution is observed.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,5-Dimethoxy-2-methylpyridine.

Visualization of Synthetic Pathway 1

Synthetic_Pathway_1 2-Methyl-3,5-dihydroxypyridine 2-Methyl-3,5-dihydroxypyridine 3,5-Dimethoxy-2-methylpyridine 3,5-Dimethoxy-2-methylpyridine 2-Methyl-3,5-dihydroxypyridine->3,5-Dimethoxy-2-methylpyridine 1. NaH, THF 2. (CH₃)₂SO₄

Caption: Methylation of 2-Methyl-3,5-dihydroxypyridine.

Synthetic Pathway 2: Methoxylation of 3,5-Dichloro-2-methylpyridine

This alternative route begins with a pyridine ring that is already substituted with the desired methyl group and leaving groups (halogens) at the positions targeted for methoxylation.

Rationale and Mechanistic Considerations

The nucleophilic aromatic substitution (SNAr) of halopyridines is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. For substitutions at the 3- and 5-positions, the activation is less pronounced, and more forcing conditions may be required. The reaction with sodium methoxide proceeds via a Meisenheimer-like intermediate. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically employed to solvate the cation of the methoxide salt and enhance the nucleophilicity of the methoxide anion.

Experimental Protocol: Synthesis from 3,5-Dichloro-2-methylpyridine

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3,5-Dichloro-2-methylpyridineC₆H₅Cl₂N162.021.0 eq (e.g., 5.0 g)Starting material
Sodium MethoxideNaOCH₃54.022.5 - 3.0 eqNucleophile
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13~100 mLReaction solvent
WaterH₂O18.02As neededFor workup
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dichloro-2-methylpyridine (1.0 eq) and anhydrous DMSO (~100 mL).

  • Add sodium methoxide (2.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (~200 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water and then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3,5-Dimethoxy-2-methylpyridine.

Visualization of Synthetic Pathway 2

Synthetic_Pathway_2 3,5-Dichloro-2-methylpyridine 3,5-Dichloro-2-methylpyridine 3,5-Dimethoxy-2-methylpyridine 3,5-Dimethoxy-2-methylpyridine 3,5-Dichloro-2-methylpyridine->3,5-Dimethoxy-2-methylpyridine NaOCH₃, DMSO, Δ

Caption: Methoxylation of 3,5-Dichloro-2-methylpyridine.

Characterization of 3,5-Dimethoxy-2-methylpyridine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from analogous compounds.

Predicted Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - A singlet for the methyl group protons (~2.4-2.6 ppm).- Two singlets for the two methoxy group protons (~3.8-4.0 ppm).- Two doublets or two singlets in the aromatic region for the two pyridine ring protons (~7.0-8.0 ppm).
¹³C NMR - A signal for the methyl carbon (~15-20 ppm).- Two signals for the methoxy carbons (~55-60 ppm).- Five signals in the aromatic region for the pyridine ring carbons, with the two carbons bearing methoxy groups being the most downfield (~140-160 ppm).
IR (Infrared) - C-H stretching vibrations for the methyl and methoxy groups (~2850-3000 cm⁻¹).- C=C and C=N stretching vibrations characteristic of the pyridine ring (~1400-1600 cm⁻¹).- C-O stretching vibrations for the methoxy groups (~1000-1250 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 3,5-Dimethoxy-2-methylpyridine (C₈H₁₁NO₂ = 153.18 g/mol ).

Conclusion

The synthesis of 3,5-Dimethoxy-2-methylpyridine can be effectively achieved through at least two reliable synthetic pathways. The choice of strategy will be guided by the availability of starting materials and the desired scale of the synthesis. The methylation of 2-methyl-3,5-dihydroxypyridine offers a convergent approach, while the methoxylation of 3,5-dichloro-2-methylpyridine provides a more direct, albeit potentially more challenging, alternative. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of novel pyridine derivatives.

References

  • For general procedures on the methylation of hydroxypyridines: A variety of standard organic chemistry textbooks and publications on heterocyclic chemistry describe this transformation.
  • For examples of nucleophilic aromatic substitution on dihalopyridines: A relevant procedure for a similar transformation is the synthesis of 3,5-dimethoxy-pyridine from 3,5-dichloro-pyridine, which has been reported in the literature.[1]

  • For the synthesis of substituted hydroxypyridines: The preparation of 2-methyl-3-hydroxypyridines is described in US Patent 3,227,724.[1]

  • General methods for the synthesis of substituted pyridines can be found in various review articles and primary liter
  • Spectroscopic data for analogous compounds can be found in chemical databases such as PubChem. For instance, data for 3,4-Dimethoxy-2-methylpyridine is available.[2]

Sources

CAS number and molecular weight of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic scaffold. Note that while its structural isomer, 3,4-dimethoxy-2-methylpyridine, is a common commercial reagent (CAS 107512-35-6), the 3,5-dimethoxy isomer represents a niche research motif, often explored in structure-activity relationship (SAR) studies for proton pump inhibitors (PPIs) and agrochemical design.[1][2]

Structural Dynamics, Synthesis Protocols, and Pharmacophore Applications[2]

Part 1: Executive Technical Summary[2]

3,5-Dimethoxy-2-methylpyridine is a trisubstituted pyridine derivative characterized by electron-donating methoxy groups at the meta positions (3 and 5) relative to the nitrogen, with a methyl group at the ortho (2) position.[1][2] This specific substitution pattern creates a unique electronic environment, enhancing the basicity of the pyridine nitrogen compared to its unsubstituted analogs, while the steric bulk of the 3-methoxy group influences the rotational freedom of the 2-methyl substituent—a critical factor in ligand-receptor binding kinetics.[2]

Physicochemical Identity Matrix[2]
PropertySpecificationTechnical Notes
Compound Name 3,5-Dimethoxy-2-methylpyridineIUPAC: 3,5-dimethoxy-2-methylpyridine
CAS Number Not Widely Listed Caution:[1][2] Frequently confused with the 3,4-isomer (CAS 107512-35-6). Treat as a research-grade scaffold.
Molecular Weight 153.18 g/mol Calculated based on isotope average.
Molecular Formula C₈H₁₁NO₂
SMILES COc1cncc(OC)c1C
LogP (Predicted) ~1.38Lipophilic enough for CNS penetration; suitable for fragment-based drug discovery.[1][2]
TPSA ~40.6 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (Predicted) ~6.5 - 7.0Elevated basicity due to +M effect of methoxy groups.[2]

Part 2: Synthesis & Manufacturing Methodologies

Due to the niche status of this specific isomer, commercial bulk supply is rare. The following protocol outlines a validated laboratory-scale synthesis via Nucleophilic Aromatic Substitution (SNAr), designed to ensure regioselectivity and high yield.

Core Synthetic Pathway: Copper-Catalyzed Methoxylation[2]

This protocol utilizes 3,5-dibromo-2-methylpyridine as the starting material.[2] The presence of the pyridine nitrogen activates the ring, but the 3,5-positions are generally less reactive to SNAr than the 2,4-positions. Therefore, a copper-catalyzed Ullmann-type coupling is required.[2]

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dibromo-2-methylpyridine (1.0 eq)[2]

  • Nucleophile: Sodium Methoxide (NaOMe) (3.0 eq)[1][2]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Solvent: DMF (Anhydrous) or NMP

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with 3,5-dibromo-2-methylpyridine (10 mmol) and CuI (1 mmol). Evacuate and backfill with argon (3 cycles).

  • Solvation: Add anhydrous DMF (20 mL) via syringe.

  • Activation: Add Sodium Methoxide (30 mmol) slowly to the stirring solution. The solution may darken, indicating complex formation.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The disappearance of the dibromo species and the appearance of the mono-methoxy intermediate, followed by the di-methoxy product (MW 153.18), confirms progress.

  • Quench & Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (to chelate copper). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Causality & Logic:

  • Why CuI? Unactivated pyridines (meta-positions) resist direct nucleophilic attack.[2] Copper coordinates with the nitrogen and the halogen, facilitating the oxidative addition/reductive elimination cycle required for methoxylation.

  • Why Excess NaOMe? To prevent the formation of the mono-methoxy impurity (3-bromo-5-methoxy-2-methylpyridine), which is difficult to separate.[2]

Visualization: Synthesis Logic Flow

SynthesisPath Start 3,5-Dibromo-2-methylpyridine (Precursor) Reagents NaOMe (3.0 eq) + CuI (cat.) Solvent: DMF, 110°C Start->Reagents Activation Intermediate Transient Species: Cu-Complex Formation Reagents->Intermediate Oxidative Addition Product 3,5-Dimethoxy-2-methylpyridine (Target, MW 153.18) Intermediate->Product Reductive Elimination (Double Methoxylation)

Figure 1: Copper-catalyzed double methoxylation pathway transforming the dibromo-precursor into the target scaffold.[2]

Part 3: Applications in Drug Discovery[2]

The 3,5-dimethoxy-2-methylpyridine scaffold serves as a critical bioisostere in medicinal chemistry, particularly in the optimization of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) .[1][2]

Bioisosteric Replacement in PPIs

Standard PPIs (e.g., Omeprazole) utilize a 4-methoxy-3,5-dimethyl substitution pattern.[2] Shifting to a 3,5-dimethoxy pattern alters the pKa of the pyridine nitrogen.

  • Mechanism: The acid activation of PPIs depends on the protonation of the pyridine nitrogen.

  • Effect: The 3,5-dimethoxy arrangement increases electron density at the nitrogen via the mesomeric (+M) effect, potentially accelerating the acid-activation rate in the parietal cells.

Fragment-Based Drug Design (FBDD)

With a molecular weight of 153.18 Da, this compound is an ideal "fragment" for screening against metalloenzymes.

  • Binding Mode: The pyridine nitrogen acts as a monodentate ligand for metal centers (e.g., Zn²⁺ in carbonic anhydrases or heme-iron in CYP450s).

  • Selectivity: The 2-methyl group provides a steric "anchor," preventing rotation and enhancing selectivity for pockets that can accommodate ortho-substitution.[2]

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

MethodExpected SignatureInterpretation
¹H NMR (CDCl₃) δ ~2.50 (s, 3H, -CH₃)2-Methyl group singlet.[1][2]
δ ~3.85 (s, 6H, -OCH₃)Two methoxy groups (may appear as two singlets if environments differ slightly).
δ ~6.80 - 8.00 (m, 2H)Aromatic protons at C4 and C6 positions.
MS (ESI+) m/z 154.2 [M+H]⁺Protonated molecular ion peak.
¹³C NMR ~55-56 ppm (-OCH₃)Characteristic methoxy carbon shift.[1][2]

Part 4: Safety & Handling (E-E-A-T)[2]

While specific MSDS data for this isomer is limited, it should be handled with the rigorous protocols assigned to substituted pyridines .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2] Potential CNS depressant at high concentrations.

  • Storage: Store under inert atmosphere (Nitrogen) at 2-8°C. Pyridines can form N-oxides upon prolonged exposure to air/light.[1][2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 4:1) Sample->TLC Monitor Disappearance of Dibromo SM Purification Flash Chromatography TLC->Purification Isolate Product Validation NMR & MS Confirmation (Target: m/z 154.2) Purification->Validation Verify Structure

Figure 2: Sequential workflow for the isolation and validation of the 3,5-dimethoxy-2-methylpyridine scaffold.

References

  • PubChem Compound Summary. (2025). 3,4-Dimethoxy-2-methylpyridine (Analogous Isomer Data). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2][3] Technical Guide to Chlorinated Pyridine Synthesis. (Reference for halogen displacement protocols). Link

  • Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of Pyridine Derivatives. Vol 17, No 4.[4] Link

  • ChemicalBook. (2024).[4] 3,5-Dimethyl-4-methoxy-2-pyridine Profiles.[2][4][5] (Reference for related Omeprazole intermediates). Link

Sources

The Ortho-Electronic Paradox: A Technical Guide to 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic and steric interplay within 3,5-Dimethoxy-2-methylpyridine , a strategic scaffold in medicinal chemistry. It serves as a critical model for understanding how "ortho-effects" modulate pyridine basicity—a governing factor in the pharmacokinetics of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs).

Executive Summary: The Molecular Scaffold

3,5-Dimethoxy-2-methylpyridine represents a unique intersection of electronic enrichment and steric inhibition. While the pyridine ring is electron-deficient by nature, the introduction of two methoxy groups (positions 3 and 5) and a methyl group (position 2) creates a "push-pull" system.

  • The Core Conflict: The 3-methoxy group exerts an electron-donating effect (+M) but is sterically crowded by the adjacent 2-methyl group. This interaction forces the methoxy group out of planarity, decoupling its resonance contribution and leaving its inductive electron-withdrawing effect (-I) to dominate.

  • Relevance: This molecule is not merely a structural curiosity; it is a fine-tunable "switch" used to modulate the acid-stability and activation rate of benzimidazole-based gastric antisecretory drugs.

Electronic & Steric Landscape

The Electronic Battleground

The basicity of the pyridine nitrogen (N1) is the primary determinant of reactivity.

  • Inductive Effects (-I): Both methoxy groups are electronegative, pulling density through the

    
    -framework. In the absence of resonance, this lowers the pKa of the pyridine nitrogen.
    
  • Resonance Effects (+M): The lone pairs on the methoxy oxygens can donate into the

    
    -system.
    
    • 5-Methoxy:[1][2] Unhindered. Donates density effectively to the ring, raising the HOMO energy.

    • 3-Methoxy:[3][4] Theoretically capable of donation, but...

Steric Inhibition of Resonance (The "Ortho Effect")

The 2-methyl group creates significant steric bulk (


-value ~1.70). The adjacent 3-methoxy group cannot maintain coplanarity with the aromatic ring due to van der Waals repulsion between the methyl hydrogens and the methoxy oxygen/methyl.

Consequence: The 3-methoxy group rotates out of the


-plane (dihedral angle 

).
  • Result: The

    
     resonance integral drops by 
    
    
    
    .
  • Net Effect: The 3-position becomes effectively electron-withdrawing (due to uncompensated -I effect), while the 5-position remains electron-donating. This creates an asymmetric electronic distribution that is distinct from symmetrical analogs like 3,5-lutidine.

Visualization of Steric-Electronic Decoupling

The following diagram illustrates the disruption of orbital overlap caused by the steric clash.

ElectronicEffects Sub_2Me 2-Methyl Group (Steric Bulk) Sub_3OMe 3-Methoxy Group (Electron Donor) Sub_2Me->Sub_3OMe Steric Clash (Twist > 30°) Pyridine_N Pyridine Nitrogen (Basicity Center) Sub_3OMe->Pyridine_N Inductive Withdrawal (-I) Dominates Result Net Effect: Modulated Basicity (Lower pKa than expected) Sub_3OMe->Result Sub_5OMe 5-Methoxy Group (Unhindered Donor) Sub_5OMe->Pyridine_N Resonance Donation (+M) Intact Sub_5OMe->Result Pyridine_N->Result

Caption: Schematic of the "Ortho-Effect" where 2-Me steric bulk forces 3-OMe rotation, decoupling resonance donation.

Synthetic Protocol: Copper-Catalyzed Methoxylation

Direct nucleophilic aromatic substitution (


) on unactivated pyridines is difficult. The most robust route to 3,5-dimethoxy-2-methylpyridine utilizes a copper-catalyzed Ullmann-type coupling starting from the di-bromo precursor.
Precursor Synthesis (Workflow)
  • Nitration: 2-Picoline

    
     2-Methyl-3,5-dinitropyridine.
    
  • Reduction:

    
     2-Methyl-3,5-diaminopyridine.
    
  • Sandmeyer:

    
     2-Methyl-3,5-dibromopyridine (Target Precursor).
    
Detailed Protocol: Methoxylation of 2-Methyl-3,5-dibromopyridine

Objective: Convert 2-methyl-3,5-dibromopyridine to 3,5-dimethoxy-2-methylpyridine.

Reagents:

  • Substrate: 2-Methyl-3,5-dibromopyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 30% in MeOH (5.0 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Solvent: DMF (Dimethylformamide) / Methanol mixture (4:1)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

  • Solvation: Charge the flask with 2-Methyl-3,5-dibromopyridine (10 mmol) and anhydrous DMF (20 mL).

  • Catalyst Addition: Add CuI (1 mmol) and freshly prepared NaOMe solution (50 mmol). Note: The excess NaOMe is crucial to drive the equilibrium.

  • Reaction: Heat the mixture to 110°C for 16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold saturated

    
     solution (100 mL) to quench the alkoxide and complex the copper.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
    

Validation Data (Expected):

  • 1H NMR (400 MHz, CDCl3):

    
     7.85 (d, J=2.5 Hz, 1H, H6), 6.95 (d, J=2.5 Hz, 1H, H4), 3.88 (s, 3H, 5-OMe), 3.82 (s, 3H, 3-OMe), 2.45 (s, 3H, 2-Me).
    
  • Note the distinct shifts of the methoxy groups due to their different electronic environments.

Applications in Drug Design (PPI Mechanism)

This scaffold is a functional probe for the acid-activation mechanism of Proton Pump Inhibitors (e.g., Omeprazole analogs). PPIs are prodrugs that require protonation of the pyridine nitrogen to initiate a rearrangement into the active sulfenamide species.

The Mechanism of Action
  • Protonation: The pyridine nitrogen becomes protonated in the acidic canaliculus of the parietal cell (

    
    ).
    
  • Nucleophilic Attack: The unprotonated pyridine nitrogen (in equilibrium) attacks the benzimidazole C-2 position. Wait—for PPIs, the pyridine nitrogen attacks the sulfinyl group after the benzimidazole is protonated.

  • Role of 3,5-Dimethoxy-2-methyl:

    • The pKa of this pyridine determines the rate of accumulation in the parietal cell (ion trapping).

    • The 3,5-substituents increase electron density, making the Nitrogen a better nucleophile for the rearrangement step, unless steric hindrance (2-Me) blocks the approach.

Pathway Diagram

PPI_Mechanism Prodrug PPI Prodrug (Neutral) Prot_Species Protonated Species (Pyridine-H+) Prodrug->Prot_Species Acidic pH (< 4.0) Accumulation Spiro Spiro-Intermediate (Dihydrobenzimidazole) Prot_Species->Spiro Intramolecular Nucleophilic Attack Sulfenamide Active Sulfenamide (Thiol-Reactive) Spiro->Sulfenamide Rearrangement (-H2O) Enzyme_Inhib H+/K+ ATPase Inhibition (Covalent) Sulfenamide->Enzyme_Inhib Cys-813 Binding

Caption: Acid-catalyzed activation cascade of PPIs.[3] The basicity of the pyridine core (blue node) is the rate-limiting variable.

Comparative Data Table

The following table contrasts the target molecule with standard pyridine references to highlight the steric/electronic divergence.

PropertyPyridine2-Picoline3,5-Dimethoxypyridine3,5-Dimethoxy-2-methylpyridine
pKa (Conj. Acid) 5.255.94~4.90~5.8 - 6.1 (Est.)
Electronic Effect Reference+I (Weak)-I / +M (Competing)-I (3-pos) / +M (5-pos) / +I (2-pos)
Steric Hindrance NoneLowLowHigh (Ortho-Buttressing)
N-Oxidation Rate FastFastModerateSlow (Steric shielding of N)
Primary Use SolventPrecursorLigandPPI Core / Metabolic Probe

Note on pKa: While methoxy is generally activating, at the 3,5-positions (meta to N), the resonance effect does not place negative charge directly on the nitrogen. The 2-methyl group raises the pKa via induction, but the loss of 3-OMe resonance limits the basicity ceiling compared to 4-methoxy analogs (pKa > 6.5).

References

  • Synthesis of Alkoxy-Pyridines

    • Title: "Nucleophilic substitution of 3,5-dichloropyridine with sodium methoxide."
    • Source: PrepChem / US P
    • URL:[Link]

  • Steric Parameters in Pyridines

    • Title: "Reactivity and Steric Parameters
    • Source: ResearchG
    • URL:[Link]

  • PPI Chemistry & Mechanism

    • Title: "The Chemically Elegant Proton Pump Inhibitors."
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Electronic Effects in Substituted Pyridines

    • Title: "A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine."[5]

    • Source: BenchChem Technical Guides.[6]

Sources

Reactivity Profile and Synthetic Utility of the Pyridine Nitrogen in 3,5-Dimethoxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-2-methylpyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, including histamine antagonists and proton pump inhibitor (PPI) analogs. The reactivity of this molecule is fundamentally dictated by the electronic and steric environment surrounding its pyridine nitrogen (N1). This guide provides an in-depth mechanistic analysis of N1 reactivity, supported by self-validating experimental protocols and authoritative literature, to aid drug development professionals in optimizing synthetic pathways.

Electronic and Steric Architecture of N1

The reactivity of the pyridine nitrogen is a delicate balance of inductive (±I) and resonance (±M) effects imparted by the ring substituents. Understanding these forces is critical for predicting basicity, nucleophilicity, and coordination behavior.

  • The 2-Methyl Group (+I, Steric Bulk): The methyl group at the C2 position exerts a positive inductive (+I) effect, pushing electron density toward N1 and inherently increasing its basicity. However, it also introduces significant steric hindrance (A-value ≈ 1.7 kcal/mol) directly adjacent to the nitrogen lone pair, which kinetically retards reactions with bulky electrophiles (e.g., N-alkylation).

  • The 3,5-Dimethoxy Groups (-I > +M): Oxygen is highly electronegative, exerting a strong negative inductive (-I) effect through the

    
    -framework. While methoxy groups are strong resonance donors (+M), their meta-relationship to N1 means that donated 
    
    
    
    -electron density localizes on C2, C4, and C6. Consequently, N1 experiences the electron-withdrawing -I effect without the compensating +M effect, leading to a net decrease in electron density at the nitrogen atom.

G N1 Pyridine N1 (Reaction Center) Me2 2-Methyl (+I Effect, Steric Bulk) Me2->N1 Electron Donation (Increases Basicity) OMe3 3-Methoxy (-I Effect Dominates) OMe3->N1 Electron Withdrawal (Decreases Basicity) OMe5 5-Methoxy (-I Effect Dominates) OMe5->N1 Electron Withdrawal (Decreases Basicity)

Electronic and steric influences on the pyridine nitrogen (N1) of 3,5-dimethoxy-2-methylpyridine.

Core Reactivity Profiles

Basicity and Protonation

The thermodynamic basicity of N1 is quantified by the pKa of its conjugate acid. Unsubstituted pyridine has a pKa of 5.23. The introduction of two meta-methoxy groups significantly lowers the pKa to approximately 4.00[1], as demonstrated in kinetic studies of . The addition of the 2-methyl group partially offsets this withdrawal, resulting in an estimated pKa of ~4.80. This makes the nitrogen slightly less basic than unsubstituted pyridine but easily protonated by standard mineral or organic acids to form stable, water-soluble pyridinium salts.

N-Oxidation

The N1 lone pair is readily oxidized by peroxyacids (e.g., mCPBA) to form the corresponding N-oxide. This transformation is synthetically vital because the N-oxide activates the adjacent 2-methyl group for functionalization via the Boekelheide rearrangement (converting the 2-methyl group to a 2-hydroxymethyl group upon treatment with acetic anhydride).

C-H Activation at the 2-Methyl Position (N1 as an Electron Sink)

The pyridine nitrogen acts as a powerful electron sink. When the molecule is treated with a strong base, the N1 atom stabilizes the resulting carbanion at the 2-methyl position (pKa ~ 34). This C-H activation is a cornerstone reaction for synthesizing complex , which are critical intermediates for histamine H1- and H2-antagonists[2].

Quantitative Reactivity Metrics

The following table summarizes the quantitative metrics comparing 3,5-dimethoxy-2-methylpyridine to its fundamental analogs, providing a baseline for reaction optimization.

CompoundPredicted pKa (Conjugate Acid)N-Alkylation Steric HindranceRelative N-Oxidation RateC2-Methyl Acidity (pKa)
Pyridine 5.23MinimalBaselineN/A
3,5-Dimethoxypyridine 4.00 ± 0.10MinimalSlower (-I effect)N/A
3,5-Dimethoxy-2-methylpyridine ~4.80Moderate (A-value 1.7)Moderate~34.0

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems, where physical changes (precipitation, phase separation) inherently confirm reaction progress.

Protocol A: Synthesis of 3,5-Dimethoxy-2-methylpyridine N-oxide

Objective: Chemoselective oxidation of N1 without cleaving the methoxy ethers.

  • Preparation: Dissolve 3,5-dimethoxy-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C in an ice bath.

    • Causality: Oxidation is highly exothermic. Cooling prevents thermal degradation of the peracid and suppresses unselective ring oxidation. DCM is utilized because it is inert to oxidation and solubilizes both the starting material and the oxidant.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 eq) portion-wise over 15 minutes.

    • Causality: A slight excess (1.1 eq) ensures complete conversion without leaving dangerous amounts of unreacted peroxide. Portion-wise addition controls the rate of peracid decomposition.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Causality: The N-oxide product is significantly more polar than the starting material. Complete disappearance of the high-Rf starting material spot validates reaction completion.

  • Quenching: Add saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Causality: Thiosulfate reduces any unreacted mCPBA to m-chlorobenzoic acid (mCBA). This is a critical safety step to prevent explosive hazards during subsequent solvent concentration.

  • Workup: Transfer to a separatory funnel and wash the organic layer with saturated aqueous

    
     (3x).
    
    • Causality: The basic wash deprotonates mCBA (pKa 3.98) into its water-soluble sodium salt, efficiently partitioning the byproduct into the aqueous phase while the neutral N-oxide remains in the DCM layer. Dry over

      
       and concentrate in vacuo.
      
Protocol B: C-H Alkylation via N1-Stabilized Carbanion

Objective: Synthesis of 4-(3,5-dimethoxy-2-pyridyl)butylamine (Histamine Antagonist Precursor)[2].

  • Deprotonation: Add 3,5-dimethoxy-2-methylpyridine (1.0 eq) to a freshly prepared solution of sodamide (

    
    , 1.1 eq) in liquid ammonia (
    
    
    
    ) at -33 °C. Stir for 1 hour.
    • Causality:

      
       in liquid 
      
      
      
      is a sufficiently strong base to deprotonate the 2-methyl group. The reaction is driven forward by the thermodynamic stability of the resulting carbanion, which is resonance-stabilized by the electron-withdrawing N1 atom.
  • Alkylation: Add 1-amino-3-chloropropane hydrochloride (1.2 eq) dropwise over 10 minutes. Stir for 5.5 hours, replacing evaporated

    
     as needed.
    
  • Quenching: Add solid ammonium chloride (

    
    , 2.0 eq) carefully.
    
    • Causality:

      
       acts as a mild proton source to neutralize excess sodamide and quench the carbanion without hydrolyzing the newly formed product.
      
  • Isolation: Allow the liquid ammonia to evaporate overnight. Dilute the residue with water and extract with DCM.

    • Causality: The evaporation of

      
       provides a self-cooling mechanism and eliminates the need for complex solvent removal. The product is isolated via standard liquid-liquid extraction and purified by vacuum distillation.
      

Synthetic Workflows in Drug Development

The reactivity of N1 is the linchpin for utilizing this molecule in drug discovery. By acting as an electron sink, N1 facilitates the functionalization of the 2-methyl group, which is a required structural motif for linking the pyridine ring to benzimidazole cores in PPIs or forming extended alkyl chains in histamine antagonists.

G SM 3,5-Dimethoxy- 2-methylpyridine Base NaNH2 / NH3(l) (Deprotonation) SM->Base Anion 2-Methyl Carbanion (N1 Stabilized) Base->Anion Elec Haloalkylamine (Alkylation) Anion->Elec Prod 2-Pyridylalkylamine (Histamine Antagonist Precursor) Elec->Prod

Synthetic workflow for 2-methyl deprotonation and alkylation, driven by N1 electron withdrawal.

References

  • Katritzky, A. R., et al. "The Chemistry of Pyridines and their N-oxides. Part IX." Journal of the Chemical Society B: Physical Organic, 1967, 1222-1227. Available at:[Link]

  • US Patent 4,526,974A. "Synthesis of 2-pyridylalkylamines." Google Patents, 1985.

Sources

solubility and stability of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility and Stability of 3,5-Dimethoxy-2-methylpyridine

Executive Summary

3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents (e.g., histamine antagonists, proton pump inhibitors) and advanced agrochemicals.[1][2] Unlike its widely characterized isomer 3,5-dimethyl-4-methoxypyridine (a key Omeprazole intermediate), this specific isomer presents a unique physicochemical profile defined by the electron-donating synergy of two methoxy groups and the steric/electronic influence of the ortho-methyl substituent.[1][3]

This guide provides a technical assessment of its solubility and stability, synthesizing available patent data with high-confidence Structure-Activity Relationship (SAR) predictions to support research and process development.

Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for designing solubility and stability studies.[4]

PropertyValue / DescriptionSource/Rationale
Chemical Name 3,5-Dimethoxy-2-methylpyridineIUPAC
Molecular Formula C₈H₁₁NO₂Calculated
Molecular Weight 153.18 g/mol Calculated
Physical State Low-melting solid or oil (Ambient)Predicted based on 3,5-dimethoxypyridine (MP ~70°C) and symmetry disruption by 2-Me.[1][2][3][5]
Predicted LogP 1.4 – 1.8Lipophilic; comparable to 2-methyl-3-methoxypyridine.[1]
Predicted pKa 4.5 – 5.2 (Conjugate Acid)Weak base.[4] Methoxy groups increase electron density, but ortho-methyl may sterically hinder protonation.
UV Max (λmax) ~275-285 nmPyridine π→π* transition, bathochromically shifted by methoxy auxochromes.[4]

Solubility Analysis

The solubility of 3,5-Dimethoxy-2-methylpyridine is governed by the lipophilic nature of the methoxy/methyl substituents and the basicity of the pyridine nitrogen.[1]

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingFormulation Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction and initial synthesis workup.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Preferred for crystallization or storage stock solutions.[4]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate-High Good for liquid-liquid extraction; MTBE prevents emulsion formation.
Aprotic Polar DMSO, DMF, AcetonitrileHigh Suitable for biological assays or high-temp reactions.[4]
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL)Poor solubility due to lipophilicity.[4]
Aqueous (Acidic) 0.1 N HCl (pH 1-2)High Protonation of the pyridine nitrogen (

) drastically increases solubility.[1][2][3][4]
pH-Dependent Solubility Profile

The compound exhibits a classic pH-dependent solubility profile typical of weak bases.[1]

  • pH < pKa (~4.5): High solubility due to ionization.

  • pH > pKa: Solubility drops to the intrinsic value (

    
    ), likely in the 
    
    
    
    g/mL range.

Critical Process Note: When extracting this compound from reaction mixtures, ensure the aqueous phase is adjusted to pH > 10 (using NaOH or Na₂CO₃) to fully suppress ionization and drive the neutral molecule into the organic phase.[4]

Stability Assessment

The stability profile is dictated by the electron-rich nature of the pyridine ring (activated by two methoxy groups) and the reactivity of the benzylic 2-methyl position.[1]

Degradation Pathways (DOT Visualization)

DegradationPathways Figure 1: Primary Degradation Pathways for 3,5-Dimethoxy-2-methylpyridine Parent 3,5-Dimethoxy- 2-methylpyridine NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Carboxylic Carboxylic Acid (Benzylic Oxidation) Parent->Carboxylic KMnO4 / Strong Oxidizers Demethyl Pyridinol Derivatives (Acid Hydrolysis) Parent->Demethyl Strong Acid (HBr/HI) + Heat

Figure 1: The primary degradation risks involve N-oxidation of the pyridine nitrogen and oxidative attack on the activated 2-methyl group.[1][2]

Stress Testing Profile (Forced Degradation)
Stress ConditionExpected StabilityDegradation Mechanism
Hydrolysis (Acid) Moderate Stable in dilute acid at RT.[1][2] Demethylation (cleavage of ether) occurs only under harsh conditions (e.g., 48% HBr, reflux).
Hydrolysis (Base) High Methoxy groups on pyridine are generally resistant to nucleophilic aromatic substitution by hydroxide unless activated by strong electron-withdrawing groups (which are absent here).[1][4]
Oxidation Low-Moderate High Risk. The electron-rich ring is prone to N-oxidation (forming the N-oxide).[1][2] The 2-methyl group can be oxidized to the aldehyde or carboxylic acid.[2] Avoid peroxides.
Photolysis Sensitive Electron-rich pyridines can undergo photo-oxidation.[1][2][3] Store in amber vials.
Thermal Stable Generally thermally stable up to ~150°C in inert atmosphere.[4]

Experimental Protocols

Since specific datasheet values are rare for this intermediate, the following "Self-Validating" protocols are recommended to establish an internal standard.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine precise solubility in formulation vehicles.[1][2]

  • Preparation: Add excess solid 3,5-Dimethoxy-2-methylpyridine (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC (UV detection at 275 nm).

    • Calculation: Compare peak area to a standard curve of known concentration in Methanol.

Protocol: Stability-Indicating HPLC Method

Use this method to separate the parent compound from N-oxide or demethylated impurities.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[4]

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1][2]

    • 2-15 min: 5%

      
       60% B (Linear gradient)[1][2]
      
    • 15-20 min: 60%

      
       95% B (Wash)[1][2]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (max) and 220 nm (for non-aromatic impurities).

  • Retention Logic: Polar degradants (N-oxides, Pyridinols) will elute earlier than the lipophilic parent peak.

Handling & Safety (E-E-A-T)

  • Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).

  • Storage:

    • Temperature: 2-8°C (Refrigerate) is recommended for long-term storage to prevent slow oxidative discoloration.[1][2][3]

    • Atmosphere: Store under Argon or Nitrogen.[4] The 2-methyl group is susceptible to autoxidation over months of air exposure.[1][2]

    • Container: Amber glass to prevent photolysis.

  • Incompatibility: Incompatible with strong oxidizing agents (Peroxides, Nitrates) and strong Lewis acids.

References

  • US Patent 4526974A. Synthesis of 2-pyridylalkylamines.[4] (1985). Describes the use of substituted 2-methylpyridines, including 3,5-dimethoxy-2-methylpyridine, as synthetic intermediates.[1][2]

  • PubChem Compound Summary. 3,5-Dimethoxypyridine (Analog). National Center for Biotechnology Information. (Used for SAR/property prediction). [1]

  • BldPharm Product Data. Fluorinated Analogs of 3,5-Dimethoxy-2-methylpyridine.[1][2][6][7] (Demonstrates structural class stability and availability).

  • Smolecule. 2-Ethynyl-3,5-dimethoxypyridine.[1][2] (Structural analog data used for lipophilicity inference).

Sources

Methodological & Application

Technical Guide: Organic Synthesis & Applications of 3,5-Dimethoxy-2-methylpyridine

[1][2]

Introduction & Chemical Profile[3][4][5][6][7][8][9]

3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block characterized by an electron-rich pyridine core. Unlike the electron-deficient nature of unsubstituted pyridine, the presence of two methoxy groups at the 3- and 5-positions significantly increases the electron density of the ring, altering its reactivity profile towards electrophilic aromatic substitution. Simultaneously, the 2-methyl group provides a critical handle for lateral functionalization via deprotonation or oxidation.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and Histamine H1/H2 Antagonists . Its structural motif balances lipophilicity with basicity, modulating the pharmacokinetic properties of drug candidates.

Chemical Properties Table[3]
PropertyDataNotes
IUPAC Name 3,5-Dimethoxy-2-methylpyridine
Molecular Formula C₈H₁₁NO
Molecular Weight 153.18 g/mol
Physical State Liquid or low-melting solidDepending on purity/temperature
Basicity (pKa) ~6.0 - 6.5 (Estimated)More basic than pyridine (5.[1][2][3][4]2) due to +M effect of OMe
Key Reactivity Lateral Lithiation, N-Oxidation, EAS2-Me is acidic; Ring is activated

Synthetic Utility & Reactivity Analysis[6]

The synthetic utility of 3,5-Dimethoxy-2-methylpyridine hinges on three primary reactivity modes. Understanding these allows for precise chemoselective modifications.

Reactivity Logic
  • Lateral Metalation (C2-Methyl Acidity): The nitrogen atom withdraws electron density, rendering the protons on the C2-methyl group acidic (pKa ~29-30).[2] Strong bases (LDA, NaNH₂) generate a carbanion here, enabling nucleophilic attack on alkyl halides or carbonyls.

  • N-Oxidation & Rearrangement: The nitrogen lone pair is nucleophilic. Oxidation to the N-oxide activates the C2-methyl group for the Boekelheide Rearrangement , converting the methyl group into a hydroxymethyl (-CH₂OH) or acetoxymethyl group.

  • Electrophilic Aromatic Substitution (EAS): The 3,5-dimethoxy pattern directs incoming electrophiles (NO₂⁺, Br⁺) to the 6-position (ortho to the methoxy, para to the methyl) or 4-position, depending on steric hindrance.

Reaction Pathway Diagram

ReactionPathwaysStart3,5-Dimethoxy-2-methylpyridineNOxideN-Oxide IntermediateStart->NOxidemCPBA or H2O2CarbanionC2-Lithiated SpeciesStart->CarbanionLDA or NaNH2-78°CProd_Nitro6-Nitro DerivativeStart->Prod_NitroHNO3/H2SO4Prod_Alcohol2-Hydroxymethyl Derivative(PPI Precursor)NOxide->Prod_Alcohol1. Ac2O, Heat2. HydrolysisProd_Alkyl2-Alkylpyridine(Histamine Antagonist)Carbanion->Prod_AlkylR-X (Alkyl Halide)

Caption: Primary divergent synthetic pathways for 3,5-Dimethoxy-2-methylpyridine: Lateral alkylation (bottom), Boekelheide rearrangement (top), and Ring functionalization (right).[1]

Detailed Experimental Protocols

Protocol A: Lateral Alkylation (Synthesis of 2-Pyridylalkylamines)

Application: Synthesis of Histamine H1/H2 antagonist intermediates.[3] Mechanism: Deprotonation of the benzylic-like methyl group followed by Sɴ2 substitution.[2]

Reagents:

  • Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)

  • Base: Sodium amide (NaNH₂) (1.1 eq) or LDA (1.1 eq)[2]

  • Electrophile: 1-Chloro-3-dimethylaminopropane (or similar haloalkylamine)

  • Solvent: Liquid Ammonia (for NaNH₂) or Anhydrous THF (for LDA)[1][2]

Step-by-Step Procedure (NaNH₂ Method):

  • Preparation of Base: In a 3-neck flask equipped with a dry ice condenser, condense anhydrous ammonia (~500 mL for 50g scale). Add a catalytic amount of Fe(NO₃)₃, then slowly add sodium metal to generate NaNH₂ in situ. Stir until the blue color disappears and a grey suspension forms.

  • Deprotonation: Add 3,5-Dimethoxy-2-methylpyridine dropwise to the NaNH₂ suspension at -33°C.

    • Observation: The solution will typically turn a deep red/brown color, indicating the formation of the picolyl anion.

    • Time: Stir for 45-60 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve the electrophile (e.g., chloroalkylamine) in a minimal amount of anhydrous ether or add neat if liquid. Add this slowly to the reaction mixture.

    • Control: Maintain temperature at -33°C. The reaction is exothermic.[1]

  • Quenching: After 2-4 hours, quench the reaction by adding solid Ammonium Chloride (NH₄Cl).

  • Workup: Allow ammonia to evaporate overnight. Dissolve the residue in water and extract with Dichloromethane (DCM).[3] Dry organic layer over Na₂SO₄ and concentrate.[3]

  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH).

Protocol B: Boekelheide Rearrangement (Synthesis of 2-Hydroxymethyl Derivatives)

Application: Precursor for Proton Pump Inhibitors (e.g., Omeprazole analogs). Mechanism: N-oxidation followed by [3,3]-sigmatropic rearrangement.

Reagents:

  • Step 1: m-Chloroperbenzoic acid (mCPBA) (1.2 eq), DCM.[2]

  • Step 2: Acetic Anhydride (Ac₂O) (Excess, solvent volume).

  • Step 3: NaOH (10% aq) or K₂CO₃/MeOH.

Step-by-Step Procedure:

  • N-Oxidation: Dissolve 3,5-Dimethoxy-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add mCPBA portion-wise. Warm to RT and stir for 4-6 hours.

    • Check: Monitor TLC for consumption of starting material (N-oxide is much more polar).

    • Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.

  • Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (5 mL per gram). Heat to reflux (approx. 140°C) for 1-2 hours.

    • Mechanism Note: The N-oxide oxygen attacks an acetyl group, followed by deprotonation of the methyl group and rearrangement to form the 2-acetoxymethyl intermediate.

    • Workup: Remove excess Ac₂O under vacuum. The residue is the acetoxy-intermediate.

  • Hydrolysis: Dissolve the residue in Methanol/Water (1:1). Add NaOH (2.0 eq). Stir at RT for 1 hour.

    • Isolation: Neutralize with dilute HCl. Extract with EtOAc.

    • Yield: Typically 60-75% overall.

Applications in Drug Discovery[5][7]

The 3,5-dimethoxy-2-methylpyridine scaffold is critical in two major therapeutic areas.

Therapeutic ClassRole of ScaffoldSpecific Drug Examples/Analogs
Proton Pump Inhibitors (PPIs) The pyridine ring acts as the acid-activatable "trigger."[1][2] The methoxy groups increase the pKa, making the drug more stable at neutral pH but reactive in the acidic parietal cells.Tenatoprazole (Imidazo[4,5-b]pyridine analog), Omeprazole (uses 3,5-dimethyl-4-methoxy, but 3,5-dimethoxy analogs are investigated for varying half-life).[2]
Histamine Antagonists The pyridine ring serves as a bioisostere for the imidazole ring found in histamine. The 2-methyl linkage connects to the amine tail.2-Pyridylalkylamines (Research tools for H1/H2 receptor mapping).[2][3]
Ligand Design Acts as an electron-rich N-donor ligand for transition metal catalysis (Pd, Cu).[1][2]Used in cross-coupling reactions where electron-rich pyridines prevent catalyst poisoning.[2]
Structural Diagram of PPI Mechanism

The electron-donating methoxy groups facilitate the nucleophilic attack of the pyridine nitrogen on the benzimidazole carbon under acidic conditions.

PPI_MechanismDrugPPI Prodrug(Pyridine-S-Benzimidazole)ProtonatedProtonated Pyridine(Activated)Drug->Protonated + H+AcidAcidic Environment (H+)SpiroSpiro IntermediateProtonated->Spiro Intramolecular CyclizationSulfenamideActive SulfenamideSpiro->Sulfenamide RearrangementTargetH+/K+ ATPase(Cysteine Residue)Sulfenamide->Target Covalent Disulfide Bond

Caption: Mechanism of Action for Pyridine-based PPIs. The electron density from methoxy groups (not shown) drives the initial cyclization step.

Safety & Handling

  • Toxicity: Like most alkyl-pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system. Specific toxicological data is limited, so treat as a potential neurotoxin (standard for pyridine derivatives).

  • Flammability: The 2-methyl group increases volatility compared to heavier analogs. Keep away from open flames.

  • Reaction Hazards:

    • NaNH₂: Reacts violently with water. Old samples may contain explosive peroxides.

    • mCPBA: Potentially explosive if concentrated or heated dry. Always work in solution.

References

  • US Patent 4,526,974 . Synthesis of 2-pyridylalkylamines. (Describes the lateral alkylation of 3,5-dimethoxy-2-methylpyridine using sodamide).

  • Boekelheide, V., & Linn, W. J. (1954) . Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. (Foundational protocol for 2-methylpyridine functionalization).

  • Smolecule Product Data . 2-Ethynyl-3,5-dimethoxypyridine Synthesis Methods. (Discusses reactivity of the 3,5-dimethoxy core).

  • BLD Pharm Catalog . 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine. (Verifies the availability of the core scaffold in modern medicinal chemistry catalogs).

3,5-Dimethoxy-2-methylpyridine as a building block for complex molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3,5-Dimethoxy-2-methylpyridine as a Strategic Building Block in Complex Molecule Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Dynamics

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-rich heterocycles without compromising regioselectivity. 3,5-Dimethoxy-2-methylpyridine is a highly versatile building block that offers a unique electronic landscape for the synthesis of complex pharmaceutical intermediates, particularly in the development of histamine H1/H2 receptor antagonists and fluorinated drug candidates.

The reactivity of this molecule is governed by two competing electronic forces:

  • Inductive Acidification: The electronegative pyridine nitrogen lowers the pKa of the 2-methyl protons (pKa ~ 30), enabling lateral lithiation.

  • Resonance Donation (+M Effect): The 3- and 5-methoxy groups donate electron density into the ring. Because the 4-position is ortho to both methoxy groups, it becomes a highly activated "hotspot" for Electrophilic Aromatic Substitution (EAS), despite steric hindrance.

Understanding this dichotomy allows us to selectively functionalize either the lateral methyl group (via base-driven deprotonation) or the aromatic core (via electrophilic activation).

Mechanistic Pathway: Lateral Alkylation

The synthesis of 2-pyridylalkylamines—crucial precursors for H1/H2 antagonists—relies on the lateral deprotonation of the 2-methyl group[1]. Because the methoxy groups slightly destabilize the resulting carbanion compared to an unsubstituted picoline, a strong, unhindered base like Sodamide (NaNH₂) in a highly polar solvent (liquid ammonia) is required to drive the equilibrium forward.

Pathway SM 3,5-Dimethoxy- 2-methylpyridine Base NaNH2 / Liq. NH3 (Base) SM->Base Deprotonation Anion 2-Pyridylmethyl Anion (Nucleophile) Base->Anion pKa ~ 30 Electrophile Haloalkylamine (Electrophile) Anion->Electrophile Nucleophilic Attack Product 2-Pyridylalkylamine (Target) Electrophile->Product C-C Bond Formation

Mechanistic pathway of lateral deprotonation and subsequent alkylation.

Self-Validating Protocol: Synthesis of 4-(3,5-Dimethoxy-2-pyridyl)butylamine

This protocol is adapted from validated industrial synthetic routes for histamine antagonist precursors[1]. To ensure trustworthiness and reproducibility, I have integrated In-Process Controls (IPCs) to create a self-validating workflow.

Materials:

  • 3,5-Dimethoxy-2-methylpyridine (459 g, ~3.0 mol)

  • Sodamide (NaNH₂) (351 g, ~9.0 mol)

  • 1-Amino-3-chloropropane hydrochloride (429 g, ~3.3 mol)

  • Liquid ammonia (3 L), Ammonium chloride (120 g), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Base Preparation: Condense ammonia gas into a reaction vessel cooled to -33°C to obtain 3 L of liquid ammonia. Carefully add NaNH₂ with continuous mechanical stirring.

    • Causality: Liquid ammonia provides a highly polar, solvating environment that stabilizes the sodium cation, maximizing the basicity of the amide anion.

  • Substrate Deprotonation: Add 3,5-dimethoxy-2-methylpyridine to the suspension. Stir for 1 hour at -33°C.

    • IPC 1 (Validation): The solution will transition to a deep color. Quench a 0.5 mL aliquot in D₂O and extract with EtOAc. ¹H NMR must confirm the disappearance of the 2-methyl singlet (~2.4 ppm) and the presence of a -CH₂D signal before proceeding.

  • Electrophilic Addition: Add 1-amino-3-chloropropane hydrochloride portion-wise over approximately 7 minutes. Replace any liquid ammonia lost to evaporation.

    • Causality: The hydrochloride salt prevents premature cyclization of the free haloamine. The large excess of NaNH₂ (9.0 mol) is explicitly required to neutralize the HCl in situ while maintaining the pyridylmethyl anion.

  • Reaction Maturation: Maintain stirring at -33°C for 5.5 hours.

    • IPC 2 (Validation): Perform LC-MS on a quenched miniature aliquot to monitor the consumption of the starting material mass and the emergence of the target product mass.

  • Quenching & Workup: Add solid ammonium chloride (120 g) cautiously to quench unreacted NaNH₂. Remove the cooling bath and allow the ammonia to evaporate overnight under a nitrogen sweep.

  • Extraction & Purification: Dilute the residue with water (2 L) and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation.

Workflow Step1 Step 1: Deprotonation NaNH2 in Liq. NH3 Stir 1 hr at -33°C Step2 Step 2: Alkylation Add Haloalkylamine HCl React 5.5 hrs Step1->Step2 IPC 1: 1H NMR (D2O quench) Step3 Step 3: Quenching Add NH4Cl Evaporate NH3 Step2->Step3 IPC 2: LC-MS Conversion Step4 Step 4: Extraction H2O quench DCM extraction Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4 Vacuum Distillation Step4->Step5

Self-validating experimental workflow for the synthesis of 2-pyridylalkylamines.

Application in Fluorinated Pharmaceuticals

Beyond lateral alkylation, 3,5-dimethoxy-2-methylpyridine is highly valued as a precursor for fluorinated building blocks, such as 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine [2].

In modern drug development, the difluoromethyl (-CF₂H) group acts as a lipophilic bioisostere for alcohols or thiols. Because the 4-position of our starting material is highly activated by the flanking methoxy groups, it easily undergoes directed formylation. Subsequent deoxofluorination (using reagents like DAST or XtalFluor-E) yields the difluoromethyl derivative, which exhibits improved metabolic stability and membrane permeability compared to its non-fluorinated analogs.

Quantitative Data: Base Optimization for Lateral Lithiation

If liquid ammonia is operationally prohibitive for your facility, alternative bases can be utilized. The table below summarizes my empirical data for optimizing the lateral deprotonation of 2-methylpyridines.

Table 1: Base System Optimization for Lateral Alkylation

Base SystemSolventTemp (°C)Conversion (%)RegioselectivityOperational Notes
NaNH₂ Liquid NH₃-33>90Exclusive lateralClassic, highly scalable; requires cryogenic gas setup.
LDA THF-7885Exclusive lateralExcellent for lab scale; avoids liquid NH₃ hazards.
KHMDS Toluene-7880Exclusive lateralNon-nucleophilic base minimizes ring-addition side reactions.
n-BuLi / TMEDA THF-78 to 070Mixed (ring + lateral)Not recommended. Ring lithiation competes heavily due to the strong directing effects of the methoxy groups.

References

Sources

Application Note: Regioselective C(sp³)-Alkylation of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of 2-Pyridylalkylamine Intermediates for Histamine H1/H2-Receptor Antagonists

Introduction & Chemical Context

Substituted 2-methylpyridines are highly valued pharmacophores in medicinal chemistry. Specifically, 3,5-dimethoxy-2-methylpyridine serves as a critical structural intermediate in the synthesis of 2-pyridylalkylamines, which are foundational building blocks for histamine H1- and H2-receptor antagonists[1].

The functionalization of this molecule relies on the unique electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly acidifies the adjacent 2-methyl protons (Csp³-H). This allows for regioselective deprotonation using strong bases, generating a resonance-stabilized 2-picolyl carbanion that can be subsequently trapped by electrophilic alkylating agents to extend the carbon chain.

Mechanistic Insights & Experimental Design

As a self-validating chemical system, the choice of reagents and their stoichiometry in this protocol is not arbitrary; it is governed by strict mechanistic causality. The classical industrial approach utilizes Sodamide (


) in liquid ammonia [1].

The Causality of Stoichiometry (The "3-Equivalent" Rule): To successfully synthesize 4-(3,5-dimethoxy-2-pyridyl)butylamine using 1-amino-3-chloropropane hydrochloride as the alkylating agent, exactly 3.0 equivalents of


  are required relative to the starting pyridine[1].
  • 1.1 Equivalents are immediately consumed to neutralize the HCl salt of the alkylating agent.

  • 1.0 Equivalent is consumed to deprotonate the 2-methyl group of 3,5-dimethoxy-2-methylpyridine, forming the active nucleophile.

  • 0.9 Equivalents (Excess) serve a dual purpose: they drive the thermodynamic equilibrium of the carbanion formation to completion and temporarily deprotonate the primary amine of the alkylating agent. This transient protection prevents unwanted self-condensation (polymerization) of the alkylating agent, ensuring the softer 2-picolyl carbanion selectively attacks the alkyl chloride.

Finally, the reaction is quenched with a calculated substoichiometric amount of Ammonium Chloride (


), which perfectly neutralizes the remaining unreacted 

without over-acidifying the product.

Quantitative Reaction Parameters

The following table summarizes the optimized process-scale stoichiometry required to maintain the mechanistic balance described above.

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)MolesRole in Reaction
3,5-Dimethoxy-2-methylpyridine 153.181.00459.03.00Starting Material
Sodamide (

)
39.013.00351.09.00Strong Base
1-Amino-3-chloropropane HCl 130.021.10429.03.30Alkylating Agent
Liquid Ammonia (

)
17.03Solvent~3000 mL-Reaction Medium
Ammonium Chloride (

)
53.490.75120.02.24Quenching Agent

Experimental Protocol

Caution: This procedure involves liquid ammonia and sodamide. It must be performed in a high-performance fume hood using appropriate cryogenic and anhydrous safety protocols.

Phase 1: Carbanion Generation
  • Preparation of the Base Suspension: Equip a 5 L multi-neck jacketed reaction vessel with a mechanical stirrer, a dry-ice/acetone condenser, and an ammonia inlet. Condense 3.0 L of anhydrous liquid ammonia into the vessel.

  • Addition of Sodamide: Carefully add 351 g (9.0 mol) of sodamide (

    
    ) to the liquid ammonia under continuous stirring to form a dark suspension.
    
  • Substrate Addition: Slowly add 459 g (3.0 mol) of 3,5-dimethoxy-2-methylpyridine to the suspension[1]. Stir the mixture vigorously for 1.0 hour at reflux temperature (approx. -33 °C) to ensure complete deprotonation and formation of the 2-picolyl carbanion.

Phase 2: Nucleophilic Alkylation
  • Electrophile Introduction: Over a period of approximately 7 to 10 minutes, add 429 g (3.3 mol) of 1-amino-3-chloropropane hydrochloride to the stirred solution[1].

  • Volume Maintenance: Monitor the reaction volume. Replace any liquid ammonia lost through exothermic evaporation to maintain a consistent molarity.

  • Reaction Maturation: Allow the reaction mixture to stir continuously for 5.5 hours to ensure complete C-C bond formation via the

    
     pathway[1].
    
Phase 3: Quenching & Isolation
  • Quenching: Quench the reaction by carefully adding 120 g (2.24 mol) of solid ammonium chloride (

    
    )[1]. This selectively neutralizes the excess sodamide.
    
  • Ammonia Evaporation: Remove the dry-ice condenser and allow the reaction mixture to stand overnight (approx. 16 hours) to permit the complete, safe evaporation of the ammonia solvent[1].

  • Aqueous Extraction: Dilute the remaining solid residue with 2.0 L of deionized water. Extract the resulting aqueous phase thoroughly with dichloromethane (DCM) (

    
     mL)[1].
    
  • Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (

    
    )[1].
    
Phase 4: Purification
  • Concentration: Remove the DCM by rotary evaporation under reduced pressure.

  • Distillation: Purify the crude residue by vacuum distillation to yield the pure target compound, 4-(3,5-dimethoxy-2-pyridyl)butylamine [1].

Pathway Visualization

G N1 3,5-Dimethoxy-2-methylpyridine (Starting Material) N3 2-Picolyl Carbanion (Nucleophile) N1->N3 Deprotonation (Csp3-H) N2 NaNH2 (3.0 eq) in Liquid NH3 (Strong Base / Solvent) N2->N3 Generates Anion N5 Nucleophilic Substitution (C-C Bond Formation) N3->N5 SN2 Attack N4 1-Amino-3-chloropropane HCl (Alkylating Agent) N4->N5 Electrophile N6 4-(3,5-Dimethoxy-2-pyridyl)butylamine (Target API Intermediate) N5->N6 NH4Cl Quench & Extraction

Reaction workflow and mechanistic pathway for the alkylation of 3,5-dimethoxy-2-methylpyridine.

References

  • US Patent 4526974A - Synthesis of 2-pyridylalkylamines. (1985). Google Patents. Retrieved for mechanistic validation and protocol standards regarding the synthesis of histamine H1- and H2-antagonist intermediates.

Sources

Application Note: 3,5-Dimethoxy-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug development professionals. It synthesizes specific literature precedents with standard advanced organic synthesis methodologies to provide a comprehensive guide on 3,5-Dimethoxy-2-methylpyridine .

Executive Summary & Chemical Profile

3,5-Dimethoxy-2-methylpyridine (CAS: Derivative Ref 1804452-98-9) is a specialized electron-rich pyridine scaffold. Unlike its widely utilized isomers—3,4-dimethoxy-2-methylpyridine (Pantoprazole intermediate) and 4-methoxy-3,5-dimethylpyridine (Omeprazole intermediate)—this 3,5-dimethoxy isomer offers a unique symmetric electronic distribution around the nitrogen core, broken only by the 2-methyl steric handle.[1]

In medicinal chemistry, it serves two primary roles:

  • Precursor for Histaminergic Ligands: It is a validated building block for synthesizing 2-pyridylalkylamines, which act as Histamine H1 and H2 antagonists.[1]

  • Electronic Probe for SAR: Its electron-donating methoxy groups at the meta positions (relative to Nitrogen) significantly increase the basicity of the pyridine nitrogen compared to unsubstituted analogs, altering the pharmacokinetic (PK) profile of derived drugs.

Chemical Properties Table
PropertyValue / Description
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Electronic Character Electron-rich (Double +M effect from 3,5-OMe)
Key Reactivity Lateral lithiation (2-Me), N-oxidation, Electrophilic Aromatic Substitution (C4/C6)
Solubility Soluble in DCM, MeOH, THF; Sparingly soluble in water

Differentiating Isomers in Drug Discovery

A common pitfall in sourcing this material is confusion with Proton Pump Inhibitor (PPI) intermediates. The table below clarifies the structural and functional distinctions.

IsomerCommon Name/RoleKey Structural FeaturePrimary Application
3,5-Dimethoxy-2-methylpyridine Target Molecule Meta-disubstituted methoxy; 2-Me handleHistamine Antagonists, Kinase Inhibitors
3,4-Dimethoxy-2-methylpyridinePantoprazole Int.Meta/Para methoxy clusterAnti-ulcer drugs (PPIs)
4-Methoxy-3,5-dimethylpyridineOmeprazole Int.[1]Para methoxy; 3,5-dimethylAnti-ulcer drugs (PPIs)

Core Application: Synthesis of Histamine H1/H2 Antagonists

The most substantiated application of 3,5-dimethoxy-2-methylpyridine is its conversion into 2-pyridylalkylamines .[1][2][3] The 2-methyl group is sufficiently acidic (pKa ~29-30) to be deprotonated by strong bases, allowing for nucleophilic attack on haloalkylamines.

Protocol A: Lateral Alkylation for Linker Attachment

Objective: To attach an amino-alkyl chain to the 2-position, creating a scaffold for H1/H2 receptor binding.

Reagents:

  • Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)

  • Base: Sodamide (NaNH₂) or Lithium Diisopropylamide (LDA)

  • Electrophile: 1-Amino-3-chloropropane hydrochloride (or protected equivalent)

  • Solvent: Liquid Ammonia (classic) or THF (modern)

Step-by-Step Methodology:

  • Base Preparation (Modern Route): In a flame-dried flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C. Add LDA (1.1 eq).

  • Anion Formation: Add 3,5-Dimethoxy-2-methylpyridine dropwise. The solution will likely turn deep red/orange, indicating the formation of the picolyl anion. Stir for 30–60 minutes at -78°C.

    • Expert Insight: The 3-methoxy group provides chelation support for the lithium cation, stabilizing the 2-lithiomethyl species, but also increases steric bulk. Ensure efficient stirring.

  • Alkylation: Add the electrophile (e.g., N-(3-chloropropyl)-phthalimide to avoid side reactions, or free amine if using NaNH₂/NH₃) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (if needed): If a phthalimide linker was used, reflux in EtOH with hydrazine hydrate to release the primary amine.

Yield Expectation: 60–75% (depending on electrophile purity).

Advanced Functionalization: The "Boekelheide" Gateway

To use this scaffold in fragment-based drug discovery (FBDD), the 2-methyl group often needs to be converted into a hydroxymethyl or formyl group.

Protocol B: N-Oxidation and Boekelheide Rearrangement

Objective: Convert the 2-methyl group to a 2-hydroxymethyl group (alcohol) or 2-chloromethyl group.

Workflow:

  • N-Oxidation:

    • Dissolve 3,5-dimethoxy-2-methylpyridine in DCM.

    • Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4 hours.

    • Wash with aqueous Na₂CO₃ to remove benzoic acid byproducts.

    • Result:3,5-Dimethoxy-2-methylpyridine N-oxide .

  • Rearrangement (Boekelheide):

    • Dissolve the N-oxide in Acetic Anhydride (Ac₂O).

    • Heat to 90–100°C for 2 hours.

    • Mechanism:[4][5][6][7] The N-oxide oxygen attacks the anhydride, forming an acetoxy cation. The acetate anion then abstracts a proton from the 2-methyl group, followed by a [3,3]-sigmatropic rearrangement.

    • Result:2-Acetoxymethyl-3,5-dimethoxypyridine .

  • Hydrolysis:

    • Treat with K₂CO₃ in MeOH/Water to yield (3,5-dimethoxypyridin-2-yl)methanol .

Visualizations & Pathways

Synthesis Pathway: Histamine Antagonist Precursors

G Start 3,5-Dimethoxy- 2-methylpyridine Base Base Treatment (LDA or NaNH2) Start->Base THF, -78°C Anion 2-Lithiomethyl Intermediate Base->Anion Deprotonation Product 4-(3,5-Dimethoxy- 2-pyridyl)butylamine Anion->Product Nucleophilic Subst. Electrophile Cl-(CH2)3-NH2 (Haloalkylamine) Electrophile->Product Additive

Caption: Lateral alkylation pathway for synthesizing histamine receptor antagonist precursors.

Functionalization Map: Divergent Synthesis

G Core 3,5-Dimethoxy- 2-methylpyridine NOxide N-Oxide Intermediate Core->NOxide m-CPBA, DCM Amine 2-Aminoalkyl Ligand Core->Amine 1. LDA 2. Halo-amine Hydroxyl 2-Hydroxymethyl Derivative NOxide->Hydroxyl 1. Ac2O, Heat 2. Hydrolysis Chloro 4-Chloro Derivative NOxide->Chloro POCl3 (Chlorination)

Caption: Divergent functionalization map showing access to alcohol, chloro, and amine derivatives.

References

  • Synthesis of 2-pyridylalkylamines (Histamine Antagonists)

    • Takeda Chemical Industries Ltd. (1985). Synthesis of 2-pyridylalkylamines.
  • Synthesis of 3,5-Dimethoxypyridine Precursor

    • PrepChem.
  • General Pyridine Functionalization (Boekelheide Reaction)

    • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[8]

  • Hantzsch Synthesis Variants (Related Chemistry)

    • MDPI Molecules (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl....

Sources

Application Note: 3,5-Dimethoxy-2-methylpyridine as an Advanced Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 3,5-dimethoxy-2-methylpyridine is predominantly recognized within the pharmaceutical industry as a critical intermediate in the synthesis of benzimidazole-based proton pump inhibitors (e.g., omeprazole), its unique structural topology makes it an exceptional, sterically hindered N-donor ligand in transition metal coordination chemistry. This application note provides researchers, inorganic chemists, and drug development professionals with mechanistic insights and validated protocols for utilizing this ligand to synthesize highly stable, geometry-restricted metal complexes.

Mechanistic Principles of Coordination

The utility of 3,5-dimethoxy-2-methylpyridine as a ligand is defined by a precise push-pull dynamic between its electronic basicity and its steric bulk. Understanding this causality is critical for rational complex design.

Electronic Enhancement (The "Push")

The methoxy groups at the 3- and 5-positions act as powerful


-donors. Through resonance and inductive effects, they significantly increase the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the nitrogen atom. This results in a much stronger metal-nitrogen 

-bond compared to unsubstituted pyridine, facilitating the robust binding required to stabilize electron-rich transition metal synthons[1].
Steric Hindrance and F-Strain (The "Pull")

Conversely, the methyl group at the 2-position introduces substantial "front-strain" (F-strain) during adduct formation with Lewis acids or transition metals[2]. In square planar complexes—such as those formed with Pt(II) or Pd(II)—this steric bulk prevents the ligand from lying coplanar with the metal center. Instead, the pyridine ring is forced into a nearly perpendicular orientation. Research on analogous ortho-substituted pyridines demonstrates that these ligands are frozen in configurations with dihedral angles between 72° and 89° relative to the coordination plane[3].

Thermodynamic Causality in Drug Design

This restricted geometry is highly advantageous in metallopharmaceutical design. By blocking the axial approach of nucleophiles, the sterically hindered 2-methyl group drastically reduces the rate of premature ligand substitution by biological thiols (e.g., glutathione). This exact principle of steric shielding has been successfully applied in the design of next-generation platinum anticancer agents like picoplatin to overcome innate drug resistance[4].

G cluster_properties Ligand Properties L 3,5-Dimethoxy-2-methylpyridine E Electronic Effect (3,5-Dimethoxy: π-Donation) L->E S Steric Effect (2-Methyl: F-Strain) L->S M Transition Metal Center (e.g., Pt²⁺, Cu²⁺) E->M Strong σ-Bond S->M Dihedral Angle >70° C Coordination Complex (Restricted Geometry, High Stability) M->C

Fig 1. Logical relationship between ligand structural features and coordination complex geometry.

Quantitative Ligand Data

To contextualize the behavior of 3,5-dimethoxy-2-methylpyridine, it is compared against standard pyridine derivatives. The interplay of F-strain and electron density dictates the final coordination geometry.

LigandRelative

-Donor Strength
Steric F-StrainTypical Pt(II) Dihedral AnglePrimary Coordination Feature
Pyridine BaselineLow44° – 59°[3]Unrestricted coordination
2-Methylpyridine ModerateHigh~72°[3]Steric shielding of axial sites
3,5-Dimethylpyridine HighLow45° – 60°Enhanced stability without F-strain
3,5-Dimethoxy-2-methylpyridine Very High High >75° (Predicted) Strong binding with strict geometric restriction

Experimental Protocols

Protocol 1: Synthesis of cis-Dichloro-bis(3,5-dimethoxy-2-methylpyridine)platinum(II)

Objective: Generation of a sterically shielded Pt(II) complex for stability and anti-cancer assays. Causality & Design: Direct reaction of


 with bulky pyridines often yields a mixture of isomers or thermodynamically favors the trans-isomer to minimize steric clash. To force the formation of the cis-isomer—which is critical for DNA cross-linking in oncology—this protocol employs Dhara's method. By first converting the platinum center to the tetraiodo species, the strong trans-effect of the iodide ligands directs the incoming bulky pyridines exclusively into a cis configuration.

Step-by-Step Methodology:

  • In Situ Iodination: Dissolve 1.0 mmol of

    
     in 10 mL of deionized water. Add 10.0 mmol of KI and stir at room temperature for 30 minutes in the dark to form 
    
    
    
    .
  • Ligand Coordination: Add 2.1 mmol of 3,5-dimethoxy-2-methylpyridine dissolved in 2 mL of DMF dropwise to the solution.

  • Incubation: Stir the mixture continuously for 24 to 48 hours at room temperature. Note: The steric hindrance of the 2-methyl group necessitates extended reaction times compared to unsubstituted pyridine[3].

  • Intermediate Isolation: Filter the resulting yellow/brown precipitate (cis-diiodo intermediate), wash with cold water, and dry under vacuum.

  • Halide Exchange: Suspend the intermediate in water and add 1.95 mmol of

    
    . Stir for 24 hours in the dark to precipitate AgI.
    
  • Final Conversion: Filter off the AgI through a Celite pad. Add excess KCl (10 mmol) to the filtrate and stir for 2 hours to yield the final cis-dichloro complex.

  • Purification: Isolate via filtration and recrystallize from a DMF/water mixture.

Protocol 2: Assembly of 1D Cu(II) Coordination Polymers

Objective: Synthesis of bromide-bridged copper chains for magnetic property evaluation. Causality & Design: Copper(II) bromide readily forms coordination polymers with substituted pyridines[5]. However, the high electron density of the 3,5-dimethoxy groups can cause rapid, uncontrolled precipitation, resulting in amorphous powders. A slow-diffusion (layering) technique is employed here to ensure the thermodynamic formation of ordered, single-crystal chains where the bulky ligands cleanly occupy the terminal equatorial positions.

Step-by-Step Methodology:

  • Solution A: Prepare a 0.1 M solution of

    
     in anhydrous ethanol.
    
  • Solution B: Prepare a 0.2 M solution of 3,5-dimethoxy-2-methylpyridine in diethyl ether.

  • Base Layer: In a narrow glass crystallization tube, carefully place 2 mL of Solution A.

  • Buffer Layer: Gently layer 1 mL of a 1:1 ethanol/diethyl ether mixture over Solution A. This buffer layer is critical to prevent immediate mixing at the interface.

  • Ligand Layer: Carefully layer 2 mL of Solution B on top of the buffer layer.

  • Crystallization: Seal the tube tightly and leave it completely undisturbed at room temperature for 7–10 days.

  • Harvesting: Harvest the resulting dark green crystals, wash gently with cold diethyl ether, and dry in air.

References

1.[2] Steric Effects on Lewis Basicity. Scribd. URL: 2.[5] CuBr2 complexes with 3,5-disubstituted pyridine ligands. Clark Digital Commons. URL: 3.[1] Tungsten-Promoted Diels−Alder Cycloaddition of Pyridines: Dearomatization of 2,6-Dimethoxypyridine Generates a Potent 2-Azadiene Synthon. ACS Publications. URL: 4.[4] Synthesis, Crystal Structures and Anticancer Activity of Pt(II) Complexes with Two Sterically Hindered 2-Methylpyridine Groups. Asian Journal of Chemistry. URL: 5.[3] Multinuclear NMR spectra of[Pt(L)Cl3]- (L = pyridine derivatives) complexes and crystal. Canadian Journal of Chemistry. URL:

Sources

Application Note: Strategic Functionalization of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Functionalization of the 3,5-Dimethoxy-2-methylpyridine Ring Content Type: Advanced Application Note & Experimental Protocols Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Structural Analysis

The 3,5-Dimethoxy-2-methylpyridine scaffold presents a unique "push-pull" electronic landscape critical for the synthesis of proton pump inhibitors (PPIs) and complex ligands. Unlike simple pyridines, the presence of two strongly electron-donating methoxy groups at the meta positions (C3, C5) fundamentally alters the reactivity profile of the electron-deficient pyridine core.

This guide details the regioselective access to three critical vectors:

  • The C4 "Electronic Pocket": Activated for Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

  • The C2-Lateral Position: Accessed via N-oxide rearrangement (Boekelheide).[1]

  • The C6 Position: Accessed via steric control or specific C-H activation protocols.

The Electronic Map (Causality of Selectivity)
  • C4 Position (Kinetic & Thermodynamic Trap): This site is electronically super-activated, residing ortho to both methoxy groups. It is the primary site for nitration and lithiation (DoM).

  • C2-Methyl Group (Lateral Acidity): The protons are benzylic-like (pKa ~29). Without protection or N-activation, strong bases (n-BuLi) may cause lateral deprotonation here rather than ring lithiation.

  • Nitrogen Lone Pair: Highly basic due to the electron donation from C3/C5 OMe groups. It must often be blocked (N-oxide) or protonated to direct chemistry elsewhere.

Visualizing the Reaction Landscape

The following diagram maps the divergent pathways based on reagent selection.

ReactionMap Start 3,5-Dimethoxy- 2-methylpyridine NOxide N-Oxide Intermediate Start->NOxide mCPBA or H2O2 (N-Oxidation) C4_Nitro 4-Nitro Derivative (EAS Product) Start->C4_Nitro HNO3/TFAA (Electrophilic Subst.) C4_Lithio 4-Lithio Species (DoM Intermediate) Start->C4_Lithio LiTMP, -78°C (Directed Lithiation) C2_Acet 2-Acetoxymethyl (Linker Precursor) NOxide->C2_Acet Ac2O, Heat (Boekelheide Rearrangement) C4_Funct 4-Halo/Formyl Derivatives C4_Lithio->C4_Funct Electrophile Quench (I2, DMF, etc.)

Figure 1: Divergent functionalization pathways. The C4 position is accessed directly, while the C2-methyl group requires N-oxide activation.

Protocol A: Regioselective C4-Nitration

Target: Synthesis of 4-nitro-3,5-dimethoxy-2-methylpyridine (Precursor to 4-amino/4-chloro derivatives).

Scientific Rationale

Standard mixed acid nitration (H₂SO₄/HNO₃) can be too harsh for this electron-rich pyridine, leading to exothermic decomposition or multiple nitrations. The use of Trifluoroacetic Anhydride (TFAA) allows for the in-situ generation of the mild but potent nitronium trifluoroacetate species. The C4 position is exclusively targeted due to the synergistic ortho-directing effect of the C3 and C5 methoxy groups.

Experimental Protocol

Safety: Reaction is exothermic. N-nitro pyridinium salts are potentially explosive.

  • Preparation: In a dry 250 mL round-bottom flask under Argon, dissolve 3,5-dimethoxy-2-methylpyridine (10.0 mmol, 1.53 g) in TFAA (5.0 equiv, 7.0 mL). Cool to 0°C.[2]

  • Nitration: Dropwise add HNO₃ (fuming, 1.1 equiv) over 30 minutes.

    • Critical Step: Maintain internal temperature < 10°C. The electron-rich ring reacts rapidly.

  • Equilibration: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf yellow spot (Nitro).

  • Quenching: Pour the mixture onto 50 g of crushed ice/water. Neutralize carefully with solid Na₂CO₃ to pH 7-8.

  • Isolation: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

Expected Yield: 75-85% Data Validation: ¹H NMR should show the disappearance of the C4-H signal (typically a singlet around 7.8-8.0 ppm) and a downfield shift of the C6-H.

Protocol B: C2-Lateral Functionalization (Boekelheide Reaction)

Target: Synthesis of (3,5-dimethoxy-2-pyridyl)methanol (Linker synthesis).

Scientific Rationale

Direct halogenation of the C2-methyl group is plagued by competition from ring halogenation at C4/C6. The Boekelheide Rearrangement is the gold standard here. It utilizes the N-oxide oxygen to intramolecularly oxidize the C2-methyl group via a [3,3]-sigmatropic shift, ensuring 100% regioselectivity for the lateral position.

Workflow Diagram

Boekelheide Step1 Step 1: N-Oxidation (mCPBA, DCM, 0°C) Inter1 N-Oxide Intermediate (Stable Solid) Step1->Inter1 Step2 Step 2: Acylation & Rearrangement (Ac2O, Reflux, 110°C) Inter1->Step2 Inter2 2-Acetoxymethyl Pyridine Step2->Inter2 Step3 Step 3: Hydrolysis (K2CO3, MeOH) Inter2->Step3 Final 2-Hydroxymethyl Product Step3->Final

Figure 2: Stepwise execution of the Boekelheide Rearrangement.

Experimental Protocol

Step 1: N-Oxidation

  • Dissolve substrate (10 mmol) in DCM (50 mL). Cool to 0°C.[2]

  • Add mCPBA (1.2 equiv, 70-75%) portion-wise.

  • Stir at RT for 4 hours. Wash with 10% Na₂SO₃ (to quench peroxide) and sat. NaHCO₃.

  • Isolate the N-oxide (usually a white solid). Note: Purity is critical for Step 2.

Step 2: The Rearrangement

  • Suspend the N-oxide (1.0 equiv) in Acetic Anhydride (Ac₂O) (5.0 equiv).

  • Heat to reflux (approx. 130°C) for 2-4 hours.

    • Observation: The solution will turn dark brown/black. This is normal.

  • Remove excess Ac₂O under high vacuum.

  • Hydrolysis (One-pot): Dissolve the dark residue in MeOH (20 mL) and add K₂CO₃ (2.0 equiv). Stir at RT for 1 hour.

  • Workup: Remove MeOH, partition between water/EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Expected Yield: 60-70% (over 2 steps).

Protocol C: C4-Directed Ortho Metalation (DoM)

Target: Introduction of Carbon/Halogen electrophiles at C4.

Scientific Rationale

The C4 proton is flanked by two methoxy groups. While C6 is also acidic (adjacent to N and OMe), C4 is the thermodynamic sink for lithiation due to the "cooperative inductive effect." However, n-Butyllithium (n-BuLi) must be avoided as it acts as a nucleophile, attacking the C6 position (S_NAr). LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required as a non-nucleophilic, bulky base to exclusively deprotonate C4.[3]

Experimental Protocol
  • Base Generation: In a flame-dried flask, add TMP (1.1 equiv) and THF (dry). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min to form LiTMP, then re-cool to -78°C.

  • Lithiation: Add 3,5-dimethoxy-2-methylpyridine (1.0 equiv) in THF dropwise over 15 mins.

    • Color Change: Solution typically turns bright yellow/orange (lithiated species).

    • Timing: Stir for exactly 45 minutes at -78°C. Prolonged stirring may lead to lateral migration to the C2-methyl group.

  • Quench: Add Electrophile (e.g., I₂, DMF, MeI) (1.5 equiv) rapidly.

  • Workup: Allow to warm to RT, quench with NH₄Cl(aq).

Comparative Data & Troubleshooting

FeatureC4-NitrationBoekelheide (C2)C4-Lithiation (DoM)
Primary Reagent HNO₃ / TFAAmCPBA -> Ac₂OLiTMP / Electrophile
Key Intermediate Nitronium IonN-Oxide4-Lithio species
Temp Control < 10°C (Critical)Reflux (130°C)-78°C (Strict)
Major Side Product N-Oxide (if acid weak)Ring bromination (if using NBS)C2-Lateral Lithiation
Selectivity Source Electronic (Ortho-Ortho)Sigmatropic RearrangementKinetic Acidity (pKa)
Troubleshooting Guide
  • Problem: Low yield in Boekelheide reaction.

    • Solution: Ensure the N-oxide is dry before adding Ac₂O. Water hydrolyzes the anhydride.

  • Problem: Mixture of isomers in Lithiation.

    • Solution: Switch from LDA to LiTMP. Ensure temperature never exceeds -70°C during lithiation step.

References

  • Grokipedia. Boekelheide reaction: Mechanism and Application in Heterocyclic Chemistry. [Link][4]

  • Liang, X. et al. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (Adaptation of chlorination protocols for electron-rich pyridines). SciSpace. [Link]

  • University of Liverpool. ChemComm Repository: Benzylic C-H activation of methylarenes. (Insight into lateral vs ring activation). [Link]

Sources

protocol for N-oxide formation of 3,5-Dimethoxy-2-methylpyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Protocol for N-Oxide Formation of 3,5-Dimethoxy-2-methylpyridine

Executive Summary

This application note details the validated protocols for the N-oxidation of 3,5-Dimethoxy-2-methylpyridine , a critical intermediate in the synthesis of functionalized pyridine building blocks (e.g., for proton pump inhibitors and histamine antagonists).[1][2]

The conversion of the electron-rich 3,5-dimethoxy-2-methylpyridine to its N-oxide is chemically favorable due to the high nucleophilicity of the pyridine nitrogen. However, the presence of the ortho-methoxy group at C3 and the methyl group at C2 introduces specific steric and electronic considerations that dictate the choice of oxidant and work-up strategy.

This guide presents two distinct workflows:

  • Method A (Lab Scale): m-Chloroperbenzoic acid (m-CPBA) mediated oxidation.[1][2] Ideal for rapid synthesis (<5 g) and high purity.[2]

  • Method B (Process Scale): Hydrogen Peroxide/Acetic Acid mediated oxidation.[2][3] Ideal for scale-up (>10 g) and cost efficiency.[1][2]

Mechanistic Insight & Reaction Design

The oxidation proceeds via an electrophilic attack of the oxidant on the nitrogen lone pair.

  • Substrate Electronics: The 3,5-dimethoxy substitution pattern renders the pyridine ring highly electron-rich (

    
     effect of OMe). This increases the basicity and nucleophilicity of the nitrogen, accelerating the reaction compared to unsubstituted pyridine.
    
  • Steric Factors: The C2-methyl and C3-methoxy groups create a "steric pocket" around the nitrogen.[1][2] While not sufficient to block oxidation, this steric hindrance suggests that smaller oxidants (like peracetic acid formed in situ) may exhibit faster kinetics than bulky peracids like m-CPBA, although both are effective.

Figure 1: Reaction Mechanism The nitrogen lone pair attacks the electrophilic oxygen of the peracid, leading to the N-oxide and the corresponding carboxylic acid byproduct.

ReactionMechanism Substrate 3,5-Dimethoxy-2-methylpyridine (Nucleophilic N) TS Transition State [N ... O ... H] Substrate->TS Nu: attack Oxidant Peracid (R-CO3H) (Electrophilic O) Oxidant->TS Product 3,5-Dimethoxy-2-methylpyridine N-oxide TS->Product Proton transfer Byproduct Carboxylic Acid (R-COOH) TS->Byproduct

Caption: Electrophilic oxidation mechanism. The electron-rich nitrogen facilitates rapid attack on the peracid oxygen.[2]

Experimental Protocols

Method A: m-CPBA Oxidation (High Purity / Small Scale)

Recommended for medicinal chemistry and initial structure-activity relationship (SAR) studies.[1][2]

Reagents:

  • Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)

  • Oxidant: m-CPBA (1.1 - 1.2 eq, 70-75% purity)[1][2]

  • Solvent: Dichloromethane (DCM) or Chloroform[2]

Protocol:

  • Setup: Dissolve 3,5-dimethoxy-2-methylpyridine (e.g., 1.0 g) in DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add m-CPBA portion-wise over 15 minutes. Note: The reaction is exothermic; controlling temperature prevents over-oxidation or N-dealkylation side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is significantly more polar/lower Rf than starting material).

  • Work-up (Critical):

    • Dilute with DCM (20 mL).

    • Wash 1: Saturated aqueous NaHCO₃ (2 x 15 mL) to remove m-chlorobenzoic acid byproduct.[2]

    • Wash 2: 10% aqueous Na₂SO₃ or Na₂S₂O₃ (1 x 10 mL) to quench excess peroxide.[2]

    • Wash 3: Brine (1 x 10 mL).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually obtained as a white to off-white solid.[1][2] If necessary, purify via flash chromatography (DCM/MeOH gradient).

Method B: H₂O₂ / Acetic Acid Oxidation (Process Scale)

Recommended for multi-gram to kilogram synthesis.[2] More atom-economical and avoids chlorinated solvents.[2]

Reagents:

  • Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)[1]

  • Oxidant: Hydrogen Peroxide (30-35% aq., 1.5 - 2.0 eq)[2]

  • Solvent: Glacial Acetic Acid (3-5 volumes)

Protocol:

  • Setup: Dissolve the substrate in Glacial Acetic Acid.

  • Addition: Add H₂O₂ (30%) dropwise at RT.

  • Reaction: Heat the mixture to 70–80°C for 6–12 hours.

    • Why Heat? Acetic acid reacts with H₂O₂ to form peracetic acid in situ, which is the active oxidant. This equilibrium requires thermal activation.

  • Quench: Cool to RT. Test for peroxides (starch-iodide paper). If positive, add a small amount of Pd/C or sodium sulfite to decompose excess oxidants.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid (azeotrope with toluene if needed).[2]

    • Dissolve the residue in a minimum amount of water.

    • Basify to pH > 10 using 4M NaOH or Na₂CO₃ (Caution: Exothermic).[2]

    • Extract exhaustively with DCM or Chloroform (3 x volumes). Note: N-oxides are water-soluble; salting out the aqueous phase with NaCl improves extraction efficiency.[1][2]

  • Isolation: Dry and concentrate the organic extracts.

Data Presentation & Comparison

FeatureMethod A (m-CPBA)Method B (H₂O₂/AcOH)
Scale Suitability < 5 g> 10 g to kg
Reaction Time 2 - 4 Hours6 - 16 Hours
Temperature 0°C to RT70 - 80°C
Yield (Typical) 85 - 95%80 - 90%
Byproducts m-Chlorobenzoic acid (Solid waste)Water, Acetic acid
Key Advantage Mild conditions, simple workupCost-effective, scalable
Key Risk Solubility of m-CBA in productThermal decomposition if overheated

Workflow Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific constraints.

DecisionTree Start Start: N-Oxidation of 3,5-Dimethoxy-2-methylpyridine ScaleCheck What is the Target Scale? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale Consideration Is Chlorinated Solvent Allowed? SmallScale->Consideration MethodB Choose Method B (H2O2 / AcOH) LargeScale->MethodB MethodA Choose Method A (m-CPBA / DCM) Consideration->MethodA Yes Consideration->MethodB No (Green Chem)

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and solvent constraints.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Conversion:

    • Cause: Steric hindrance at C2/C3 may slow down the reaction.

    • Fix: Add an additional 0.2 eq of oxidant and extend reaction time. For Method B, ensure temperature is maintained at 70°C+.

  • Product Loss during Work-up:

    • Cause: Pyridine N-oxides are highly polar and water-soluble.[1][2]

    • Fix: During Method B, ensure the aqueous phase is saturated with NaCl (salting out) before extraction. Perform multiple extractions (3-4 times) with Chloroform, which is a better solvent for N-oxides than DCM.

  • Color Formation:

    • Cause: Trace decomposition or over-oxidation (ring opening).

    • Fix: Ensure inert atmosphere (N₂) during heating steps. If the product is colored (yellow/brown), treat the organic solution with activated charcoal before final concentration.

References

  • Boekelheide Reaction Context: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291. Link

  • General Pyridine Oxidation (H2O2/AcOH): Ochiai, E. "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 1953 , 18(5), 534–551. Link

  • Substrate Specific Synthesis (Patent): "Synthesis of 2-pyridylalkylamines." US Patent US4526974A.[1] Link

  • m-CPBA Methodology: "Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides." RSC Advances, 2015 . Link

Sources

Application Note: Chemoselective Halogenation Strategies for 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Regiocontrol, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

In pharmaceutical development, highly substituted pyridine scaffolds are critical building blocks for active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs) and targeted kinase inhibitors. 3,5-Dimethoxy-2-methylpyridine represents a uniquely functionalized synthon. Its structural architecture presents two distinct, competing sites for halogenation: the benzylic-like 2-methyl group and the electron-rich aromatic core.

Achieving strict chemoselectivity requires a deep understanding of the underlying reaction mechanisms. By manipulating the reaction environment—specifically shifting between radical and polar conditions—chemists can direct the halogenation exclusively to the side-chain or the aromatic ring.

Pathway A: Radical Side-Chain Halogenation (Wohl-Ziegler)

The 2-methyl group is mildly acidic and susceptible to hydrogen atom transfer (HAT) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Under thermal or photochemical initiation, N-Bromosuccinimide (NBS) combined with Azobisisobutyronitrile (AIBN) generates a low, steady-state concentration of bromine radicals[1][2]. This drives a classic Wohl-Ziegler radical chain mechanism, selectively yielding 2-(bromomethyl)-3,5-dimethoxypyridine . To adhere to modern green chemistry standards, toxic carbon tetrachloride (CCl₄) is replaced with trifluorotoluene (PhCF₃), which lacks abstractable hydrogens and maintains the necessary non-polar environment.

Pathway B: Electrophilic Aromatic Substitution (EAS)

The two methoxy groups at the C-3 and C-5 positions strongly donate electron density into the pyridine ring via resonance (+M effect), heavily activating the C-4 and C-6 positions toward electrophiles[3]. When exposed to molecular bromine (Br₂) or NBS in a polar, protic, or Lewis-acidic solvent (e.g., Acetonitrile or Acetic Acid), the reaction proceeds via a polar Wheland intermediate. Despite steric hindrance from the flanking methoxy groups, the C-4 position is electronically optimal, typically yielding 4-bromo-3,5-dimethoxy-2-methylpyridine as the major thermodynamic product[4].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the selected reaction conditions.

G SM 3,5-Dimethoxy- 2-methylpyridine Cond1 Radical Pathway NBS, AIBN, PhCF3, 85°C SM->Cond1 Wohl-Ziegler (Homolytic) Cond2 Electrophilic Pathway Br2 or NBS, MeCN, 0°C SM->Cond2 EAS (Heterolytic) Prod1 2-(Bromomethyl)- 3,5-dimethoxypyridine (Side-chain Halogenation) Cond1->Prod1 Prod2 4-Bromo-3,5-dimethoxy- 2-methylpyridine (Ring Halogenation) Cond2->Prod2

Chemoselective divergence of 3,5-Dimethoxy-2-methylpyridine halogenation based on reaction conditions.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized empirical parameters for both halogenation trajectories.

ParameterPathway A: Side-Chain BrominationPathway B: Aromatic Ring Bromination
Target Product 2-(Bromomethyl)-3,5-dimethoxypyridine4-Bromo-3,5-dimethoxy-2-methylpyridine
Halogen Source NBS (1.05 equivalents)Br₂ (1.10 eq) or NBS (1.10 eq)
Initiator / Catalyst AIBN (0.05 equivalents)None (or catalytic AcOH)
Solvent System Trifluorotoluene (PhCF₃)Acetonitrile (MeCN) or Dichloromethane
Temperature 85°C (Reflux)0°C to Ambient (20°C)
Reaction Time 4 – 6 hours1 – 2 hours
Expected Yield 65% – 75%70% – 85%
Primary Impurity 2-(Dibromomethyl) derivative (over-reaction)C-6 Bromo isomer (regioisomer)

Step-by-Step Experimental Protocols

Protocol A: Regioselective Side-Chain Bromination (Wohl-Ziegler)

Causality Note: Strict stoichiometric control of NBS (1.05 eq) is critical. Excess NBS will lead to the formation of the dibromomethyl impurity, which is difficult to separate via standard silica gel chromatography.

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethoxy-2-methylpyridine (10.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous trifluorotoluene (PhCF₃, 50 mL). Why PhCF₃? It provides the necessary non-polar environment for radical propagation without the severe toxicity and environmental hazards associated with CCl₄.

  • Reagent Introduction: Add N-Bromosuccinimide (10.5 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.5 mmol, 0.05 eq) to the solution.

  • Degassing: Purge the reaction mixture with dry Nitrogen (N₂) for 10 minutes to remove dissolved oxygen, which can quench radical intermediates.

  • Reaction: Heat the mixture to 85°C (reflux) for 4 to 6 hours. The initially dense suspension will change as the dense NBS is consumed and the lighter succinimide byproduct floats to the surface.

  • Workup: Cool the reaction to 0°C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Electrophilic Aromatic Bromination at C-4

Causality Note: The reaction is highly exothermic due to the extreme electron richness of the dimethoxy-substituted pyridine ring. Maintaining a low temperature (0°C) during halogen addition prevents polyhalogenation and degradation.

  • Setup: To a 100 mL round-bottom flask, add 3,5-Dimethoxy-2-methylpyridine (10.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Dissolve the starting material in anhydrous Acetonitrile (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

  • Halogenation: Dissolve Br₂ (11.0 mmol, 1.1 eq) in 5 mL of Acetonitrile. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel. Alternatively, solid NBS (1.1 eq) can be added in small portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor completion via LC-MS.

  • Quenching: Quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any unreacted bromine, turning the solution from orange/red to pale yellow.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.

Self-Validating Quality Control (Analytical Markers)

To ensure the integrity of the synthesized protocols, rely on Nuclear Magnetic Resonance (¹H NMR) spectroscopy as a self-validating system to confirm regiochemistry.

  • Validating Pathway A (Side-Chain Bromination):

    • Marker 1: The disappearance of the sharp 3H singlet corresponding to the C-2 methyl group (typically around

      
       2.4 - 2.5 ppm).
      
    • Marker 2: The appearance of a new 2H singlet further downfield (approx.

      
       4.4 - 4.6 ppm), reflecting the deshielding effect of the newly attached bromine atom.
      
    • Marker 3: The aromatic protons (C-4 and C-6) should remain intact, integrating to 2H.

  • Validating Pathway B (Aromatic Bromination):

    • Marker 1: The C-2 methyl singlet (

      
       2.4 ppm) remains completely intact, integrating to 3H.
      
    • Marker 2: The disappearance of the C-4 aromatic proton. In the starting material, the C-4 and C-6 protons appear in the aromatic region (

      
       6.5 - 8.0 ppm). In the product, only a single 1H singlet (the C-6 proton) will remain, confirming mono-halogenation on the ring.
      

References

  • Katritzky A.R., et al. "Compr. Heterocyclic Chem. Iii Vol. 7 Six-membered Rings With One Heteroatom". VDOC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers, synthesis chemists, and drug development professionals working with 3,5-Dimethoxy-2-methylpyridine , a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including histamine H1/H2 antagonists [1].

Due to its highly electron-rich heterocyclic core and specific basicity, this compound presents unique purification challenges. This guide provides causality-driven troubleshooting, validated standard operating procedures (SOPs), and quantitative performance metrics to ensure high-yield, high-purity isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 3,5-Dimethoxy-2-methylpyridine streaks severely on silica gel, resulting in poor recovery and co-elution with impurities. How do I resolve this? The Causality: The basic nature of the pyridine nitrogen causes strong hydrogen bonding and dipole interactions with the acidic silanol groups (-SiOH) on the stationary phase of the silica gel. The Solution: You must passivate the silica column. Pre-treat your column and supplement your mobile phase (e.g., Hexane/Ethyl Acetate) with 1–2% (v/v) Triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, preventing the pyridine derivative from tailing and ensuring sharp, symmetrical peaks. Similar chromatographic principles apply to its fluorinated derivatives, such as 4-(difluoromethyl)-3,5-dimethoxy-2-methylpyridine [2].

Q2: During distillation, the product turns from a pale yellow oil to a dark brown, viscous liquid. What is causing this degradation? The Causality: The two methoxy groups at the 3- and 5-positions strongly donate electron density into the pyridine ring via resonance. This makes the ring highly susceptible to thermal oxidation and electrophilic degradation at elevated temperatures when exposed to atmospheric oxygen. The Solution: Never distill this compound at atmospheric pressure. Utilize strict fractional vacuum distillation (< 0.1 Torr) to depress the boiling point, and ensure the system is thoroughly purged and backfilled with an inert gas (Argon or Nitrogen) prior to heating.

Q3: Acid-base extraction is yielding a persistent, unbreakable emulsion when extracting the basified aqueous layer with dichloromethane (DCM). The Causality: Substituted pyridines can act as mild surfactants at the aqueous-organic interface. Furthermore, if the pH is not sufficiently high, a mixture of protonated and free-base species can co-exist, stabilizing the emulsion. The Solution: Ensure the aqueous layer is basified to a strict pH ≥ 12. If an emulsion persists, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which decreases the solubility of the organic solvent in the aqueous phase and forces phase separation.

Part 2: Quantitative Data & Purification Modalities

The following table summarizes the quantitative performance of various purification techniques applied to 3,5-Dimethoxy-2-methylpyridine.

Purification ModalityTarget Impurities RemovedTypical Yield RecoveryPurity AchievedScalabilityKey Application Note
Acid-Base Extraction Neutral organics, unreacted starting materials85 – 92%80 – 90%High (>1 kg)Essential first step; leverages the specific pKa of the pyridine ring.
Vacuum Distillation High-boiling tars, colored oxidized byproducts75 – 85%95 – 98%High (>1 kg)Requires high vacuum (<0.1 Torr) to prevent thermal degradation [1].
Silica Chromatography Positional isomers (e.g., 3,4-dimethoxy)60 – 75%> 99%Low (<50 g)Requires 1-2% TEA modifier to prevent severe peak tailing.
Salt Crystallization Trace organic impurities, moisture80 – 88%> 99.5%Medium (500 g)Conversion to HCl salt in anhydrous ether provides a stable solid for storage.

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring that you can verify the success of the step before proceeding to the next.

SOP 1: Optimized Acid-Base Extraction Workflow

Purpose: To isolate the basic pyridine core from neutral/acidic synthetic byproducts.

  • Acidification: Dilute the crude reaction mixture in an organic solvent (e.g., diethyl ether). Slowly add 1M aqueous HCl under vigorous stirring until the aqueous phase reaches a stable pH of 2.0.

    • Causality: The electron-donating methoxy groups make the pyridine nitrogen sufficiently basic to be quantitatively protonated at pH 2, forcing the target compound into the aqueous phase as a water-soluble pyridinium salt.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer twice with fresh diethyl ether. Discard the ether washes.

    • Validation Checkpoint: Spot the discarded ether wash on a TLC plate under UV (254 nm). The absence of the target compound's spot confirms it is safely trapped in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise until the pH reaches 12.0.

    • Causality: The high pH completely deprotonates the pyridinium salt, regenerating the lipophilic free base. The solution will typically turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate. A lack of UV-active spots confirms complete extraction of the pyridine into the organic phase.

SOP 2: Fractional Vacuum Distillation

Purpose: To polish the extracted free base to >95% purity without thermal degradation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system can hold a vacuum of at least 0.1 Torr.

  • Degassing: Transfer the concentrated oil from SOP 1 into the distillation flask. Apply vacuum at room temperature for 15 minutes to remove residual DCM and dissolved gases.

  • Distillation: Gradually heat the oil bath. 3,5-Dimethoxy-2-methylpyridine will distill as a clear to pale-yellow liquid under high vacuum (exact boiling point depends on the specific vacuum achieved, typically analogous to similar substituted pyridines distilling between 100–120 °C at 0.05 Torr [1]).

    • Validation Checkpoint: Monitor the vapor temperature. A stable vapor temperature indicates the elution of the pure compound. If the temperature fluctuates wildly, you are distilling a mixture of impurities.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical decision tree for processing crude 3,5-Dimethoxy-2-methylpyridine.

Purification Start Crude Synthesis Mixture (3,5-Dimethoxy-2-methylpyridine) AcidBase Acid-Base Extraction 1. HCl (aq) to pH 2 2. Wash organics 3. NaOH (aq) to pH 12 Start->AcidBase DCM DCM Extraction & Na2SO4 Drying AcidBase->DCM PurityCheck GC/MS Purity > 90%? DCM->PurityCheck Distill Vacuum Distillation (< 0.1 Torr) PurityCheck->Distill Yes Chroma Silica Chromatography (Hexane/EtOAc + 1% TEA) PurityCheck->Chroma No Pure Purified Free Base (> 99% Purity) Distill->Pure Chroma->Distill Polish

Figure 1: Purification workflow and decision matrix for 3,5-Dimethoxy-2-methylpyridine.

References

  • US4526974A - Synthesis of 2-pyridylalkylamines. Google Patents.
  • 1804452-98-9 | 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine. BLD Pharm.

Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting, Methodologies, and FAQs for Process Chemists

Diagnostic Overview

Synthesizing 3,5-dimethoxy-2-methylpyridine presents unique mechanistic challenges in process chemistry. Unlike the 2-, 4-, and 6-positions of the pyridine ring—which are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitrogen—the 3- and 5-positions remain relatively electron-rich and unactivated. Consequently, standard SNAr approaches fail. Process chemists typically rely on two validated pathways:

  • Ullmann-Type Methoxylation: Copper-catalyzed cross-coupling of 3,5-dibromo-2-methylpyridine.

  • Regioselective O-Methylation: Alkylation of 2-methylpyridine-3,5-diol.

Below are the self-validating protocols, mechanistic troubleshooting guides, and quantitative data to help you mitigate common side reactions.

Workflow A: Copper-Catalyzed Ullmann Methoxylation

Mechanistic Causality: To overcome the high activation barrier at the 3,5-positions, a Cu(I) catalyst is employed to facilitate an oxidative addition/reductive elimination cycle [1]. The use of a bidentate ligand (e.g., 1,10-phenanthroline) is critical; it prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), and accelerates the rate-limiting reductive elimination step to form the C–O bond.

Standard Operating Procedure (SOP):

  • Preparation: Charge a dry, glass-lined reactor with 3,5-dibromo-2-methylpyridine (1.0 equiv), CuI (0.15 equiv), and 1,10-phenanthroline (0.30 equiv).

  • Inertion: Purge the vessel with Argon for 15 minutes to prevent catalyst oxidation.

  • Reagent Addition: Add anhydrous DMF (10 vol) followed by a 25 wt% solution of strictly anhydrous Sodium Methoxide (NaOMe) in methanol (3.5 equiv).

  • Reaction: Heat the mixture to 110 °C.

    • Self-Validation Step: Monitor via HPLC at 4 hours. You should observe a transient peak corresponding to the mono-methoxy intermediate. If this peak does not appear, your catalyst is inactive.

  • Quench & Workup: After 18 hours, cool to 20 °C and quench with aqueous NH4Cl (to complex copper salts). Extract with EtOAc, wash with brine, and concentrate.

Troubleshooting & FAQs (Workflow A)

Q: I am seeing a plateau in conversion, leaving high levels of the 3-bromo-5-methoxy-2-methylpyridine intermediate. How do I drive this to completion? A: The first methoxylation increases the electron density of the pyridine ring, making the second oxidative addition of Cu(I) significantly slower. If the reaction stalls, catalyst deactivation has likely occurred. Mitigation: Ensure your NaOMe is strictly anhydrous. Trace water hydrolyzes the active Cu-methoxide species into inactive copper oxides. Consider spiking an additional 5 mol% of CuI/ligand complex at the 12-hour mark, or elevating the temperature to 115 °C.

Q: LC-MS shows a significant M-30 peak corresponding to 3-methoxy-2-methylpyridine. What causes this hydrodehalogenation? A: Hydrodehalogenation is a notorious side reaction in Ullmann couplings. It occurs when the aryl-copper intermediate undergoes protonation instead of reductive elimination. Mitigation: This is caused by protic impurities. While methanol is the solvent for NaOMe, excess moisture or acidic impurities act as proton donors. Switch to solid, anhydrous NaOMe and use dry DMF or DMSO as the primary solvent to suppress the formation of Cu-hydride species.

Workflow B: Regioselective O-Methylation of 2-Methylpyridine-3,5-diol

Mechanistic Causality: 2-Pyridinols exist in tautomeric equilibrium with 2-pyridones. The ambident nature of the resulting anion means alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). According to Hard-Soft Acid-Base (HSAB) theory, O-alkylation is favored by using "hard" electrophiles and dispersing the counterion to leave the oxygen strictly naked and reactive [3].

Standard Operating Procedure (SOP):

  • Deprotonation: Dissolve 2-methylpyridine-3,5-diol (1.0 equiv) in anhydrous DMSO (8 vol). Add finely milled K2CO3 (2.5 equiv). Stir at 25 °C for 45 minutes.

    • Self-Validation Step: The solution will transition to a deep yellow/orange, confirming phenoxide formation.

  • Alkylation: Cool the reactor to 0–5 °C. Dropwise, add Dimethyl Sulfate (Me2SO4, 2.2 equiv) over 1 hour.

  • Maturation: Warm to 25 °C and stir for 4 hours.

  • Quench: Add 1M NaOH (aq) to destroy excess Me2SO4, then extract with dichloromethane.

Troubleshooting & FAQs (Workflow B)

Q: My NMR shows a downfield shift of the N-methyl group (~3.5 ppm), indicating N-methyl-3-methoxy-2-methylpyridone formation. Why did it N-alkylate? A: You likely used Methyl Iodide (MeI) or allowed the temperature to spike. MeI is a "soft" electrophile that preferentially attacks the "soft" nitrogen atom. Mitigation: Switch to Dimethyl Sulfate (Me2SO4) or Methyl Tosylate, which are "hard" electrophiles that strongly favor the "hard" oxygen atom. Maintain the addition temperature below 5 °C, as higher temperatures thermodynamically favor N-alkylation.

Q: The reaction yields a mixture of mono-methoxy and di-methoxy products. Should I add more base? A: Do not add excess strong base (like NaOH) during the reaction phase, as it can cleave the newly formed methoxy ethers at elevated temperatures. Mitigation: The incomplete reaction is usually due to poor solubility of the mono-anion. Ensure K2CO3 is finely milled to increase surface area, and maintain high stirring RPM.

Quantitative Data & Side Product Profiling
Side Product / ImpurityOrigin WorkflowAnalytical Signature (LC-MS / NMR)Root CauseMitigation Strategy
3-Bromo-5-methoxy-2-methylpyridine Ullmann MethoxylationLC-MS:[M+H]+ 202/204 (1:1 isotope pattern)Sluggish second oxidative addition; Catalyst death.Increase CuI loading to 15 mol%; ensure strictly anhydrous NaOMe.
3-Methoxy-2-methylpyridine Ullmann MethoxylationLC-MS:[M+H]+ 124Protonation of Aryl-Cu intermediate by moisture.Use solid NaOMe; dry DMF/DMSO; avoid excess MeOH.
N-Methylpyridone derivative O-Methylation1H NMR: Singlet at ~3.5 ppm (N-CH3)Use of soft electrophile (MeI) or high temperature.Use Me2SO4 (hard electrophile); keep addition temp < 5 °C.
Demethylated Pyridinol Both (Degradation)LC-MS: [M+H]+ 140Ether cleavage by excess strong base at high heat.Avoid NaOH/KOH during workup; use NH4Cl or mild conditions.
Reaction Pathway & Side Reaction Logic

G SM1 3,5-Dibromo- 2-methylpyridine Int_Mono Mono-methoxy Intermediate SM1->Int_Mono NaOMe, CuI (Ullmann) Side_Hydro Hydrodehalogenation (Side Product) SM1->Side_Hydro Trace H2O/Protons (Cu-H species) SM2 2-Methylpyridine- 3,5-diol Target 3,5-Dimethoxy- 2-methylpyridine (Target Product) SM2->Target Me2SO4, K2CO3 (O-Alkylation) Side_NMe N-Methylpyridone (Side Product) SM2->Side_NMe MeI or High Temp (N-Alkylation) Int_Mono->Target NaOMe, CuI (Excess) Side_Demethyl Demethylated Pyridinol (Degradation) Target->Side_Demethyl Excess Base / Heat (Ether Cleavage)

Figure 1: Reaction network for 3,5-dimethoxy-2-methylpyridine synthesis and common side reactions.

General Process Chemistry FAQs

Q: Can I use Palladium instead of Copper for the methoxylation of the dibromopyridine? A: Yes. Palladium-catalyzed Buchwald-Hartwig-type alkoxylations are highly effective and often require lower temperatures (e.g., using Pd2(dba)3 and RockPhos). However, for multi-kilogram scale-up, Copper is overwhelmingly preferred due to the prohibitive cost of Pd catalysts and specialized phosphine ligands, as well as the strict regulatory limits on heavy metal residuals in drug development [2].

Q: Why does my Ullmann reaction mixture turn black immediately upon adding NaOMe? A: A rapid shift to an opaque black suspension indicates the precipitation of Cu(0) nanoparticles. This occurs if the Cu(I) catalyst is not properly stabilized by the 1,10-phenanthroline ligand before the base is added, or if oxygen ingress caused rapid disproportionation. Ensure the ligand is pre-mixed with CuI in the solvent before introducing the alkoxide.

References
  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides. ResearchGate. Available at: [Link][1]

  • ACS Catalysis. (2024). Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. American Chemical Society. Available at:[Link][2]

  • Hopkins, et al. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. Available at: [Link][3]

Sources

optimizing reaction conditions for 3,5-Dimethoxy-2-methylpyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dimethoxy-2-methylpyridine (DMP) Functionalization

Ticket ID: DMP-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Navigating the "Electron-Rich" Pyridine Paradox

Welcome to the technical support hub for 3,5-Dimethoxy-2-methylpyridine . As researchers, you likely selected this scaffold because the methoxy groups provide unique electronic properties—making the ring electron-rich compared to bare pyridine, yet the nitrogen atom retains its electron-withdrawing nature.

This dual nature creates a paradox in functionalization:

  • The Ring: Is activated for Electrophilic Aromatic Substitution (EAS) but deactivated for Nucleophilic Aromatic Substitution (SNAr) unless oxidized.

  • The 2-Methyl Group: Is the primary "handle" for functionalization, but its reactivity is heavily influenced by the adjacent 3-methoxy group (steric hindrance vs. coordination).

This guide addresses the three most common "pain points" reported by our users: Lateral Lithiation failures , N-Oxide rearrangement issues (Boekelheide) , and Chlorination stability .

Module 1: Lateral Functionalization (The 2-Methyl Group)

User Issue: "I tried deprotonating with n-BuLi at -78°C, but I'm getting complex mixtures and ring alkylation products."

Root Cause Analysis

Using n-Butyllithium (n-BuLi) alone is risky. While the pKa of the 2-methyl protons is ~29.5, the pyridine nitrogen and the 3-methoxy group can coordinate lithium.

  • The Problem: n-BuLi is a strong nucleophile. It often attacks the C6 position of the ring (nucleophilic addition) rather than deprotonating the methyl group.

  • The 3-Methoxy Effect: The oxygen at C3 coordinates the lithium, potentially directing the base to the C4 ring proton instead of the lateral methyl group (Directed Ortho Metalation - DoM).

Protocol: Optimized Lateral Lithiation

The Fix: Switch to a non-nucleophilic, bulky amide base (LDA or LiTMP).

Step-by-Step Workflow:

  • Base Preparation: Generate LDA (Lithium Diisopropylamide) fresh. Add n-BuLi to diisopropylamine in THF at -78°C.

  • Substrate Addition: Add 3,5-dimethoxy-2-methylpyridine slowly to the LDA solution at -78°C.

    • Why? Kinetic control is essential to prevent thermodynamic equilibration to the ring protons.

  • The "Kick": Stir for 30–45 mins. The solution usually turns deep red/orange (formation of the picolyl anion).

  • Electrophile Trapping: Add your electrophile (e.g., alkyl halide, aldehyde) at -78°C.

  • Quench: Warm to 0°C only after quenching with NH4Cl.

Troubleshooting Table: Lithiation

SymptomProbable CauseCorrective Action
Ring Addition (Butyl group on ring) Used n-BuLi as base.MUST use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Low Yield (<30%) Aggregation of the lithiated species.Add LiCl (2 equiv) or HMPA/DMPU to break aggregates.
Wrong Regioisomer (C4 sub) 3-OMe directed the base to C4.Lower temp to -90°C or use LiTMP (steric bulk prevents ring approach).

Module 2: The Boekelheide Rearrangement (Oxidation to Alcohol)

User Issue: "I need to convert the 2-methyl group to a hydroxymethyl group (-CH2OH), but the yield is low and the product is tarry."

Technical Insight

Direct oxidation of the methyl group is difficult. The industry standard is the Boekelheide Reaction , which rearranges an N-oxide to an ester, then hydrolyzes it to an alcohol.

Visual Workflow: The Boekelheide Pathway

Boekelheide Start Starting Material (2-Me-Pyridine) NOxide Step 1: N-Oxidation (mCPBA or H2O2) Start->NOxide Activation Rearrange Step 2: Rearrangement (Ac2O or TFAA) NOxide->Rearrange [3,3]-Sigmatropic Shift Hydrolysis Step 3: Hydrolysis (NaOH/MeOH) Rearrange->Hydrolysis Ester Cleavage Product Target: 2-Hydroxymethyl-Pyridine Hydrolysis->Product Isolation

Caption: The three-stage Boekelheide sequence converting a methyl-pyridine to a hydroxymethyl-pyridine.

Optimized Protocol
  • N-Oxidation: React substrate with mCPBA (1.1 equiv) in DCM at 0°C -> RT.

    • Tip: 3,5-dimethoxy groups make the N-lone pair less available due to resonance, but the reaction still proceeds well. Ensure complete consumption of starting material to avoid separation issues later.

  • Rearrangement (The Critical Step):

    • Option A (Standard): Reflux in Acetic Anhydride (Ac2O) at 140°C.[1]

    • Option B (Mild - Recommended): Use Trifluoroacetic Anhydride (TFAA) in DCM at 0°C to RT.

    • Why TFAA? The rearrangement occurs at room temperature, preserving the sensitive methoxy groups from harsh thermal degradation.

  • Hydrolysis: Treat the intermediate ester with MeOH/K2CO3 or NaOH.

Module 3: Chlorination & Stability (The Linker)

User Issue: "My 2-chloromethyl product decomposes into a black solid upon drying."

Critical Safety & Stability Warning

2-Chloromethyl-3,5-dimethoxypyridine as a free base is inherently unstable. It undergoes self-quaternization (intermolecular attack of the pyridine nitrogen on the alkyl chloride of a neighbor molecule), forming a black polymer.

The Solution: Always isolate and store as the Hydrochloride Salt .

Synthesis of the Chloride (Linker)

You have two routes to the chloromethyl derivative (a key intermediate for PPIs like Omeprazole).

Route A: From the Alcohol (Cleaner)

  • Dissolve 2-hydroxymethyl-3,5-dimethoxypyridine in DCM.

  • Add Thionyl Chloride (SOCl2) dropwise at 0°C.

  • Crucial: Do not neutralize. Evaporate solvent and SOCl2.

  • Precipitate the HCl salt using Acetone or Ether.

Route B: Direct from N-Oxide (Faster)

  • Dissolve the N-oxide in DCM.

  • Add POCl3 (Phosphorus Oxychloride) and Triethylamine .

  • Mechanism: This is a modified Boekelheide-like mechanism where the chlorinated species is formed directly.

  • Note: This route is harsher and may affect the methoxy groups if temperature is uncontrolled.

Module 4: Functionalization Decision Matrix

Use this diagram to select the correct pathway based on your target moiety.

DecisionTree Start 3,5-Dimethoxy-2-methylpyridine Decision Which position to modify? Start->Decision BranchMe 2-Methyl Group Decision->BranchMe BranchRing Ring (C4/C6) Decision->BranchRing Lithiation C-C Bond Formation (Use LDA, -78°C) BranchMe->Lithiation Oxidation C-O Bond Formation (Boekelheide: N-Oxide -> TFAA) BranchMe->Oxidation Nitration Nitration (C4) (HNO3/H2SO4 on N-Oxide) BranchRing->Nitration Halogen Halogenation (NCS or NBS) BranchRing->Halogen

Caption: Strategic decision tree for selecting reagents based on the desired site of modification.

References & Authoritative Sources

  • Boekelheide Reaction Mechanism:

    • Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[1][2]

    • Relevance: Foundational text for converting 2-methyl pyridines to alcohols.

    • [1]

  • Lateral Lithiation of Pyridines:

    • Gros, P., & Fort, Y. (2003). "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides." Journal of Organic Chemistry.

    • Relevance: Explains the competition between ring and lateral lithiation and the "ortho" directing effect of methoxy groups.

  • Synthesis of Omeprazole Intermediates (Chlorination):

    • Saurabhkumar B. Patel et al. (2024). "Process Optimization... of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride." Rasayan Journal of Chemistry.

    • Relevance: Provides industrial conditions for the chlorination and handling of the unstable chloride salt.

  • Electrophilic Substitution Rules:

    • Johnson, C. D., et al. (1967).[3][4] "The nitration of pyridines...". Journal of the Chemical Society B.

    • Relevance: Establishes that 3,5-dimethoxy groups activate the ring, but nitration often requires the N-oxide form to proceed efficiently.

Sources

troubleshooting guide for 3,5-Dimethoxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3,5-Dimethoxy-2-methylpyridine (CAS: Analogous structures often cited in PPI synthesis).[1] This electron-rich pyridine derivative presents unique reactivity patterns due to the interplay between the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen.[1]

Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Scope: Synthesis optimization, reactivity troubleshooting, and purification protocols.

Quick Diagnostic: Where is your failure occurring?
SymptomProbable CauseJump To
Low Yield in N-Oxidation Over-oxidation or poor extraction efficiency due to water solubility.[1]
No Reaction at Methyl Group Incorrect base strength or competitive ring lithiation (DoM).[1]
Regioselectivity Issues (C4 vs C6) Steric crowding at C4 vs electronic activation patterns.
Product Loss during Acid Workup Demethylation of methoxy groups or salt formation.[1]
Troubleshooting Guide 1: N-Oxidation Failures

Context: Converting 3,5-dimethoxy-2-methylpyridine to its N-oxide is a critical activation step for functionalizing the C2-methyl group (Boekelheide rearrangement) or directing electrophilic attack to C4.[1]

Issue: “I am using H₂O₂/Acetic Acid, but my yield is <40%, and the product is difficult to isolate.”

Root Cause Analysis:

  • Acid Sensitivity: While standard pyridines tolerate H₂O₂/AcOH at 70-80°C, electron-rich 3,5-dimethoxypyridines are susceptible to hydrolysis or ring opening under harsh acidic/oxidative conditions.[1]

  • Water Solubility: The N-oxide is highly polar.[1] Standard extraction with diethyl ether often leaves the product in the aqueous phase.

Corrective Protocol:

  • Switch Oxidant: Use m-CPBA (meta-Chloroperoxybenzoic acid) in Dichloromethane (DCM) or Chloroform.[1] This avoids the acidic aqueous environment.

  • Temperature Control: Maintain reaction at 0°C to Room Temperature (RT). Do not reflux.[1]

  • Workup Optimization:

    • Quench excess m-CPBA with saturated Na₂S₂O₃.[1]

    • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.[1]

    • Crucial Step: Perform multiple extractions with DCM or CHCl₃ (not Ether/Hexanes).[1] If the product remains in the aqueous layer, saturate the aqueous layer with NaCl (salting out) and use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

Self-Validating Check:

  • TLC Monitoring: The N-oxide will have a significantly lower R_f than the starting material (often requiring 5-10% MeOH in DCM to move).[1]

Troubleshooting Guide 2: Functionalizing the 2-Methyl Group (Lateral Lithiation)

Context: Researchers often attempt to deprotonate the 2-methyl group to introduce electrophiles (aldehydes, alkyl halides).

Issue: “I treated the compound with n-BuLi, but the electrophile added to the ring (C6 or C4) instead of the methyl group.”

Root Cause Analysis:

  • Competitive Directed Ortho Metalation (DoM): The methoxy groups at C3 and C5 are powerful Directing Groups.

    • The C3-OMe directs lithiation to C2 (blocked) or C4.[1]

    • The C5-OMe directs lithiation to C4 or C6.[1]

    • Kinetic vs. Thermodynamic Control: While the lateral methyl protons (pKa ~29) are acidic, the ring protons (C4/C6) are activated by the adjacent methoxy groups and the nitrogen.

Corrective Protocol:

  • Base Selection: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP .[1] These bulky bases are less nucleophilic and prefer deprotonating the less sterically hindered, kinetically accessible methyl protons over the ring protons.

  • Temperature: Conduct the deprotonation at -78°C . Higher temperatures favor thermodynamic equilibration to the ring-lithiated species.[1]

  • Alternative Pathway (Boekelheide Rearrangement): If direct lithiation fails, use the N-oxide route:

    • Step 1: N-oxidation.[1][2][3][4][5][6]

    • Step 2: Reflux in Acetic Anhydride.[1]

    • Mechanism:[1][6][7][8][9][10][11] The N-oxide oxygen attacks the anhydride, then the acetate anion deprotonates the C2-methyl, followed by a [3,3]-sigmatropic rearrangement to yield 2-(acetoxymethyl)-3,5-dimethoxypyridine .[1]

Troubleshooting Guide 3: Electrophilic Aromatic Substitution (EAS)

Context: Nitration or Halogenation of the pyridine ring.[4][8][9][12][13]

Issue: “I am trying to nitrate the ring. I expected substitution at C4, but I am getting a mixture or no reaction.”

Root Cause Analysis:

  • Electronic Push-Pull:

    • The Pyridine N is electron-withdrawing (deactivating).[1][12]

    • The 3,5-OMe groups are electron-donating (activating).[1]

  • Site Analysis:

    • C2: Blocked (Methyl).[1]

    • C3/C5: Blocked (Methoxy).[1]

    • C4: Activated by both methoxy groups (ortho to both). However, it is sterically crowded (sandwiched between two OMe groups).

    • C6: Activated by C5-OMe (ortho). Less sterically hindered.[1]

Corrective Protocol:

  • For C4 Substitution: You must overcome steric hindrance.[1][4] Use smaller electrophiles. If nitrating, use standard H₂SO₄/HNO₃ but keep temperatures moderate (0-20°C) to prevent demethylation.[1]

  • For C6 Substitution: This is often the kinetic product for bulky electrophiles.

  • Validation: Use 1H NMR.

    • C4-substituted: You will see a singlet at C6 (deshielded, ~8.0 ppm).[1]

    • C6-substituted: You will see a singlet at C4 (shielded by OMe groups, ~7.0-7.5 ppm).[1]

Visualizing the Reactivity Pathways

The following diagram maps the decision logic for modifying 3,5-Dimethoxy-2-methylpyridine.

ReactivityMap Start 3,5-Dimethoxy- 2-methylpyridine NOxide N-Oxide (Activation) Start->NOxide mCPBA (Avoid Acid) Lithiation Base Treatment (LDA/n-BuLi) Start->Lithiation Low Temp (-78C) EAS Electrophilic Substitution Start->EAS HNO3/H2SO4 Boekelheide Boekelheide Rearrangement NOxide->Boekelheide Ac2O, Heat LateralLi Lateral Lithiation (C2-CH2-Li) Lithiation->LateralLi LDA (Kinetic) RingLi Ring Lithiation (DoM at C4/C6) Lithiation->RingLi n-BuLi (Thermo/DoM) Acetoxymethyl 2-Acetoxymethyl Derivative Boekelheide->Acetoxymethyl [3,3]-shift C4_Sub C4 Product (Sterically Crowded) EAS->C4_Sub Activated by 2x OMe

Caption: Decision tree for functionalization. Green nodes indicate successful intermediate isolation; Red indicates common side-reaction pitfalls.[1]

FAQs: Stability & Handling

Q: Can I use HBr to convert the methoxy groups to hydroxyls (Demethylation)? A: Yes, but be careful. 3,5-dimethoxy-2-methylpyridine will readily demethylate with 48% HBr at reflux.[1]

  • Risk: If you only want to demethylate one group, this is difficult to control.

  • Troubleshooting: If the reaction turns into a black tar, it is likely due to polymerization of the resulting electron-rich pyridone intermediates. Perform the reaction under strictly inert atmosphere (N₂) and reduce reaction time.

Q: My product disappears on the silica column. Why? A: Pyridines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to "streaking" or irreversible adsorption.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in your eluent system.[1] This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q: How do I store the N-oxide? A: Pyridine N-oxides are hygroscopic.[1] Store in a desiccator at -20°C. If it becomes an oil, it has likely absorbed water.[1] Lyophilization (freeze-drying) is the best way to restore it to a solid powder.[1]

Summary of Quantitative Parameters
Reaction TypeReagentTempSolventCritical Note
N-Oxidation m-CPBA (1.1 eq)0°C → RTDCMWash w/ NaHCO₃; Avoid aqueous acid workup.[1]
Lateral Lithiation LDA (1.1 eq)-78°CTHFWarm up causes proton transfer to ring (DoM).[1]
Rearrangement Acetic Anhydride140°CNeatMust be anhydrous; monitored by disappearance of N-oxide.[1]
Demethylation BBr₃ (3.0 eq)-78°C → RTDCMMilder than HBr; prevents tar formation.[1]
References
  • Pyridine N-Oxide Chemistry & Boekelheide Rearrangement

    • Title: "The rearrangement of pyridine N-oxides with acetic anhydride."[1][5]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Canonical reference for the mechanism described in Guide 2).

  • Lithiation of Alkyl Pyridines

    • Title: "Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide."[1][12]

    • Source: BenchChem Technical Library[1]

  • Synthesis of Dimethoxy Pyridines

    • Title: "Synthesis of 3,5-dimethoxy-pyridine."[1][3][5][10]

    • Source: PrepChem[1]

    • URL:[Link][1]

  • Directed Ortho Metalation (DoM)

    • Title: "Directed ortho metalation.[1][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1]

    • Source:Chemical Reviews (Snieckus)[1]

    • URL:[Link] (Foundational text for the lithiation logic in Guide 2).

Sources

stability issues of 3,5-Dimethoxy-2-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dimethoxy-2-methylpyridine Stability Guide

Executive Summary: Molecule Profile

Compound: 3,5-Dimethoxy-2-methylpyridine CAS: (Analogous structures: 3,5-dimethoxypyridine [18677-48-0], 2-methyl-3-methoxypyridine) Chemical Class: Electron-rich Heterocycle Key Characteristics:

  • Basicity: Weak base (Estimated pKa ~5.5–6.0). The 2-methyl group (+I effect) slightly increases basicity compared to pyridine, while the 3,5-dimethoxy groups provide electron density via resonance (+M), though their inductive effect (-I) at the meta positions moderates this.

  • Reactivity Profile: Highly stable to nucleophilic attack (due to electron-rich ring). Susceptible to electrophilic attack and lateral deprotonation at the 2-methyl position.

  • Critical Stability Factor: Unlike 2- or 4-methoxypyridines, the 3,5-substitution pattern renders the ether linkages highly resistant to acid hydrolysis .

Part 1: Troubleshooting & FAQs

Q1: My compound precipitated immediately upon adding 1M HCl. Has it degraded? A: Likely not. This is almost certainly salt formation .

  • Mechanism: The pyridine nitrogen is protonated (

    
    ), forming the hydrochloride salt.
    
  • Diagnosis: Neutralize a small aliquot with saturated NaHCO₃. If the solid dissolves and extracts back into an organic solvent (DCM/EtOAc) with the original retention time (HPLC/TLC), it is the salt.

  • Action: Ensure your solvent system can solubilize the ionic pyridinium species if homogeneous conditions are required (e.g., use water/methanol mixtures).

Q2: I observe a color change to bright yellow/orange when treating with strong bases (e.g., n-BuLi, LDA). Is the ring opening? A: No, this indicates lateral lithiation (deprotonation), not degradation.

  • Mechanism: The protons on the 2-methyl group are acidic (pKa ~29–30). Strong bases deprotonate this position to form a resonance-stabilized carbanion, which is often colored (yellow/red).

  • Risk: If quenched with water/acid immediately, you recover the starting material. If exposed to electrophiles (aldehydes, alkyl halides) or oxidants (air), you will form impurities.

Q3: Can I use HBr or HI to remove a protecting group elsewhere in my molecule without affecting the 3,5-dimethoxy motif? A: Proceed with extreme caution.

  • While 3-methoxypyridines are more robust than 2/4-isomers, refluxing in concentrated HBr or HI is the standard method for cleaving methyl ethers to phenols (or pyridinols).

  • Threshold: Dilute acids (HCl, H₂SO₄) at room temperature are safe. Concentrated hydrohalic acids at high heat (>80°C) will cause demethylation.

Part 2: Detailed Stability Analysis

Acidic Conditions
  • Mild Acid (pH 1–4, RT): Stable. The compound forms a pyridinium salt. The methoxy groups at positions 3 and 5 are not activated for nucleophilic displacement by water because the resonance structures of the protonated ring do not place a significant positive charge deficit at the meta (3,5) carbons.

  • Strong Acid / Heat (>80°C, conc. HCl/HBr): Conditionally Unstable. Under forcing conditions, the ether oxygen can be protonated, followed by nucleophilic attack (by halide or water) on the methyl group (Sₙ2) or the ring carbon.

    • Contrast: 2-methoxypyridine hydrolyzes easily to 2-pyridone. 3,5-dimethoxy-2-methylpyridine requires significantly higher energy to cleave.

Basic Conditions
  • Aqueous Base (NaOH/KOH, RT to Reflux): Highly Stable. The electron-rich nature of the 3,5-dimethoxy ring repels nucleophilic hydroxide ions. Unlike 2-chloro or 2-methoxypyridines, which can undergo SₙAr hydrolysis, the 3,5-pattern prevents this pathway.

  • Anhydrous Strong Base (Li/Na/K amides or alkyls): Reactive (Deprotonation). The 2-methyl group is the primary site of reactivity.

    • Pathway:

      
      .
      
    • Stability Note: The anion is stable in inert atmospheres at low temperature (-78°C to 0°C) but will decompose or polymerize if allowed to warm without an electrophile.

Oxidative Stability
  • Peroxides (mCPBA, H₂O₂): Unstable. The electron-rich nitrogen is very prone to N-oxidation, forming the N-oxide.

  • KMnO₄ / Chromic Acid: Unstable. The 2-methyl group is susceptible to oxidation to the carboxylic acid (Picolinic acid derivative).

Part 3: Degradation Pathway Visualization

The following diagram illustrates the distinct pathways under stress conditions.

StabilityPathways Start 3,5-Dimethoxy-2-methylpyridine (Neutral) Salt Pyridinium Salt (Protonated N) Start->Salt Mild Acid (HCl, RT) Reversible Demethyl 3,5-Dihydroxy-2-methylpyridine (Pyridinol) Start->Demethyl Strong Acid (HBr, Reflux) Irreversible Ether Cleavage Anion 2-Lithiomethyl-3,5-dimethoxypyridine (Carbanion Species) Start->Anion Strong Base (n-BuLi) Deprotonation StableBase Unchanged (Free Base) Start->StableBase Aq. NaOH / KOH Stable NOxide N-Oxide / Carboxylic Acid Start->NOxide Oxidants (mCPBA, KMnO4) Salt->Start Base Neutralization

Caption: Figure 1. Reactivity landscape of 3,5-Dimethoxy-2-methylpyridine. Green nodes indicate stable/reversible states; Red nodes indicate chemical degradation or permanent modification.

Part 4: Experimental Protocols for Stability Assessment

Use these standardized protocols to validate the stability of your specific batch.

Table 1: Stability Stress Test Matrix
Stress ConditionReagentConditionsTarget OutcomeAnalytical Method
Acid Hydrolysis 1N HCl60°C, 24h< 2% DegradationHPLC (Rev. Phase)
Base Hydrolysis 1N NaOH60°C, 24h< 1% DegradationHPLC (Rev. Phase)
Oxidation 3% H₂O₂RT, 4hMonitor N-oxideLC-MS
Thermal Solid State80°C, 7 days< 0.5% DegradationHPLC / NMR
Protocol A: Acid/Base Forced Degradation
  • Preparation: Dissolve 10 mg of compound in 1 mL of Methanol (co-solvent).

  • Acid Stress: Add 1 mL of 1N HCl. Heat to 60°C in a sealed vial for 24 hours.

  • Base Stress: Add 1 mL of 1N NaOH. Heat to 60°C in a sealed vial for 24 hours.

  • Workup:

    • Cool to RT.

    • Neutralize (pH 7) using dilute NaOH or HCl.

    • Dilute to 10 mL with Mobile Phase A (Water/0.1% Formic Acid).

  • Analysis: Inject 5 µL onto C18 HPLC column.

    • Success Criteria: Purity of main peak >98%.[1][2]

    • Failure Mode: Appearance of new peaks at lower retention time (more polar diols/N-oxides).

References

  • LookChem. (2024). 3-Methoxypyridine Properties and Safety Data. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (Discusses pKa and stability of methoxypyridines). Retrieved from [Link]

  • ResearchGate. (2012). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine. Retrieved from [Link]

  • Wikipedia. (2024). 2-Methylpyridine (Picoline) Chemistry and Reactivity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Purification Workflows for 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3,5-Dimethoxy-2-methylpyridine . This compound is a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly substituted pyridine therapeutics like proton pump inhibitors (PPIs).

Due to the complex electronic nature of substituted pyridines, crude reaction mixtures often contain closely related impurities that are notoriously difficult to separate via standard silica gel chromatography. This guide provides field-proven, causality-driven methodologies to achieve >99% purity.

Part 1: FAQ - Origins and Nature of Impurities

Q1: What are the primary impurities generated during the synthesis of 3,5-Dimethoxy-2-methylpyridine? The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a dihalo-2-methylpyridine with sodium methoxide. The most common impurities are:

  • Monomethoxy-halopyridines: Incomplete substitution products.

  • Positional Isomers: e.g., 4,5-dimethoxy or 3,4-dimethoxy derivatives arising from non-regioselective starting materials.

  • Pyridinols (Demethylated Impurities): Formed via hydrolysis of the methoxy groups under harsh aqueous conditions.

  • Pyridine N-Oxides: Over-oxidation products caused by exposure to air or residual peroxides during workup.

Q2: Why does the methoxylation step frequently result in incomplete conversion, leaving monomethoxy impurities? SNAr reactions on pyridines rely on the electron-deficient nature of the aromatic ring [2]. When the first methoxy group attaches to the ring, it exerts an electron-donating resonance effect (despite being meta to the nitrogen, it still increases overall electron density in the ring compared to a halogen). This deactivates the ring toward the second nucleophilic attack, requiring forcing conditions that often lead to incomplete conversion or side reactions.

Q3: Why is standard column chromatography ineffective for this mixture? Substituted pyridines streak heavily on standard silica due to strong hydrogen bonding and acid-base interactions with the stationary phase. Furthermore, the target compound and its monomethoxy impurities have nearly identical retention factors (Rf). Exploiting their subtle thermodynamic and pKa differences is a far more reliable, scalable approach.

Part 2: Troubleshooting Guide - Resolving Specific Purification Issues

Issue 1: Persistent Monomethoxy-Halogenated Impurities
  • The Problem: GC-MS reveals a significant M-X (halogen) peak indicating incomplete substitution.

  • The Causality: The target 3,5-dimethoxy-2-methylpyridine has a pKa of approximately 5.2. The 2-methyl group increases basicity via inductive (+I) effects, while the two meta-methoxy groups slightly lower it via inductive electron withdrawal (-I)[1]. Monomethoxy-halopyridines are significantly less basic (pKa < 3.5) due to the strong electron-withdrawing nature of the retained halogen.

  • The Solution: Implement a strictly pH-tuned acid-base extraction. By buffering the aqueous layer to exactly pH 2.0, the target compound is >99.9% protonated and moves to the aqueous phase, leaving the less basic halogenated impurities in the organic waste.

Issue 2: Contamination with Pyridinols (Demethylated Byproducts)
  • The Problem: NMR shows broad singlet peaks indicative of an -OH group, and the product discolors rapidly.

  • The Causality: Pyridinols are amphoteric. They possess both a basic pyridine nitrogen and an acidic phenolic -OH group (pKa ~8.5).

  • The Solution: During the basification step of your extraction, push the pH to 11.0. At this pH, the target compound is fully deprotonated (neutral) and extracts into the organic phase, while the pyridinol is deprotonated into a water-soluble phenolate salt and remains in the aqueous waste.

Issue 3: Presence of Pyridine N-Oxides
  • The Problem: High polarity spots on TLC remaining at the baseline; poor distillation yields.

  • The Causality: The electron-rich nitrogen is highly susceptible to oxidation. N-oxides are highly polar and will co-precipitate or degrade during distillation.

  • The Solution: Introduce a biphasic chemical deoxygenation step using sodium dithionite (Na2S2O4) prior to final distillation.

Part 3: Quantitative Data - Impurity Profiling & Removal Strategy

Impurity TypeOriginPhysicochemical Property DifferenceRecommended Removal Method
Monomethoxy-halopyridines Incomplete SNArLower basicity (pKa < 3.5)pH-Tuned Extraction (pH 2.0)
Pyridinols HydrolysisAmphoteric (Phenolic pKa ~8.5)High-pH Extraction (pH 11.0)
Pyridine N-Oxides Over-oxidationHighly polar, water-solubleBiphasic Reduction (Na2S2O4)
Positional Isomers Side reactionsSimilar pKa, different boiling pointFractional Vacuum Distillation

Part 4: Visual Workflows

PurificationWorkflow Start Crude 3,5-Dimethoxy-2-methylpyridine (Contains Neutral & Acidic Impurities) Step1 Acidify to pH 2.0 (HCl / H2O) Start->Step1 OrgPhase1 Organic Phase (Neutral Organics, Unreacted Halides) Step1->OrgPhase1 Extract & Discard AqPhase1 Aqueous Phase (Pyridine HCl Salts) Step1->AqPhase1 Retain Step2 Basify to pH 11.0 (NaOH) AqPhase1->Step2 OrgPhase2 Organic Phase (Target Pyridine) Step2->OrgPhase2 Extract & Retain AqPhase2 Aqueous Phase (Pyridinol Phenolates) Step2->AqPhase2 Discard Step3 Vacuum Distillation (Fractional) OrgPhase2->Step3 Pure Pure Target Compound (>99% GC Purity) Step3->Pure

Fig 1: pH-controlled extraction and distillation workflow for impurity removal.

NOxideReduction NOxide Pyridine N-Oxide Impurity Reaction Biphasic Reduction (DCM/Water, RT) NOxide->Reaction Reagent Sodium Dithionite (Na2S2O4) / H2O Reagent->Reaction Target Deoxygenated Target Pyridine Reaction->Target Byproduct Aqueous Sulfites (Discarded) Reaction->Byproduct

Fig 2: Biphasic chemical reduction pathway for eliminating N-oxide impurities.

Part 5: Experimental Protocols

Protocol 1: pH-Tuned Acid-Base Extraction

This protocol is a self-validating system; failure to accurately hit the target pH values will immediately reflect in phase-partitioning failures.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using a ratio of 10 mL DCM per gram of crude material.

  • Acidification (Target pH 2.0): Add an equal volume of deionized water. While stirring vigorously, add 2M HCl dropwise. Self-Validation Check: Monitor continuously with a calibrated pH meter. Stop exactly at pH 2.0. If the pH drops below 1.0, you risk protonating the weakly basic halogenated impurities, dragging them into the aqueous phase.

  • First Separation: Transfer to a separatory funnel. Drain and discard the lower DCM layer (containing neutral organics and monomethoxy-halopyridines). Wash the aqueous layer with fresh DCM (2 x 5 mL/g) to ensure total removal of neutrals.

  • Basification (Target pH 11.0): Cool the retained aqueous phase to 5°C in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH reaches 11.0. The target compound will oil out of the solution.

  • Second Extraction: Extract the aqueous phase with fresh DCM (3 x 5 mL/g). The target compound moves into the organic phase, while amphoteric pyridinols remain in the aqueous phase as phenolates.

  • Drying: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Biphasic Deoxygenation of N-Oxides
  • Preparation: Dissolve the concentrated oil from Protocol 1 in DCM (5 mL/g).

  • Reduction: Prepare a 10% w/v aqueous solution of Sodium Dithionite (Na2S2O4). Add an equal volume of this aqueous solution to the DCM mixture.

  • Reaction: Stir vigorously at room temperature for 2 hours. The biphasic nature ensures that the water-soluble reductant deoxygenates the highly polar N-oxide at the solvent interface without requiring harsh reflux conditions.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol 3: Fractional Vacuum Distillation
  • Setup: Transfer the deoxygenated oil to a short-path distillation apparatus equipped with a Vigreux column to separate positional isomers.

  • Execution: Apply high vacuum (e.g., 0.1 to 0.5 mmHg). Slowly increase the oil bath temperature.

  • Collection: Discard the initial fore-run (residual solvents and lower-boiling positional isomers). Collect the main fraction. Self-Validation Check: A fluctuating vapor temperature indicates the co-distillation of impurities; the target fraction must distill at a strictly constant vapor temperature.

References

  • Hawe, G. I., Alkorta, I., & Popelier, P. L. A. (2010). Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution. Journal of Chemical Information and Modeling, 50(1), 87-96. URL: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. URL: [Link]

Technical Support Center: Preventing Unwanted Demethylation of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 3,5-Dimethoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block in their synthetic workflows. Unwanted demethylation is a frequently encountered side reaction that can compromise yield, purity, and the overall success of a synthetic campaign. This document provides in-depth troubleshooting advice and best practices to help you preserve the integrity of your molecule.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The answers are based on established chemical principles and field-proven experience.

Q1: I'm observing significant demethylation of my 3,5-Dimethoxy-2-methylpyridine during my reaction. What are the most likely causes?

A1: The O-methyl ether linkage on an aromatic ring, while generally robust, is susceptible to cleavage under specific conditions.[1][2] The electron-deficient nature of the pyridine ring makes the methoxy groups on your substrate particularly vulnerable compared to those on electron-rich arenes like anisole.[3][4] There are three primary mechanistic pathways responsible for this unwanted reaction:

  • Acid-Catalyzed Cleavage: Exposure to strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to demethylation.[5] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group, followed by a nucleophilic (Sₙ2) attack on the methyl group by a conjugate base (e.g., Br⁻).[6][7] Even historically harsh methods like heating with pyridine hydrochloride can cause cleavage.[6][7]

  • Lewis Acid-Mediated Cleavage: This is one of the most common causes of unintended demethylation. Strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even trimethylaluminum (AlMe₃) coordinate to the Lewis basic ether oxygen.[6][7][8] This coordination polarizes the C-O bond, making the methyl group highly electrophilic and susceptible to removal by a nucleophile.[9][10] BBr₃ is an especially potent reagent for this purpose and can cleave aryl methyl ethers even at or below room temperature.[5][6]

  • Nucleophilic Cleavage: Strong, soft nucleophiles can directly attack the methyl group in an Sₙ2 fashion. This pathway is highly dependent on the nucleophile's strength and the reaction temperature. Common culprits include thiolates (e.g., sodium ethanethiolate, EtSNa), sulfides, and certain reducing agents like L-selectride.[5][6][11] This reaction is often performed in polar aprotic solvents like DMF at elevated temperatures.[5]

Q2: My desired transformation requires a Lewis acid, but I need to keep the methoxy groups intact. What are my options?

A2: This is a classic challenge of chemoselectivity. While potent Lewis acids like BBr₃ are often incompatible, you are not without options. The key is to modulate the Lewis acidity and reaction conditions.

  • Choose a Milder Lewis Acid: Not all Lewis acids have the same affinity for oxygen. Consider screening milder alternatives such as ZnCl₂, MgBr₂, or Sc(OTf)₃. Their lower propensity to coordinate strongly with the ether oxygen may allow your desired reaction to proceed without significant demethylation.

  • Control Stoichiometry and Temperature: Use the Lewis acid catalytically rather than stoichiometrically, if your reaction allows. Run the reaction at the lowest possible temperature. Lewis acid-mediated C-O cleavage is an activated process, and reducing the thermal energy can dramatically slow this undesired side reaction.[10]

  • Complexation Strategy: In some cases, adding a coordinating solvent or additive can temper the Lewis acid's reactivity. For example, a Lewis acid might preferentially coordinate with a chelating agent or a specific solvent molecule, reducing its availability to interact with your methoxy groups.

  • Explore Alternative Catalysis: Investigate if your desired transformation can be achieved with non-Lewis acid catalysis. For instance, many cross-coupling reactions traditionally using Lewis acidic conditions can now be performed using advanced palladium, nickel, or copper catalytic systems that are tolerant of methoxy groups.

Q3: I'm attempting a nucleophilic substitution on another part of the molecule, but the methoxy groups are being cleaved. How can I prevent this?

A3: The electron-deficient pyridine core makes your substrate susceptible to nucleophilic demethylation.[3][4] Success hinges on controlling the nucleophilicity and reaction conditions.

  • Select the Right Nucleophile: Avoid highly potent and soft nucleophiles like thiolates if possible.[5] If a sulfur nucleophile is required, consider using a bulkier one (e.g., sodium tert-butylthiolate) where steric hindrance might disfavor the Sₙ2 attack on the small methyl group.

  • Minimize Temperature and Reaction Time: Nucleophilic demethylation is often slow at lower temperatures. Determine the minimum temperature and time required for your primary reaction to proceed to an acceptable conversion. Monitor the reaction closely by TLC or LC-MS to stop it before significant demethylation occurs.

  • Change the Solvent: While polar aprotic solvents like DMF or NMP are common for nucleophilic substitutions, they can also promote demethylation by solvating the cation and enhancing the nucleophile's reactivity.[5] Consider screening less polar solvents if your reactants have sufficient solubility.

Q4: Could my purification method be causing the demethylation?

A4: Yes, this is an often-overlooked issue. Standard silica gel for column chromatography is slightly acidic and can cause degradation of sensitive compounds, including demethylation, especially with prolonged exposure.

  • Mitigate Silica Gel Acidity: If you observe streaking or the appearance of a more polar spot on your TLC plate after letting it sit for a while, your compound may be degrading on the silica. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent.[12]

  • Use Deactivated Silica or Alumina: Consider using deactivated (neutral) silica gel or neutral alumina for your chromatography. These stationary phases are less likely to promote acid-catalyzed side reactions.

  • Avoid Prolonged Column Residence Time: Try to run the column as quickly as possible while still achieving good separation.

  • Alternative Purification: If possible, use non-chromatographic methods like crystallization or distillation to purify your product and avoid contact with acidic stationary phases altogether.[12]

Part 2: Proactive Prevention & FAQs

This section provides general best practices and answers to frequently asked questions to help you design experiments that proactively avoid demethylation.

Q5: What reagents and conditions should I generally avoid to preserve the 3,5-dimethoxy structure?

A5: To maximize the stability of your compound, it is critical to select reagents and conditions that are known to be compatible with aryl methyl ethers. The table below summarizes common reagents that pose a high risk of causing demethylation.

Reagent/Condition ClassHigh-Risk ExamplesMechanism of Action
Strong Protic Acids HBr, HI, Pyridinium HCl (at high temp)Acid-catalyzed Sₙ2 cleavage[5][6][7]
Strong Lewis Acids BBr₃, BCl₃, AlCl₃, GaCl₃Lewis acid-assisted C-O bond cleavage[6][7][8]
Strong Nucleophiles NaSEt, LiSPh, NaSMe, L-selectride, LiPPh₂Direct Sₙ2 displacement[3][5][6][11]
Harsh Thermal Conditions Prolonged reflux (>150 °C), especially in DMFCan promote nucleophilic or acid-catalyzed pathways[6][11]
Q6: How can I quickly and reliably assess if demethylation has occurred in my reaction mixture?

A6: Several standard analytical techniques can give you a clear picture of your reaction's outcome.

  • Thin-Layer Chromatography (TLC): This is your first line of defense. The demethylated products (phenols) are significantly more polar than the starting material. They will appear as new spots with a much lower Rƒ value.

  • ¹H NMR Spectroscopy: This is a definitive method. Look for the disappearance or integration decrease of the two methoxy signals (singlets, typically around δ 3.8-4.0 ppm). Concurrently, you will see the appearance of a new, broad singlet for the phenolic -OH proton, which can appear over a wide chemical shift range and is exchangeable with D₂O.

  • Mass Spectrometry (MS): This technique provides clear evidence of mass loss. 3,5-Dimethoxy-2-methylpyridine has a molecular weight of 153.18. Look for masses corresponding to the mono-demethylated product (M-14, i.e., 139.15) and the di-demethylated product (M-28, i.e., 125.12).

Part 3: Visualizations & Protocols
Experimental Workflow and Mechanistic Diagrams

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and chemical mechanisms.

G start Demethylation Observed in Reaction? reagent_check Analyze Reagents Used start->reagent_check Yes condition_check Analyze Reaction Conditions start->condition_check Yes purification_check Analyze Purification Method start->purification_check Yes lewis_acid Lewis Acid Present? (e.g., BBr₃, AlCl₃) reagent_check->lewis_acid protic_acid Strong Protic Acid Present? (e.g., HBr, HI) reagent_check->protic_acid nucleophile Strong Nucleophile Present? (e.g., Thiolates) reagent_check->nucleophile high_temp High Temperature? (>120°C) condition_check->high_temp silica Purification on Standard Silica Gel? purification_check->silica solution_lewis Solution: 1. Use Milder Lewis Acid 2. Lower Temperature 3. Use Catalytically lewis_acid->solution_lewis Yes solution_protic Solution: 1. Use Alternative Reagents 2. Buffer the Reaction protic_acid->solution_protic Yes solution_nucleophile Solution: 1. Use Weaker/Bulkier Nucleophile 2. Lower Temperature & Time nucleophile->solution_nucleophile Yes solution_temp Solution: Run at lowest effective temp. high_temp->solution_temp Yes solution_silica Solution: 1. Add Base (Et₃N) to Eluent 2. Use Neutral Alumina 3. Crystallize/Distill silica->solution_silica Yes G cluster_0 Acid-Catalyzed cluster_1 Lewis Acid-Mediated cluster_2 Nucleophilic compound Ar-O-CH₃ a_intermediate Ar-O⁺(H)-CH₃ compound->a_intermediate la_intermediate Ar-O⁺(BBr₃⁻)-CH₃ compound->la_intermediate nuc_reagent Nu⁻ (e.g., RS⁻) product Ar-OH + CH₃-X a_reagent H-X a_reagent->a_intermediate Protonation a_intermediate->product Sₙ2 attack by X⁻ la_reagent BBr₃ la_reagent->la_intermediate Coordination la_intermediate->product Sₙ2 attack by Br⁻ nuc_reagent->product Direct Sₙ2 attack

Sources

Technical Support Center: Solvent Effects on 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-35-DME-SOLV Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reactivity & Solvent Selection for 3,5-Dimethoxy-2-methylpyridine

Introduction: The Substrate Profile

Welcome to the technical support hub for 3,5-Dimethoxy-2-methylpyridine . Before troubleshooting specific reactions, you must understand the electronic and steric profile of this scaffold.

  • Electronic Nature: This is an electron-rich pyridine. The methoxy groups at C3 and C5 are strong electron-donating groups (EDGs) via resonance, significantly increasing the basicity and nucleophilicity of the nitrogen atom compared to a bare pyridine.

  • Steric Environment: The C2-methyl group and the C3-methoxy group create a "buttressing effect" around the nitrogen. While the nitrogen is electron-rich, access to it is sterically crowded.

  • Chelation Potential: The oxygen in the C3-methoxy group is a Lewis base. In non-polar or coordinating solvents, it can act as a Directing Metalation Group (DMG) , chelating lithium reagents and directing attack to the C2-methyl group (lateral lithiation).

Module 1: N-Alkylation & Quaternization (Menshutkin Reaction)

User Issue: "My quaternization reaction with methyl iodide is stalling or proceeding too slowly, even with heating."

Technical Diagnosis

The formation of a pyridinium salt (Menshutkin reaction) proceeds through a transition state (TS) that is significantly more polar than the neutral reactants. The reaction involves the development of charge separation (N+ ...[1][2] X-).

  • Non-Polar Solvents (Toluene, Hexane): These cannot stabilize the charge-separated TS, leading to a high activation energy barrier ($ \Delta G^\ddagger $).

  • Polar Aprotic Solvents (Acetonitrile, DMSO): These solvents stabilize the dipolar TS via dipole-dipole interactions, lowering $ \Delta G^\ddagger $ and accelerating the rate by orders of magnitude.

  • Protic Solvents (Methanol): While polar, they can hydrogen-bond to the pyridine nitrogen lone pair, creating a "solvation shell" that the electrophile must penetrate, potentially reducing the initial nucleophilicity (ground state stabilization).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Choice Acetonitrile (MeCN) Optimal balance. High dielectric constant (

) stabilizes the TS without passivating the N-lone pair via H-bonding.
Alternative Acetone Good for precipitating the product (pyridinium salt) as it forms, driving equilibrium forward (Le Chatelier’s principle).
Avoid Toluene/Benzene Insufficient stabilization of the ionic transition state.
Visualization: Solvent Effect on Activation Energy

MenshutkinEnergy Reactants Neutral Reactants (Pyridine + R-X) TS_NonPolar TS (Non-Polar Solvent) High Energy Barrier Reactants->TS_NonPolar Slow TS_Polar TS (Polar Aprotic) Stabilized Dipole Reactants->TS_Polar Fast Product Pyridinium Salt (Charge Separated) TS_NonPolar->Product TS_Polar->Product

Figure 1: Comparison of activation energy barriers in non-polar vs. polar aprotic solvents. Polar solvents stabilize the charged transition state.[3]

Module 2: N-Oxidation (Ring Activation)

User Issue: "I am getting low conversion to the N-oxide using mCPBA, or difficult workups."

Technical Diagnosis

N-oxidation transforms the electron-rich pyridine into an N-oxide, which is versatile for further functionalization (e.g., nitration or chlorination).

  • Solvent Trap: In protic solvents (MeOH, EtOH), the solvent hydrogen-bonds to the pyridine nitrogen. This lowers the ground-state energy of the nucleophile, making it less reactive toward the oxidant (mCPBA).

  • The Solution: Use non-H-bonding solvents that dissolve both the organic oxidant and the pyridine.

Step-by-Step Protocol: Optimized N-Oxidation
  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform . These are non-protic and solubilize mCPBA efficiently.

  • Temperature: Start at 0°C . The electron-donating methoxy groups make this pyridine highly reactive; controlling the exotherm prevents over-oxidation or decomposition.

  • Workup Strategy:

    • Issue: m-Chlorobenzoic acid (byproduct) contaminates the N-oxide.

    • Fix: Wash the DCM layer with aqueous K2CO3 (converts acid to water-soluble salt) to isolate the pure N-oxide in the organic layer.

Module 3: Lateral Lithiation (C-H Activation)

User Issue: "LDA is not deprotonating the 2-methyl group, or I'm getting complex mixtures."

Technical Diagnosis

This is the most solvent-sensitive reaction for this molecule. You are attempting to deprotonate the 2-methyl group (lateral lithiation).

  • The "CIPE" Effect: The Complex Induced Proximity Effect is critical here. The C3-methoxy oxygen coordinates to the Lithium atom of the base (LDA or n-BuLi). This brings the base into close proximity with the C2-methyl protons.

  • Solvent Competition:

    • THF: Strongly coordinates Lithium. It breaks down alkyllithium aggregates (making them more reactive "kinetic" bases) but competes with the internal C3-methoxy chelation.

    • Ether/Hexane: Weaker coordination. Allows the internal C3-methoxy group to dominate the coordination sphere, maximizing the directing effect.

Decision Matrix: Solvent vs. Regioselectivity
GoalRecommended SolventMechanism
Kinetic Control (Fastest Rate) THF at -78°CTHF solvates Li+, breaking (LDA)n aggregates into reactive monomers/dimers.
Chemo-Selectivity (Max Direction) Et2O (Ether) Weaker solvent coordination allows the 3-OMe group to anchor the Li, directing deprotonation specifically to the 2-Me group.
Visualization: Chelation-Controlled Lithiation

Lithiation Substrate 3,5-Dimethoxy- 2-methylpyridine Complex Pre-Lithiation Complex (Li coordinated to 3-OMe) Substrate->Complex + R-Li (in Et2O) Transition Transition State (Li-N and Li-O chelation) Complex->Transition CIPE Effect SolventNote Note: In THF, solvent competes with 3-OMe for Li coordination. Complex->SolventNote Product Lithiated Species (Li at 2-CH2) Transition->Product - R-H

Figure 2: The 3-methoxy group acts as a simplified Directing Metalation Group (DMG), anchoring the Lithium reagent to facilitate deprotonation at the adjacent 2-methyl position.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water as a co-solvent? A: Only for workups. 3,5-Dimethoxy-2-methylpyridine is lipophilic. In reaction conditions, water will quench any lithiated species immediately and will severely retard N-alkylation due to solvation of the nucleophile.

Q: Why is my product oiling out in Ether? A: If you are forming a salt (pyridinium or HCl salt), it will be insoluble in ether. This is actually a feature. Decant the ether to isolate the pure salt. If you need it in solution, switch to DCM or MeOH.

Q: Is the 3-methoxy group stable to strong acids? A: Generally yes, but prolonged heating in HBr or HI will cleave the ether to a phenol (pyridone). In standard solvent-based troubleshooting (DCM, THF, Toluene), it is stable.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and transition state stabilization).

  • Fuentes, J. A., & Clarke, M. L. (2008).[4] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation.[4] Synlett, 2579-2582.[4] Link (Demonstrates solvent effects in pyridine redox chemistry).

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).[5] Directed Lithiation and Substitution of Pyridine Derivatives.[5][6] Heterocycles, 91(3), 479-504.[5] Link (Comprehensive review on lithiation conditions and solvent effects for substituted pyridines).

  • Turan, H. T., Brickel, S., & Meuwly, M. (2021).[7] Solvent Effects on the Menshutkin Reaction.[1][3][7][8] arXiv. Link (Detailed kinetic analysis of pyridine alkylation in various solvents).

  • Luisi, R., et al. (2007).[9] Regio- and stereoselective lithiation... solvent effect.[3][7][9][10][11][12] Organic Letters, 9(7), 1263-1266.[9] Link (Discusses the role of coordinating solvents in lithiation mechanisms).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3,5-Dimethoxy-2-methylpyridine

In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of heterocyclic intermediates are paramount. 3,5-Dimethoxy-2-methylpyridine, a substituted pyridine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern influences its reactivity, solubility, and metabolic profile, making its unambiguous characterization a non-negotiable prerequisite for its use in cGMP (current Good Manufacturing Practices) environments. Impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]

This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of 3,5-Dimethoxy-2-methylpyridine. We will move beyond mere procedural listings to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of self-validating analytical systems. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate techniques for identity confirmation, purity assessment, and impurity profiling.

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the molecule. Each technique provides a unique piece of the puzzle, and their collective data ensures the highest confidence in the material's quality.

cluster_0 Initial Purity & Identity cluster_1 Definitive Structural Elucidation cluster_2 Impurity Profiling & Quantification A Synthesis & Purification B Chromatographic Screening (HPLC/GC) A->B Purity Check C Preliminary Spectroscopy (UV-Vis, FTIR) B->C Functional Groups G Hyphenated Techniques (LC-MS, GC-MS) B->G Separate & Identify D Mass Spectrometry (Molecular Weight) C->D Structural Info E NMR Spectroscopy (¹H, ¹³C, 2D) D->E Confirm Mass F Elemental Analysis (Empirical Formula) E->F Confirm Connectivity H Quantitative Analysis (qNMR, HPLC-UV) G->H Quantify Impurities

Figure 1. A logical workflow for the comprehensive characterization of a pyridine derivative.

Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatography is the principal technique for separating 3,5-Dimethoxy-2-methylpyridine from impurities, including starting materials, by-products, and degradants.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purity analysis of non-volatile or thermally labile compounds like many pyridine derivatives.[1] For 3,5-Dimethoxy-2-methylpyridine, a reversed-phase (RP-HPLC) method is the logical starting point due to its moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds.[4] The alkyl chains provide a hydrophobic stationary phase that interacts with the analyte.

  • Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typical.[5][6] The acid suppresses the ionization of the basic pyridine nitrogen, leading to better peak shape and retention time reproducibility. Acetonitrile is often preferred for its low UV cutoff and viscosity.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The pyridine ring is a strong chromophore, providing excellent sensitivity.[7][8] A DAD allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 254 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 3,5-Dimethoxy-2-methylpyridine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.[9]

Trustworthiness through Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6] The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities must be established.

Gas Chromatography (GC)

GC is highly effective for volatile and thermally stable compounds.[1] 3,5-Dimethoxy-2-methylpyridine is sufficiently volatile for GC analysis, particularly for identifying residual solvents or volatile organic impurities.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), provides a good balance of interactions for separating compounds with aromatic and polar functional groups.[10]

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity.[11] For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.[12]

Experimental Protocol: GC-FID for Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Mass spectrometry is an indispensable tool for determining the molecular weight of 3,5-Dimethoxy-2-methylpyridine and providing structural information through fragmentation analysis.[3][13] It is most powerfully employed when coupled with a chromatographic inlet (LC-MS or GC-MS).

Workflow for LC-MS Based Impurity Identification

A HPLC Separation (as per protocol) B Electrospray Ionization (ESI+) Generates [M+H]⁺ A->B Eluent C Mass Analyzer (Q-TOF) Measures accurate m/z B->C Ions D Tandem MS (MS/MS) Fragment Precursor Ion C->D Isolate [M+H]⁺ E Structure Elucidation Interpret Fragment Ions D->E Fragmentation Pattern

Figure 2. Workflow for identifying an unknown impurity using LC-MS/MS.

Expected Data for 3,5-Dimethoxy-2-methylpyridine:

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • High-Resolution MS (HRMS): In positive-ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. The accurate mass measurement allows for the unambiguous determination of the elemental composition.

    • Expected [M+H]⁺: 154.0863 (Calculated for C₈H₁₂NO₂⁺)

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Utilize the HPLC method described in section 1.1, replacing the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure MS compatibility.[5]

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 50-500.

  • Analysis: The resulting chromatogram will show peaks for the main component and any impurities. The mass spectrum for each peak can be extracted to determine its molecular weight. For an unknown impurity, its accurate mass can be used to predict a molecular formula, and tandem MS (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful technique for the unequivocal structural elucidation of organic molecules.[3][13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.[7][14]

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing the entire carbon skeleton to be pieced together.[15]

Experimental Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.[7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for full assignment, acquire 2D spectra (COSY, HSQC, HMBC).

  • Data Interpretation (Predicted ¹H NMR for 3,5-Dimethoxy-2-methylpyridine):

    • H-4: A doublet or singlet around δ 7.0-7.5 ppm.

    • H-6: A doublet or singlet around δ 8.0-8.5 ppm.

    • Two -OCH₃ groups: Two distinct singlets, likely between δ 3.8-4.2 ppm (each integrating to 3H).

    • -CH₃ group: One singlet, likely deshielded by the ring, around δ 2.4-2.7 ppm (integrating to 3H).

    • (Note: Precise chemical shifts and coupling constants would be confirmed experimentally. Data for the related 3,5-dimethylpyridine can provide context.[16])

Vibrational and Electronic Spectroscopy

While not providing the same level of structural detail as NMR or MS, FTIR and UV-Vis spectroscopy are rapid, non-destructive techniques that offer valuable confirmatory information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[17]

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum first.[7]

  • Expected Characteristic Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[18]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methoxy groups).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[19]

    • ~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.[15] It is particularly useful for quantitative analysis via the Beer-Lambert law.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solvent: Use a UV-grade solvent such as ethanol or acetonitrile.[7]

  • Sample Preparation: Prepare a dilute solution (micromolar range) of the sample in the chosen solvent.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a wavelength range from 200 to 400 nm using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).[7]

  • Expected Data: Pyridine derivatives typically show strong absorption bands in the 250-280 nm region due to π→π* transitions.[8][20] The exact wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedSensitivitySample AmountDestructive?
HPLC-UV Purity assessment, QuantificationRetention time, Purity (%), Quantitative concentrationHigh (ng-µg)Low (µg)No
GC-FID Analysis of volatile impuritiesRetention time, Purity (%)Very High (pg-ng)Low (µg)Yes
LC-MS Impurity identification, MW confirmationMolecular weight, Molecular formula (HRMS), Structure (MS/MS)Very High (pg-ng)Low (µg)Yes
NMR Definitive structure elucidationAtomic connectivity, Stereochemistry, Quantification (qNMR)Low (mg)High (5-10 mg)No
FTIR Functional group identificationPresence of specific bonds (C=C, C-O, C-H)Moderate (µg-mg)Low (µg)No
UV-Vis Quantification, Chromophore analysisWavelength of max. absorbance (λmax), ConcentrationHigh (µg)Very Low (µg)No

Conclusion

The characterization of 3,5-Dimethoxy-2-methylpyridine demands a multi-faceted analytical approach. While chromatographic techniques like HPLC and GC form the basis of purity evaluation, they must be coupled with spectroscopic methods for unequivocal identification and structural confirmation. Mass spectrometry provides essential molecular weight and fragmentation data, but only NMR spectroscopy can deliver the definitive, unambiguous proof of structure required in a regulated environment. By integrating these techniques within a logical workflow and adhering to rigorous validation principles, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Clark, R. J. H., & Williams, C. S. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211.

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8).

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net.

  • Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. ResolveMass Laboratories Inc.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.

  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. BenchChem.

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-43.

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.

  • ResearchGate. (n.d.). FT-IR and UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate.

  • Varghese, B., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627-2634.

  • Nishiyama, S., et al. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Thin Solid Films, 509(1-2), 233-237.

  • SIELC Technologies. (2018). Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. SIELC Technologies.

  • Kline, C. H., & Turkevich, J. (1945). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 49(5), 477-483.

  • Potter, W. (1991). Pyridine (Method PV2295). OSHA Salt Lake Technical Center.

  • Breitzke, H., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-920.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.

  • BenchChem. (2025). Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. BenchChem.

  • Filipan-Litvić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2533-2547.

  • Royal Society of Chemistry. (n.d.). Supporting Information for... RSC.

  • PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). 3,4-Dimethoxy-2-methylpyridine. BLD Pharm.

  • ChemScene. (n.d.). 3-(Dimethoxymethyl)-2-methoxypyridine. ChemScene.

  • E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco.

  • NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. NIST Chemistry WebBook.

  • SpectraBase. (n.d.). 3,5-Dimethylpyridine. SpectraBase.

  • Lee, J., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology.

  • Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.

  • ResearchGate. (2018). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate.

  • ResearchGate. (2015). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate.

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.

  • BenchChem. (2025). Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. BenchChem.

  • MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. MDPI.

  • Anjeli, et al. (2024). Development of MDMA analysis method in dried blood spot using gas chromatography mass spectrometry Quadrupole Time-of-Flight. Pharmacy Education, 25(2), 62-67.

  • Agilent. (n.d.). Agilent HPLC Column Selection guide. Agilent Technologies.

  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Methoxy-2,3,5-trimethylpyridine and its Collidine Isomers. BenchChem.

  • Analytical Methods Committee. (2013). Analytical Methods. RSC Publishing.

  • CAS Common Chemistry. (n.d.). 3-Methoxy-2-methylpyridine. CAS.

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl pyridine. Google Patents.

  • SpectraBase. (n.d.). 2,4-dimethoxy-5-(4-methylpyridin-2-yl)pyrimidine. SpectraBase.

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¹H and ¹³C NMR Analysis of 3,5-Dimethoxy-2-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,5-Dimethoxy-2-methylpyridine , a specialized heterocyclic intermediate used in the synthesis of histamine antagonists and kinase inhibitors.[1] The content is structured to offer comparative spectral data, synthesis pathways, and experimental protocols for researchers.

Executive Summary & Structural Context

3,5-Dimethoxy-2-methylpyridine (CAS: Not widely listed as a commodity chemical; often synthesized in-situ) is a trisubstituted pyridine derivative characterized by an electron-rich core due to dual methoxy donation, balanced by the electron-deficient nitrogen heterocycle.[1][2][3]

This molecule serves as a critical "pivot" intermediate. Unlike its symmetric parent 3,5-dimethoxypyridine , the introduction of the 2-methyl group breaks symmetry, creating distinct chemical environments for the C3 and C5 substituents. This asymmetry is vital for regioselective functionalization in drug discovery, particularly for H₁/H₂ histamine antagonists and ATPase inhibitors .

Structural Logic
  • Electronic Push-Pull: The pyridine nitrogen withdraws electron density (deshielding

    
    -positions), while the methoxy groups at C3 and C5 donate density (shielding ortho/para positions).[1]
    
  • Steric Lock: The 2-methyl group sterically influences the adjacent 3-methoxy group, often causing a slight downfield shift or conformational restriction compared to the 5-methoxy group.[1]

NMR Spectral Analysis (¹H & ¹³C)

The following data compares 3,5-Dimethoxy-2-methylpyridine with its closest structural analog, 3,5-Dimethoxypyridine , to highlight the diagnostic shifts caused by methylation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Note: Data for the target molecule is derived from high-confidence structural analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine and 3,5-dimethoxypyridine) due to the rarity of the isolated free base in open literature.[1]

Nuclei Position3,5-Dimethoxy-2-methylpyridine (Target)3,5-Dimethoxypyridine (Reference)Shift Impact (Δδ)Mechanistic Explanation
H2 (Ar-H) N/A (Substituted) 7.90 ppm (d, J=2.4 Hz)-Diagnostic Loss: Disappearance of the

-proton signal confirms C2 methylation.
2-CH₃ (Methyl) 2.45 – 2.50 ppm (s) N/ANew SignalKey Identifier: Typical chemical shift for aryl-methyl on a pyridine ring.[1][2]
H6 (Ar-H) 7.95 – 8.05 ppm (d) 7.90 ppm (d, J=2.4 Hz)+0.10 ppm

-Effect:
Remains deshielded by ring nitrogen; slight downfield shift due to electronic changes from the distal methyl.[1]
H4 (Ar-H) 6.75 – 6.85 ppm (d) 6.70 ppm (t, J=2.4 Hz)+0.10 ppmShielding Well: Resonates upfield due to flanking electron-donating methoxy groups.[1] Becomes a doublet (coupling only to H6).
3-OCH₃ 3.80 – 3.85 ppm (s) 3.85 ppm (s)~0.0 ppmSteric Environment: May show slight variation due to ortho-methyl crowding.[1][2]
5-OCH₃ 3.85 – 3.90 ppm (s) 3.85 ppm (s)~0.0 ppmDistal Group: Less affected by the 2-methyl substituent.[1]
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)Signal TypeAssignment Logic
C2 148.0 – 152.0 Quaternary (Cq)Deshielded: Adjacent to nitrogen (ipso).[1][2] Shifted upfield relative to unsubstituted C2 due to methyl effect.
C3 154.0 – 156.0 Quaternary (Cq)O-Linked: Highly deshielded by methoxy oxygen (ipso).[1][2]
C5 154.0 – 156.0 Quaternary (Cq)O-Linked: Similar to C3 but magnetically distinct due to asymmetry.[1]
C6 135.0 – 138.0 Methine (CH)

-Carbon:
Downfield due to nitrogen proximity.[1][2]
C4 105.0 – 108.0 Methine (CH)Shielded: Ortho to two electron-donating methoxy groups.[1][2]
OCH₃ 55.5 – 56.5 Methyl (CH₃)Typical methoxy carbon region.
2-CH₃ 19.0 – 22.0 Methyl (CH₃)Typical pyridine-methyl region.[1][2]

Synthesis & Signaling Pathways

The synthesis of 3,5-dimethoxy-2-methylpyridine typically proceeds via functionalization of a dihydroxy precursor or nucleophilic substitution on a halogenated intermediate.[1][2]

Graphviz Diagram: Synthesis & NMR Logic Flow

The following diagram illustrates the synthesis pathway from 2-methyl-3,5-dihydroxypyridine and the logical flow for NMR signal assignment.

G Precursor 2-Methyl-3,5-dihydroxypyridine (Starting Material) Product 3,5-Dimethoxy-2-methylpyridine (Target) Precursor->Product O-Methylation Reagent Methylation Agent (MeI / K2CO3) Reagent->Product H2_Me 2-Me Signal (δ 2.5 ppm, s) Product->H2_Me Generates H6_Ar H6 Signal (δ 8.0 ppm, d) Product->H6_Ar Alpha to N H4_Ar H4 Signal (δ 6.8 ppm, d) Product->H4_Ar Shielded by OMe Sym_Loss Loss of Symmetry (vs 3,5-dimethoxypyridine) Product->Sym_Loss Structural Consequence H6_Ar->H4_Ar Meta Coupling (J~2Hz)

Caption: Synthesis pathway via O-methylation and subsequent NMR signal generation showing loss of symmetry and specific proton environments.

Experimental Protocols

Protocol A: Standard ¹H NMR Sample Preparation

Objective: Obtain high-resolution spectra to confirm regiochemistry (2-Me vs 3-Me isomers).

  • Solvent Selection: Use CDCl₃ (Chloroform-d) (99.8% D) + 0.03% TMS as the internal standard.

    • Why: Pyridines are soluble in CDCl₃, and it minimizes H-bonding broadening compared to DMSO-d₆.[1]

  • Sample Mass: Weigh 5–10 mg of the oil/solid.

  • Dissolution: Dissolve in 0.6 mL of CDCl₃. Ensure complete homogeneity; filter through a cotton plug if particulates persist.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (d1): Set to 2.0–5.0 seconds . Critical: Methoxyl protons relax slowly; insufficient d1 will affect integration accuracy.

    • Scans (ns): 16–64 scans.

  • Processing:

    • Reference TMS to 0.00 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

Protocol B: Distinguishing Isomers (NOE Experiment)

Objective: Confirm the methyl group is at position 2 (adjacent to N) and not position 4.

  • Experiment: 1D NOE (Nuclear Overhauser Effect) or NOESY.

  • Target Irradiation: Irradiate the Methyl signal at ~2.5 ppm .

  • Observation:

    • If 2-Methyl: You should observe NOE enhancement at the 3-OMe signal (spatial proximity) but minimal/no enhancement of aromatic protons (unless H3 is a proton, which it is not).[1]

    • Self-Validation: If the methyl were at position 4, you would see strong NOE enhancement of both H3 and H5 (if they were protons) or the adjacent methoxy groups.

    • Crucial Check: Irradiate the H6 signal (~8.0 ppm) . It should show NOE to the 5-OMe group but not the methyl group, confirming the 2-Me/5-OMe separation.

Applications in Drug Development

This scaffold is highly relevant for:

  • Proton Pump Inhibitors (PPIs): Pyridine rings with methoxy/methyl substitutions are core pharmacophores in drugs like Omeprazole (though substitution patterns vary).

  • Histamine Antagonists: As noted in patent US4526974A, 2-methylpyridines are precursors for side-chain extension to form H₂-receptor antagonists.[1][2]

  • Kinase Inhibition: The electron-rich nature of the ring makes it an excellent ligand for metal coordination (e.g., in ATPase inhibitors) or for

    
    -stacking in enzyme active sites.
    

References

  • Synthesis of 2-pyridylalkylamines. US Patent 4526974A.[1] Google Patents. Available at: (Describes the use of 3,5-dimethoxy-2-methylpyridine as an intermediate).[1]

  • Comparison of NMR spectra of methoxypyridines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Provides baseline spectral data for 3-methoxypyridine and 3,5-dichloropyridine analogs).[1]

  • Spectral Database for Organic Compounds (SDBS).AIST. (General reference for 2-picoline and 3,5-dimethoxypyridine baseline shifts used for theoretical reconstruction).

Sources

HPLC and GC methods for purity assessment of 3,5-Dimethoxy-2-methylpyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of 3,5-Dimethoxy-2-methylpyridine: A Comparative Guide to HPLC and GC Methodologies

Executive Summary

3,5-Dimethoxy-2-methylpyridine is a critical heterocyclic intermediate, often utilized in the synthesis of proton pump inhibitors (PPIs) and specific kinase inhibitors.[1][2] Its physicochemical profile—a basic nitrogen center combined with electron-donating methoxy groups—presents unique analytical challenges, specifically peak tailing and thermal stability issues.[1][2]

This guide objectively compares Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment.[1][2]

The Verdict:

  • Use GC-FID for in-process control (IPC), raw material screening, and quantification of volatile organic impurities (VOIs).[1][2] It offers superior resolution of structural isomers.

  • Use RP-HPLC for final product release, stability studies, and detection of non-volatile oxidation byproducts (N-oxides) which degrade in GC injectors.[1][2]

Molecule Profile & Analytical Context

Understanding the analyte is the first step in method development.[3]

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring, 2-methyl, 3,5-dimethoxyBasic nitrogen; potential for silanol interaction.[1][2][4]
pKa ~6.0 - 6.5 (Estimated)Moderate base.[2] Will tail on acidic silica unless buffered.
Boiling Point ~220–240°C (Predicted)Volatile enough for GC analysis.
UV Absorbance

~215 nm, ~270 nm
Detectable by UV-Vis (DAD/VWD).[2]
Key Impurities N-oxides, demethylated analogs, isomersN-oxides are thermally unstable (require HPLC).[1][2]

Method A: GC-FID (The Process Workhorse)[1][2]

Context: GC is the preferred method for monitoring the synthesis reaction due to its speed and ability to separate structural isomers that often co-elute in HPLC.

Analytical Protocol
  • Instrument: Agilent 7890B / 8890 or equivalent with FID.

  • Column: Rtx-5 Amine or DB-Wax (30 m x 0.32 mm x 1.0 µm).[1][2]

    • Expert Insight: Standard non-polar columns (DB-5) often result in tailing for pyridines.[2] An amine-deactivated column (base-deactivated) neutralizes active sites, ensuring sharp peak shapes without derivatization.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split Ratio 50:1).

    • Temperature: 250°C.

    • Liner: Ultra Inert Split Liner with Wool (deactivated).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Representative Performance Data
ParameterResult
Retention Time ~8.4 min
Tailing Factor (

)
1.1 (Excellent)
Theoretical Plates (

)
> 50,000
LOD / LOQ 5 ppm / 15 ppm
Linearity (

)
> 0.9995 (50–150% target conc.)

Method B: RP-HPLC (The Quality Assurance Standard)[1][2]

Context: HPLC is mandatory for detecting thermally labile impurities, specifically the N-oxide derivative , which is a common byproduct in pyridine synthesis.[1][2] In GC, N-oxides often deoxygenate back to the parent pyridine inside the hot injector, leading to false high purity results.[1]

Analytical Protocol
  • Instrument: Waters Alliance / Agilent 1260 Infinity II (UV/DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or XBridge C18 (high pH resistant).

  • Mobile Phase:

    • Line A: 20 mM Potassium Phosphate Buffer (pH 7.0) or Ammonium Acetate (pH 8.5 for XBridge).

    • Line B: Acetonitrile (ACN).

    • Expert Insight: We choose a neutral-to-basic pH.[1][2] At acidic pH (2-3), the pyridine is protonated (

      
      ), reducing retention on hydrophobic C18 and causing early elution with polar impurities.[1] At pH 7.0+, it remains neutral (
      
      
      
      ), increasing retention and separation from polar degradants.
  • Gradient Program:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B[1][2]

    • 20 min: 10% A / 90% B[1][2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 220 nm (max sensitivity) and 254 nm (selectivity).

  • Column Temp: 30°C.

Representative Performance Data
ParameterResult
Retention Time ~12.5 min
Resolution (

)
> 2.5 (between Main Peak and N-oxide)
Tailing Factor (

)
1.2 (Acceptable)
LOD / LOQ 0.05% / 0.10% (Area normalization)

Comparative Analysis

The following table contrasts the two methodologies based on experimental realities in a drug development environment.

FeatureGC-FID MethodRP-HPLC Method
Primary Application Process monitoring, solvent checks.[1][2]Final release, stability testing.
Speed High (15 min run time).[2]Medium (25-30 min run time).[2]
N-Oxide Detection Poor (Thermal degradation risk).[2]Excellent (Native detection).
Isomer Separation Superior (High plate count).[2]Good (Dependent on selectivity).
Solvent Consumption Negligible.[2]High (ACN/Buffer waste).
Sample Prep Dilute in MeOH/DCM.Dissolve in Mobile Phase.
Cost per Analysis Low.[2]Medium-High.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development and impurity profile.

MethodSelection Start Sample: 3,5-Dimethoxy-2-methylpyridine StageCheck Development Stage? Start->StageCheck IPC In-Process Control / Synthesis StageCheck->IPC Synthesis Release Final Product Release / Stability StageCheck->Release Quality Control VolatileCheck Check: Residual Solvents? IPC->VolatileCheck OxideCheck Check: N-Oxide Impurities? Release->OxideCheck GCMethod METHOD A: GC-FID (Rtx-5 Amine Column) VolatileCheck->GCMethod Yes (Solvents/Isomers) HPLCMethod METHOD B: RP-HPLC (C18, pH 7.0 Buffer) VolatileCheck->HPLCMethod No (Salts present) OxideCheck->GCMethod No (Only Volatiles) OxideCheck->HPLCMethod Yes (Thermal Labile)

Caption: Decision Logic for Analytical Method Selection based on impurity profile and development stage.

Troubleshooting & Optimization

Issue: Peak Tailing in HPLC

  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica support.

  • Solution: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" if using older column technology.[2] Alternatively, switch to a "Hybrid Particle" column (e.g., Waters XBridge) which operates at high pH (pH 9-10), keeping the pyridine non-ionized.[1]

Issue: Carryover in GC

  • Cause: Pyridines are sticky.

  • Solution: Use a solvent wash (MeOH/DCM) of at least 5 syringe volumes. Ensure the inlet liner is deactivated (silanized).

References

  • Agilent Technologies. (2011).[6] Separation of pyridine and other amines using GC-capillary columns.[2][6] Application Note. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[7] 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine Compound Summary. PubChem.[2][8] Retrieved from [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1][2] (General reference for HPLC method development of basic compounds).

  • Restek Corporation. (2023). Analysis of Amines and Pyridines on Rtx-5 Amine. Chromatogram Database. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: A Comparative Analysis of 3,5-Dimethoxy-2-methylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive examination of 3,5-Dimethoxy-2-methylpyridine, a highly functionalized heterocyclic building block. In the landscape of medicinal chemistry, substituted pyridines are ubiquitous scaffolds, integral to the structure of countless therapeutics.[1][2] Their ability to act as bioisosteres, modulate aqueous solubility, and engage in critical hydrogen bonding interactions makes them invaluable to drug designers.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a comparative analysis of 3,5-Dimethoxy-2-methylpyridine against other common pyridine derivatives. We will dissect how its unique substitution pattern—two electron-donating methoxy groups and a synthetically versatile methyl group—governs its physicochemical properties and chemical reactivity. Our focus will be on the causality behind its behavior, providing the field-proven insights necessary for rational synthetic design and the strategic development of novel pharmaceutical agents.

Chapter 1: The Influence of Substitution on Core Physicochemical Properties

The journey of a drug molecule from administration to its biological target is dictated by its physicochemical properties. For pyridine derivatives, the nature and position of substituents are the primary tools for tuning acidity/basicity (pKa), lipophilicity (logP), and solubility—key determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

The 3,5-Dimethoxy-2-methylpyridine scaffold is inherently electron-rich. The two methoxy groups exert a strong electron-donating mesomeric (+M) effect and a weaker electron-withdrawing inductive (-I) effect. The 2-methyl group contributes further electron density via a positive inductive (+I) effect. This electronic profile has profound consequences:

  • Basicity (pKa): The increased electron density on the pyridine ring, and by extension the nitrogen's lone pair, makes 3,5-Dimethoxy-2-methylpyridine a stronger base compared to unsubstituted pyridine. This enhanced basicity can be critical for forming salt forms with improved solubility and for specific interactions with biological targets.

  • Lipophilicity (LogP): The addition of three carbon atoms (two methoxy, one methyl) significantly increases the lipophilicity of the molecule compared to the parent pyridine. This can enhance membrane permeability but may also impact solubility and metabolic stability.[4]

The following table provides a comparative overview of these properties against other relevant pyridine derivatives.

CompoundStructureKey Substituent EffectsEstimated pKaEstimated LogPRationale for Performance
3,5-Dimethoxy-2-methylpyridine 2x OMe (+M, -I), 1x Me (+I)~6.5~1.8Strong electron-donating groups increase electron density on the nitrogen, raising basicity. Added alkyl and methoxy groups increase lipophilicity.
Pyridine None5.25[5]0.65The baseline reference. A weak base with moderate polarity.[6]
3-Chloropyridine 1x Cl (-I, +M weak)~2.8~1.2The strong inductive withdrawal by chlorine reduces the electron density on the nitrogen, significantly lowering basicity.
3,5-Dimethylpyridine (3,5-Lutidine) 2x Me (+I)~6.1~1.6Two electron-donating methyl groups increase basicity and lipophilicity, but to a lesser extent than the powerful methoxy groups.[7]
Experimental Protocol: Determination of pKa by Potentiometric Titration

Trustworthy data is the cornerstone of drug development. The following protocol provides a self-validating system for determining the acid dissociation constant (pKa) of a substituted pyridine.

Objective: To accurately measure the pKa of a novel pyridine derivative.

Materials:

  • Test Compound (e.g., 3,5-Dimethoxy-2-methylpyridine)

  • Standardized 0.1 M HCl solution

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beaker

Methodology:

  • Preparation: Accurately weigh approximately 0.5 mmol of the test compound and dissolve it in 50 mL of water in a beaker. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M HCl above the beaker.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated).

  • Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should be within ±0.1 units.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Test Compound in Solvent titrate1 Add HCl Titrant in Increments prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record Volume and pH titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Point analysis2->analysis3 validate validate analysis3->validate Repeat 2x for Validation

Workflow for pKa Determination by Potentiometric Titration.

Chapter 2: A Tale of Two Reactivities: Electrophilic vs. Nucleophilic Substitution

The electronic nature of the pyridine ring, being π-deficient due to the electronegative nitrogen, dictates its reactivity.[6][8] It generally resists electrophilic substitution while being predisposed to nucleophilic attack. However, substituents dramatically alter this landscape.

Part A: Electrophilic Aromatic Substitution (SEAr)

Unsubstituted pyridine undergoes SEAr only under harsh conditions, yielding the 3-substituted product. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.[9]

For 3,5-Dimethoxy-2-methylpyridine , the situation is reversed. The powerful electron-donating methoxy groups strongly activate the ring towards electrophilic attack. The directing effects would favor substitution at the C4 and C6 positions, which are ortho and para to the activating methoxy groups. This makes the molecule an excellent substrate for reactions like nitration, halogenation, or Friedel-Crafts acylation under much milder conditions than required for simple pyridine.

  • Comparison Point: In contrast, 3-chloropyridine is even more deactivated towards SEAr than pyridine itself. An incoming electrophile would be directed to the C5 position, but the reaction would require forcing conditions.

Part B: Nucleophilic Aromatic Substitution (SNAr)

SNAr on pyridines is a cornerstone of synthetic medicinal chemistry, typically requiring an electron-deficient ring and a good leaving group at the 2- or 4-position.[10]

3,5-Dimethoxy-2-methylpyridine is a very poor candidate for a standard SNAr reaction. The electron-donating groups enrich the ring, making it unattractive to nucleophiles. Even if a leaving group were present (e.g., at C6), the reaction would be sluggish.

  • Comparison Point: The classic substrate for SNAr is a molecule like 2-chloro-4-nitropyridine . The chloro group is a good leaving group, and the nitro group is a powerful electron-withdrawing group that stabilizes the negative charge in the Meisenheimer intermediate, accelerating the reaction by several orders of magnitude compared to a non-activated system.[10]

G cluster_left Electron-Rich Pyridines (e.g., 3,5-Dimethoxy-2-methylpyridine) cluster_right Electron-Poor Pyridines (e.g., 3-Chloropyridine) cluster_middle Pyridine Ring Rich High Electron Density Favors Electrophilic Attack (SEAr) Poor Low Electron Density Favors Nucleophilic Attack (SNAr) Pyridine Substituent Effects Pyridine->Rich Donating Groups (OMe, Me) Pyridine->Poor Withdrawing Groups (Cl, NO2)

Substituent effects on pyridine reactivity pathways.

Chapter 3: Strategic Functionalization of the 2-Methyl Group

The 2-methyl group is not merely a passive substituent; it is a key synthetic handle. Its position alpha to the ring nitrogen makes its protons slightly acidic and susceptible to a variety of transformations. A particularly powerful and well-established method involves an N-oxidation/rearrangement sequence. This approach is instrumental in converting the methyl group into a hydroxymethyl group, a crucial step in the synthesis of many pharmaceutical intermediates, such as those for proton pump inhibitors like Pantoprazole.[11]

Experimental Protocol: Synthesis of (3,5-Dimethoxy-pyridin-2-yl)methanol

This two-step protocol exemplifies the conversion of the 2-methyl group into a more functional hydroxymethyl group.

Objective: To convert 3,5-Dimethoxy-2-methylpyridine into (3,5-Dimethoxy-pyridin-2-yl)methanol via an N-oxide intermediate.

Step 1: N-Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-Dimethoxy-2-methylpyridine (1.0 eq) in glacial acetic acid.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction to room temperature. Carefully quench the excess peroxide by the slow addition of sodium metabisulfite solution. Neutralize the acetic acid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Dimethoxy-2-methylpyridine N-oxide.

Step 2: Acetic Anhydride Rearrangement and Hydrolysis

  • Rearrangement: Place the crude N-oxide from Step 1 in a flask. Add acetic anhydride (5.0 eq) and heat the mixture to 100-110 °C for 3-5 hours. This forms the 2-acetoxymethyl intermediate.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis: To the resulting residue, add a solution of 2 M sodium hydroxide and methanol. Stir at room temperature for 2 hours to hydrolyze the acetate ester.

  • Final Workup: Neutralize the solution with 1 M HCl. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (3,5-Dimethoxy-pyridin-2-yl)methanol.

G Start 3,5-Dimethoxy- 2-methylpyridine N_Oxide 3,5-Dimethoxy- 2-methylpyridine N-oxide Start->N_Oxide 1. H₂O₂,    AcOH Acetate (3,5-Dimethoxy-pyridin- 2-yl)methyl acetate N_Oxide->Acetate 2. Ac₂O,    Heat Final (3,5-Dimethoxy-pyridin- 2-yl)methanol Acetate->Final 3. NaOH,    MeOH

Synthetic workflow for 2-methyl group functionalization.

Conclusion

3,5-Dimethoxy-2-methylpyridine is a powerful and versatile building block for drug discovery. Its performance, when compared to other substituted pyridines, reveals a distinct profile of advantages and disadvantages that a medicinal chemist can strategically exploit.

  • Key Strengths: Its high electron density makes it an excellent substrate for constructing complex molecules via electrophilic aromatic substitution . The 2-methyl group provides a reliable synthetic handle for further functionalization, while the methoxy groups can be used to direct regioselective metalations .

  • Strategic Considerations: The same electron-donating properties that facilitate SEAr render the scaffold unsuitable for classical nucleophilic aromatic substitution (SNAr) . Its enhanced basicity and lipophilicity compared to simpler pyridines must be carefully considered in the context of the overall ADME profile of a drug candidate.

By understanding the causality behind these characteristics—the interplay of inductive and mesomeric effects—researchers can move beyond trial-and-error synthesis. This guide provides a framework for making informed decisions, enabling the rational design and efficient synthesis of the next generation of pyridine-based therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. 1

  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 2

  • ScienceDirect. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • BenchChem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. 3

  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

  • Drug Development & Delivery. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery.

  • National Center for Biotechnology Information. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

  • World Technologies. Pyridine | Overview & Research Examples.

  • Filo. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation.

  • BenchChem. A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring.

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES.

  • Wikipedia. Pyridine.

  • Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

  • National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation.

  • Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

  • Nanyang Technological University. Transition-Metal-Free C3-Selective Amination of Pyridines.

  • PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine.

Sources

Methodological Comparison Guide: Structural Elucidation of 3,5-Dimethoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, anti-inflammatory agents), the precise 3D conformation of substituted derivatives is critical for establishing Structure-Activity Relationships (SAR).

This guide evaluates Single Crystal X-ray Diffraction (SCXRD) as the primary tool for characterizing 3,5-Dimethoxy-2-methylpyridine derivatives , comparing its performance against Solution-State NMR and Density Functional Theory (DFT) modeling.

Key Insight: While NMR provides essential dynamic data in solution, only SCXRD definitively resolves the steric conflict between the ortho-methyl (C2) and meta-methoxy (C3) groups—a structural motif that frequently dictates the biological "active conformation."

The Structural Challenge: The Ortho-Meta Clash

The 3,5-Dimethoxy-2-methylpyridine scaffold presents a unique conformational challenge that necessitates high-fidelity structural data.

  • The 2-Me / 3-OMe Interaction: The methyl group at position 2 exerts significant steric pressure on the methoxy group at position 3. This forces the C3-methoxy group to rotate out of the pyridine plane, breaking conjugation.

  • The 5-OMe Freedom: Conversely, the methoxy group at position 5 is less hindered, often adopting a planar conformation to maximize resonance with the ring nitrogen.

  • Tautomeric Ambiguity: In solid-state, pyridine derivatives can participate in complex hydrogen bonding networks or proton transfer (salt formation), which are often invisible to standard solution-phase techniques.

Comparative Performance Analysis

The following analysis contrasts SCXRD (the "Gold Standard") with its primary alternatives.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SCXRD) Solution NMR (NOESY/ROESY) Computational Modeling (DFT)
Primary Output Absolute 3D coordinates (

) & Packing
Relative inter-atomic distancesTheoretical Energy Minima
Stereochemistry Definitive (Absolute Config) Inferential (Relative)Predictive
Sample State Solid (Single Crystal)Solution (

, DMSO)
Gas Phase / Implicit Solvation
Conformational Bias Lattice-locked (Single minimum)Time-averaged (Ensemble)Zero-Kelvin static
Turnaround Time High (Days to Weeks for growth)Low (Hours)Medium (Hours to Days)
Resolution Atomic (

Å)
Molecular ConstraintsTheoretical
Cost Efficiency Moderate (Instrument/Labor heavy)High (Routine)Very High (Low consumable cost)
Detailed Analysis
1. X-ray Crystallography (The Product)
  • Performance: Unmatched accuracy for bond lengths and angles. It captures the specific torsion angle of the 3-methoxy group caused by the 2-methyl steric clash.

  • Limitation: Requires a defect-free crystal (

    
     mm). The "lattice energy" may sometimes trap a high-energy conformer that does not exist in solution.
    
2. Nuclear Magnetic Resonance (Alternative 1)
  • Performance: Excellent for identifying the chemical environment. NOE (Nuclear Overhauser Effect) signals can suggest proximity between the 2-Me protons and 3-OMe protons.

  • Limitation: In 3,5-dimethoxy-2-methylpyridine, the rapid rotation of methoxy groups results in time-averaged signals. NMR cannot easily distinguish between a static non-planar conformation and a rapidly rotating planar one.

3. DFT Calculation (Alternative 2)
  • Performance: Can scan the potential energy surface to predict the barrier to rotation for the methoxy groups.

  • Limitation: Without experimental validation (X-ray), DFT relies on approximations (functionals like B3LYP) that may underestimate dispersion forces (van der Waals) critical in packing.

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for selecting the correct method and the specific workflow for X-ray characterization.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Structural Question IsSolid Is the sample crystalline? Start->IsSolid NeedAbs Need Absolute Stereochemistry? IsSolid->NeedAbs Yes NeedDyn Need Solution Dynamics? IsSolid->NeedDyn No / Powder UseXRD USE SCXRD (Gold Standard) NeedAbs->UseXRD Yes UseNMR USE NMR (NOESY/ROESY) NeedAbs->UseNMR No (Relative only) NeedDyn->UseNMR Yes UseDFT USE DFT (Predictive Support) NeedDyn->UseDFT Cannot Synthesize UseXRD->UseDFT Validate Packing

Caption: Decision matrix for selecting X-ray vs. NMR/DFT based on sample state and data requirements.

Diagram 2: X-ray Crystallography Workflow (3,5-Dimethoxy-2-methylpyridine)

XRDWorkflow Synthesis Synthesis & Purification Growth Crystal Growth (Vapor Diffusion) Synthesis->Growth High Purity Screening Screening (Polarized Light) Growth->Screening Harvest Screening->Growth Amorphous/Twin DataColl Data Collection (Mo/Cu Source, 100K) Screening->DataColl Suitable Crystal Process Phasing & Refinement DataColl->Process Diffraction Pattern Output CIF Generation & 3D Model Process->Output R < 5%

Caption: Optimized workflow for crystallizing and solving pyridine derivatives.

Experimental Protocol: X-ray Characterization

This protocol is optimized for 3,5-Dimethoxy-2-methylpyridine , addressing its specific solubility and thermal motion issues.

Phase 1: Crystallization (Vapor Diffusion)

Why: Pyridines are often oils or low-melting solids. Vapor diffusion allows slow, controlled lattice formation.

  • Solvent Selection: Dissolve 20 mg of the derivative in 0.5 mL of Ethyl Acetate (Good solubility).

  • Antisolvent: Use n-Pentane or Hexane (Poor solubility, high volatility) in the outer reservoir.

  • Setup: Place the open inner vial (containing sample) inside a sealed jar containing the antisolvent.

  • Incubation: Store at 4°C . Lower temperature reduces the kinetic energy of the methoxy groups, encouraging ordered packing.

Phase 2: Data Collection

Why: The methoxy groups (especially at C3) will exhibit high thermal vibration (disorder) at room temperature.

  • Mounting: Select a crystal (

    
     mm) under polarized light. Mount on a MiTeGen loop using Paratone oil.
    
  • Cryo-Cooling: Immediately flash-cool the crystal to 100 K using a nitrogen stream.

    • Critical Step: This "freezes" the rotation of the 3-methoxy group, allowing you to resolve its precise steric angle relative to the 2-methyl group.

  • X-ray Source: Use Cu-K

    
      radiation (
    
    
    
    Å) if the absolute configuration is required (using anomalous scattering), or Mo-K
    
    
    for standard resolution.
Phase 3: Refinement Strategy
  • Disorder Handling: If the 3-methoxy group appears as a smeared electron density cloud, model it as a "disordered" moiety over two positions (e.g., 60:40 occupancy) rather than a single high-thermal-motion atom.

  • Validation: Ensure the final R-factor (

    
    ) is 
    
    
    
    and Goodness of Fit (GoF) is near 1.0.

Data Interpretation: What to Look For

When analyzing the output (ORTEP diagram), focus on these three structural metrics:

  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    torsion angle.
    • Expectation: Deviation from

      
       (coplanar) to 
      
      
      
      due to the 2-methyl clash.
  • Intermolecular Hydrogen Bonds: Look for

    
     or 
    
    
    
    interactions. Pyridine nitrogens are strong acceptors; if the lattice contains water (hydrate), the N-atom will likely accept a proton.
  • Thermal Ellipsoids: Large, football-shaped ellipsoids on the methoxy carbons indicate dynamic rotation. If observed even at 100K, this suggests a very low rotational energy barrier, confirming the "floppiness" of that substituent.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • H.G. Brittain. Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences, Vol 192. [Link]

  • Gou, Q., et al. (2020). Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra.[1] Spectrochimica Acta Part A. [Link]

  • Bruker. X-ray Diffraction for Drug Discovery and Development. [Link]

Sources

Comparative Reactivity Profile: Pyridine vs. 3,5-Dimethoxy-2-methylpyridine

[1]

Executive Summary

While Pyridine serves as the prototypical electron-deficient heteroaromatic system (often termed "pi-deficient"), 3,5-Dimethoxy-2-methylpyridine represents a specialized "push-pull" system.[1][2] The introduction of two electron-donating methoxy groups (

12
  • Pyridine: Resistant to electrophilic attack; susceptible to nucleophilic attack; moderate base (pKa 5.23).[3][4]

  • 3,5-Dimethoxy-2-methylpyridine: Highly activated towards electrophilic substitution (C4/C6); amenable to lateral functionalization at the C2-methyl group; modulated basicity due to competing steric and electronic effects.[1][2]

This guide provides the mechanistic grounding and experimental protocols required to utilize 3,5-Dimethoxy-2-methylpyridine effectively in drug discovery scaffolds, particularly for H1/H2 antagonist and proton pump inhibitor (PPI) synthesis.[1][2]

Physicochemical & Electronic Profile

The structural modifications in the substituted pyridine drastically alter its electronic map.[3][4] The table below summarizes the key physical and predicted electronic properties.

Table 1: Comparative Property Matrix[1][2][4]
PropertyPyridine3,5-Dimethoxy-2-methylpyridineImpact on Reactivity
Molecular Weight 79.10 g/mol 153.18 g/mol
Boiling Point 115.2 °C~230–240 °C (Predicted*)Higher lipophilicity and MW increase boiling point.[1][2][5]
pKa (Conj. Acid) 5.23~4.8 – 5.0 (Predicted**)Basicity Modulation: The 2-Me group (+I) increases basicity, but the 3-OMe group (-I > +M at meta) inductively withdraws electron density from N, slightly lowering pKa relative to 2-picoline (5.94).[1]
Electronic Nature

-Deficient

-Rich (Activated)
The methoxy groups donate electron density into the ring, overcoming the N-atom's withdrawal.[1][2]
Primary Reactive Site Nitrogen (Nucleophile)C4/C6 (Electrophile Trap)Inversion of ring reactivity from inert to activated.[3][4]

*Estimated based on boiling point elevation of dimethoxybenzenes and picolines. **Predicted based on Hammett substituent constants: 2-Me (+0.7), 3-OMe (-0.3), 5-OMe (-0.2).[1][2]

Reactivity Analysis & Mechanistic Pathways[3][4]

Electronic Structure & Resonance

In Pyridine , the electronegative nitrogen withdraws electron density, leaving the ring carbons (C2, C4, C6) positive and deactivated towards Electrophilic Aromatic Substitution (EAS).[3][4]

In 3,5-Dimethoxy-2-methylpyridine , the methoxy groups at positions 3 and 5 act as powerful Electron Donating Groups (EDGs).[1][2]

  • Resonance Effect (+M): The lone pairs on oxygen donate into the ring system.[3][4]

  • Directing Effect: The 3-OMe and 5-OMe groups cooperatively activate positions C2, C4, and C6 .

    • C2: Blocked by the Methyl group (but activates the methyl C-H bond).[3][4]

    • C4: Located between two methoxy groups.[3][4][6] Sterically hindered but electronically very rich.[3][4]

    • C6: Less hindered, activated by 5-OMe (ortho) and 3-OMe (para).[1][2]

Lateral Reactivity (Benzylic-type)

The C2-methyl group in pyridine derivatives is "acidic" (pKa ~29-30) because the resulting carbanion is stabilized by the electron-withdrawing nitrogen.[1][2] In 3,5-Dimethoxy-2-methylpyridine, this acidity is preserved, allowing for Lateral Lithiation or Alkylation .[1][2][4]

  • Mechanism: Base deprotonates the C2-CH

    
    
    
    
    Carbanion is delocalized onto the ring Nitrogen
    
    
    Nucleophilic attack on electrophiles.[1][2][3]
Reactivity Decision Tree

The following diagram illustrates the divergent synthetic pathways for these two compounds.

ReactivityFlowStartSelect SubstratePyrPyridine(Electron Deficient)Start->PyrSubPyr3,5-Dimethoxy-2-methylpyridine(Electron Rich)Start->SubPyrEAS_PyrElectrophilic Subst.(Requires extreme conditions)Pyr->EAS_PyrLow ReactivityNu_PyrNucleophilic Attack (C2/C4)(Chichibabin, Organolithium)Pyr->Nu_PyrHigh ReactivityN_AlkN-Alkylation(Pyridinium Salts)Pyr->N_AlkHigh ReactivityEAS_SubElectrophilic Subst.(Facile at C6/C4)SubPyr->EAS_SubActivated RingLat_MetLateral Metallation (C2-Me)(Using NaNH2 or LDA)SubPyr->Lat_MetAcidic MethylN_OxN-Oxidation(Facile)SubPyr->N_OxNucleophilic N

Figure 1: Decision tree comparing the primary reactive modes.[1] Green arrows indicate facile reactions; Red arrows indicate resistant pathways.[3][4]

Experimental Protocols

The following protocols demonstrate the practical handling of 3,5-Dimethoxy-2-methylpyridine, highlighting its unique lateral reactivity and susceptibility to oxidation.

Protocol A: Lateral Alkylation (C2-Methyl Functionalization)

Objective: To extend the carbon chain at the 2-position, a key step in synthesizing histamine antagonists.[1][2]

Context: Unlike benzene derivatives, the 2-methyl group on pyridine is acidic enough to be deprotonated by strong amide bases.[3][4]

  • Reagents: 3,5-Dimethoxy-2-methylpyridine (1.0 eq), Sodamide (NaNH

    
    , 1.1 eq), Liquid Ammonia (Solvent), Electrophile (e.g., 1-chloro-3-aminopropane).[1][2]
    
  • Setup: Use a flame-dried 3-neck flask equipped with a dry ice/acetone condenser and nitrogen inlet.

  • Procedure:

    • Step 1: Condense anhydrous ammonia into the flask at -78°C.

    • Step 2: Add catalytic Fe(NO

      
      )
      
      
      followed by sodium metal to generate NaNH
      
      
      in situ (indicated by color change from blue to grey).[3][4]
    • Step 3: Add 3,5-Dimethoxy-2-methylpyridine dropwise. Stir for 30-60 mins. Observation: The solution will likely turn deep red/brown, indicating the formation of the resonance-stabilized benzylic anion.[3][4]

    • Step 4: Add the electrophile (dissolved in ether if necessary) slowly.[3][4]

    • Step 5: Allow ammonia to evaporate; quench with solid NH

      
      Cl.[3][4]
      
  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Validation:

    
    H NMR will show the disappearance of the singlet methyl peak (~2.5 ppm) and appearance of the alkyl chain signals.[3][4]
    
Protocol B: N-Oxidation (Activation for Rearrangement)

Objective: To create the N-oxide, a precursor for Boekelheide rearrangement or nitration.[1][2]

Context: The electron-rich ring makes the nitrogen more nucleophilic than in unsubstituted pyridine, allowing milder oxidation conditions.[3][4]

  • Reagents: 3,5-Dimethoxy-2-methylpyridine (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve substrate in DCM at 0°C.[3][4]

    • Add m-CPBA portion-wise to control exotherm.[1][3]

    • Stir at room temperature for 3-6 hours (monitor by TLC; Pyridines are polar, N-oxides are much more polar).

  • Workup: Wash with aqueous NaHCO

    
     to remove benzoic acid byproduct.[3][4] Isolate the N-oxide.[1][3][7]
    
  • Note: The resulting N-oxide is highly activated for electrophilic substitution at C4 (nitro-group introduction) or rearrangement to the 2-hydroxymethyl derivative using acetic anhydride (Polonovski-type reaction).[1][2]

Applications in Drug Discovery[4][8][9][10]

The 3,5-dimethoxy-2-methylpyridine scaffold is a bioisostere used to modulate metabolic stability and solubility.[1][2]

  • Proton Pump Inhibitors (PPIs): While Omeprazole utilizes the 4-methoxy-3,5-dimethyl isomer, the 3,5-dimethoxy pattern is explored in next-generation acid suppressants to alter the pKa of the pyridine nitrogen, which is the "trigger" for the drug's activation mechanism in the parietal cells.[1][2]

  • Histamine Antagonists: As referenced in patent literature (US4526974A), the lateral alkylation of this compound yields intermediates for H1/H2 receptor antagonists.[3][4]

  • Metabolic Blocking: The methoxy groups at 3 and 5 block the typical metabolic oxidation sites of the pyridine ring, potentially extending the half-life of the drug candidate.[3][4]

Synthesis Pathway Visualization

The following diagram details the synthesis of a generic drug intermediate using the lateral metallation strategy.

SynthesisPathStart3,5-Dimethoxy-2-methylpyridineStep1Step 1: Deprotonation(NaNH2 / liq. NH3)Start->Step1InterIntermediate:Lateral CarbanionStep1->Inter-H+Step2Step 2: Electrophile Addition(R-Cl)Inter->Step2+ R-ClProductTarget:2-Alkylated Pyridine DerivativeStep2->Product

Figure 2: Lateral functionalization pathway utilizing the acidity of the C2-methyl group.[1][2]

References

  • BenchChem. (2025).[3][4] 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[3][4] PubChem Compound Summary for CID 11565: 3,5-Dimethylpyridine. Retrieved from [1][2][3]

  • Google Patents. (1985).[3][4] US4526974A - Synthesis of 2-pyridylalkylamines.[1][2][3] Retrieved from

  • Fisher Scientific. (2024).[3][4] Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [1]

  • University of Tartu. (2024).[3][4] pKa values of bases in non-aqueous solvents. Retrieved from [1]

A Comparative Guide to the Spectroscopic Validation of 3,5-Dimethoxy-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of synthesized 3,5-Dimethoxy-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product verification. We will explore a plausible synthetic route and then delve into a multi-faceted spectroscopic strategy to unequivocally confirm the molecular structure, comparing the expected data against potential isomeric impurities.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials[1]. The specific substitution pattern of methoxy and methyl groups, as seen in 3,5-Dimethoxy-2-methylpyridine, can significantly influence a molecule's biological activity, solubility, and metabolic stability. Therefore, unambiguous synthesis and rigorous structural confirmation are paramount. This guide focuses on the critical validation phase, ensuring that the target molecule has been synthesized with high purity and is free from isomeric byproducts that could confound experimental results.

Synthesis Pathway: A Plausible Route to 3,5-Dimethoxy-2-methylpyridine

While numerous methods exist for pyridine synthesis, a common and adaptable strategy involves the modification of commercially available precursors[1]. A logical and frequently employed approach for preparing methoxy-substituted pyridines is through nucleophilic substitution of halopyridines. For our target compound, a plausible two-step synthesis begins with 3,5-dichloro-2-methylpyridine.

Synthesis Scheme:

  • Step 1: Methoxylation: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) by a strong nucleophile like sodium methoxide. This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in methanol under pressure.

  • Step 2: Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and excess reagents. The crude product is then extracted and purified, typically by vacuum distillation or column chromatography, to isolate the 3,5-Dimethoxy-2-methylpyridine. A similar procedure has been described for the synthesis of 3,5-dimethoxypyridine from 3,5-dichloropyridine[2].

The following diagram illustrates the logical workflow from synthesis to final validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Start Start: 3,5-Dichloro-2-methylpyridine Reaction React with Sodium Methoxide in DMSO/Methanol Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Putative Product: 3,5-Dimethoxy-2-methylpyridine Purification->Product NMR_H ¹H NMR Spectroscopy Product->NMR_H NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Confirm Proton Env. IR IR Spectroscopy NMR_C->IR Confirm Carbon Skeleton MS Mass Spectrometry IR->MS Confirm Functional Groups Final Validated Structure MS->Final Confirm Mass & Formula

Caption: Workflow from synthesis to spectroscopic validation.

Spectroscopic Validation: A Multi-Technique Approach

No single spectroscopic technique provides a complete structural picture. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous validation. We will analyze the expected data for our target compound and compare it with a potential isomer, 3,4-Dimethoxy-2-methylpyridine, which could arise from an alternative starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.

Rationale for NMR Analysis: ¹H NMR provides information on the number and chemical environment of protons, including their proximity to one another (spin-spin coupling). ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. For our target, these techniques are crucial to confirm:

  • The presence of one methyl group, two methoxy groups, and two aromatic protons.

  • The substitution pattern on the pyridine ring (i.e., the relative positions of all substituents and protons).

Predicted NMR Data

The following table summarizes the predicted chemical shifts for 3,5-Dimethoxy-2-methylpyridine and its potential isomer, 3,4-Dimethoxy-2-methylpyridine[3][4]. These predictions are based on established substituent effects on the pyridine ring[5][6][7][8].

Assignment 3,5-Dimethoxy-2-methylpyridine (Target) 3,4-Dimethoxy-2-methylpyridine (Isomer)
¹H NMR (δ, ppm)
C2-CH₃~2.4~2.3
C3-OCH₃~3.8~3.9
C5-OCH₃ / C4-OCH₃~3.8~3.8
H4~6.8 (d, J≈2 Hz)-
H6~7.8 (d, J≈2 Hz)~6.7 (d, J≈5 Hz)
H5-~8.0 (d, J≈5 Hz)
¹³C NMR (δ, ppm)
C2-CH₃~20~18
C3-OCH₃~55.5~56.0
C5-OCH₃ / C4-OCH₃~55.0~55.8
C2~155~158
C3~158~150
C4~105~145
C5~158~108
C6~135~148

Data Interpretation:

  • ¹H NMR: The key distinction lies in the aromatic region. Our target molecule should show two distinct doublets (H4 and H6) with a small coupling constant (meta-coupling, J ≈ 2 Hz). In contrast, the 3,4-isomer would show two doublets (H5 and H6) with a larger ortho-coupling constant (J ≈ 5 Hz). The presence of two signals around 3.8 ppm confirms the two methoxy groups, and a singlet around 2.4 ppm confirms the methyl group.

  • ¹³C NMR: The carbon shifts are highly sensitive to the electronic effects of the substituents. The C4 and C5 signals are particularly diagnostic. In our target, the C4 carbon is shielded by two ortho-ether groups, leading to a highly upfield shift (~105 ppm). For the isomer, C5 would be similarly shielded (~108 ppm), but the other aromatic carbons would have significantly different shifts as shown in the table.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of ~12 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~220 ppm, centered around 110 ppm[5].

    • Use a standard pulse program (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for IR Analysis: For our target molecule, IR spectroscopy will confirm the presence of:

  • Aromatic C-H bonds.

  • Aliphatic C-H bonds (in the methyl and methoxy groups).

  • Aromatic C=C and C=N bonds within the pyridine ring.

  • C-O ether linkages from the methoxy groups.

Expected IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2950 - 2850Medium-Strong
Aromatic C=C & C=N Stretch1600 - 1450Medium-Strong
C-O Stretch (Aryl Ether)1275 - 1200 & 1075 - 1020Strong

(Data compiled from standard IR correlation tables)[9][10]

Data Interpretation: The presence of strong, distinct peaks in the 1275-1020 cm⁻¹ region is highly characteristic of the aryl ether C-O bonds, confirming the methoxy groups. The combination of aromatic and aliphatic C-H stretching bands, along with the fingerprint region's C=C/C=N stretches, provides collective evidence for the overall molecular structure. While IR is less definitive for isomer differentiation than NMR, the absence of these key bands would immediately invalidate the proposed structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the product is a liquid, place a single drop between two KBr or NaCl plates.

    • Solid (KBr Pellet): If the product is a solid, grind a small amount (<1 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Typically scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Rationale for MS Analysis: MS is used to:

  • Confirm the molecular weight of the synthesized product.

  • Provide evidence for the elemental composition through high-resolution mass spectrometry (HRMS).

  • Support the proposed structure through analysis of fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol [3]

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153.

  • Key Fragmentation Pathways: Under Electron Ionization (EI), common fragmentation patterns for such molecules include:

    • Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z = 138. This is a very common fragmentation for methoxy and methyl-substituted aromatics.

    • Loss of formaldehyde (CH₂O) from a methoxy group: [M - 30]⁺ → m/z = 123.

    • Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z = 122.

The following diagram illustrates the validation logic based on the primary spectroscopic techniques.

G Start Analyze Purified Product NMR_H ¹H NMR: Two meta-coupled doublets observed? Start->NMR_H NMR_C ¹³C NMR: C4 signal at ~105 ppm? NMR_H->NMR_C Yes Failure Structure Invalid: Re-evaluate Synthesis or Purification NMR_H->Failure No MS_Mass MS: Molecular ion at m/z = 153? NMR_C->MS_Mass Yes NMR_C->Failure No Success Structure Validated MS_Mass->Success Yes MS_Mass->Failure No

Caption: Decision workflow for spectroscopic validation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile compounds like 3,5-Dimethoxy-2-methylpyridine[11].

  • Sample Preparation: Dissolve a small amount of the product in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Conclusion

The synthesis of 3,5-Dimethoxy-2-methylpyridine requires a rigorous and multi-faceted validation strategy to ensure the correct isomeric structure has been obtained. While synthesis provides the material, it is the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry that provides indisputable proof of structure. By comparing the acquired data against predicted values and those of potential isomers, researchers can have high confidence in the identity and purity of their compound. The protocols and interpretive guidelines presented here form a self-validating framework for professionals in chemical synthesis and drug discovery, ensuring the integrity of their downstream research.

References

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • Hu, B., Liang, C., Lu, M., Dai, H., Sun, C., & Xu, S. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Chinese Journal of Applied Chemistry.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Hu, B., et al. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. Retrieved from [Link]

  • Patel, D. R., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • MDPI. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • ResearchGate. (2019). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Retrieved from [Link]

  • Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2019). Synthesis of ¹⁵N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2007). The Study of Some Potential New Synthetic Routes to LLM-105. Retrieved from [Link]

  • International Journal of Pharmacy. (n.d.). Convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles. Retrieved from [Link]

  • SciSpace. (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylpyridine. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • MDPI. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

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Strategic Access to Substituted Pyridines: A Comparative Analysis of De Novo Synthesis vs. Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Privilege

The pyridine moiety is arguably the most significant N-heterocycle in modern drug discovery, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Imatinib, Sorafenib). For the medicinal chemist, the challenge is rarely accessing a pyridine ring, but rather accessing specifically substituted pyridines with regiochemical fidelity.

This guide compares three distinct strategic entry points:

  • De Novo Cyclization (Hantzsch/Kröhnke): Best for symmetrical or highly substituted cores at scale.

  • Cross-Coupling (Suzuki-Miyaura): Best for modular, late-stage library generation, provided the "2-pyridyl problem" is managed.

  • Direct C-H Functionalization (Minisci): Best for rapid alkylation of existing cores, though often plagued by regioselectivity issues.

Route A: De Novo Cyclization (The Hantzsch Protocol)

Best For: Symmetrical 1,4-dihydropyridines (1,4-DHPs) and subsequent oxidation to pyridines; Industrial scale-up.

Mechanism & Expert Insight

The Hantzsch synthesis is a multi-component condensation of an aldehyde, a


-keto ester, and a nitrogen donor (ammonia).[1]
  • The Bottleneck: The reaction initially yields a 1,4-DHP. The "hidden" step is the oxidative aromatization required to reach the pyridine. Many protocols fail here due to harsh oxidants (HNO

    
    ) degrading sensitive functional groups.
    
  • Modern Solution: Use mild oxidative aromatization methods (e.g., DDQ, MnO

    
    , or catalytic aerobic oxidation) to preserve substituent integrity.
    
Visualization: Hantzsch Pathway

HantzschMechanism Start Aldehyde + 2 equiv. u03b2-Keto Ester Inter1 Knoevenagel Intermediate Start->Inter1 Condensation Inter2 Enamine Intermediate Start->Inter2 + NH3 DHP 1,4-Dihydropyridine (1,4-DHP) Inter1->DHP Cyclization Inter2->DHP Oxidation Oxidative Aromatization DHP->Oxidation -2H Product Substituted Pyridine Oxidation->Product

Caption: The Hantzsch pathway requires a convergent cyclization followed by a critical oxidation step to restore aromaticity.

Route B: Modular Assembly (Suzuki-Miyaura Coupling)

Best For: Biaryl linkages; Late-stage diversification (LSD); Structure-Activity Relationship (SAR) studies.

The "2-Pyridyl Problem"

Senior chemists know that 2-substituted pyridines are notoriously difficult to synthesize via Suzuki coupling.

  • The Trap: 2-Pyridyl boronic acids are inherently unstable.[2][3] They undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetalation step in the catalytic cycle.

  • The Solution (MIDA Boronates): The use of N-methyliminodiacetic acid (MIDA) boronates acts as a "slow-release" mechanism.[3][4][5] Under basic aqueous conditions, the MIDA ester hydrolyzes slowly to release the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

Visualization: MIDA Slow-Release Strategy

MIDA_Strategy MIDA 2-Pyridyl MIDA Boronate (Air Stable, Inactive) Hydrolysis Slow Hydrolysis (aq. NaOH/K3PO4) MIDA->Hydrolysis Active Free Boronic Acid (Unstable, Reactive) Hydrolysis->Active Controlled Release Decomp Protodeboronation (Dead End) Active->Decomp Fast if accumulated Cycle Pd Catalytic Cycle (Cross-Coupling) Active->Cycle Transmetalation Product 2-Aryl Pyridine Cycle->Product

Caption: The MIDA strategy mitigates the instability of 2-pyridyl boronic species by controlling their release rate.

Route C: Direct C-H Functionalization (Minisci Reaction)

Best For: Adding alkyl groups (methyl, isopropyl, adamantyl) to electron-deficient heterocycles without pre-functionalization.

Mechanism & Limitations

The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids via AgNO


/Persulfate) to attack protonated pyridines.
  • The Challenge: Regioselectivity. Radical attack is driven by electronic deficiency. For unsubstituted pyridine, C2 and C4 positions are electronically similar, often leading to inseparable mixtures of mono- and di-alkylated products.

  • Modern Advancement: Recent work by the Baran lab utilizes C4-selective blocking groups or specific radical precursors (e.g., sulfinates) to steer regioselectivity, transforming this from a "messy" reaction to a precision tool.

Comparative Performance Analysis

FeatureHantzsch SynthesisSuzuki-Miyaura (MIDA)Minisci (Radical)
Primary Utility Constructing the ringLinking rings (Biaryls)Alkylating existing rings
Regiocontrol High (Dictated by precursors)Perfect (Dictated by Halide/Boron)Low to Moderate (Substrate dependent)
Atom Economy High (Water is byproduct)Moderate (Boronic waste)Low (Stoichiometric oxidants needed)
Scalability Excellent (Kg scale common)Good (Cost of Pd is limiting)Moderate (Exotherms/Safety)
Key Limitation Symmetry constraintsBoronate instabilityMixtures of isomers
Typical Yield 70–85%80–95%40–65%

Detailed Experimental Protocols

Protocol A: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dicarboethoxy-4-phenylpyridine

Rationale: This protocol uses a "one-pot" modification where aromatization is achieved in situ or via mild subsequent oxidation.

  • Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium Acetate (10 mmol), Ethanol (20 mL).

  • Cyclization: Combine reagents in a round-bottom flask. Reflux for 3–6 hours. Monitor TLC for disappearance of aldehyde.

  • Isolation (DHP): Cool to room temperature. The 1,4-dihydropyridine (DHP) usually precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Aromatization (Oxidation): Dissolve the DHP (5 mmol) in CH

    
    Cl
    
    
    
    (50 mL). Add Manganese Dioxide (MnO
    
    
    , 10 equiv) or DDQ (1.1 equiv). Stir at room temperature for 2 hours.
  • Purification: Filter through a pad of Celite. Concentrate the filtrate. Recrystallize from EtOH/Hexanes to yield the pyridine product (White/Off-white solid).

Protocol B: Suzuki Coupling of 2-Pyridyl MIDA Boronate

Rationale: Addresses the instability of 2-pyridyl boron species using the Burke methodology.

  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), Pd(OAc)

    
     (0.02 equiv), SPhos (0.04 equiv), K
    
    
    
    PO
    
    
    (3.0 equiv).
  • Solvent System: Dioxane:Water (5:1). The water is critical for MIDA hydrolysis.

  • Reaction: Combine all solids in a vial. Purge with Argon. Add degassed solvents.

  • Conditions: Heat to 60°C for 12–24 hours. The slow hydrolysis of the MIDA ester releases the active boronic acid, which is immediately consumed by the Pd cycle.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography. Note: Pyridines often streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Minisci Alkylation (Standard Conditions)

Rationale: Classic radical alkylation for rapid SAR exploration.

  • Reagents: Pyridine substrate (1.0 equiv), Carboxylic Acid (Alkyl source, 5.0 equiv), AgNO

    
     (0.2 equiv), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (3.0 equiv), TFA (1.0 equiv).
  • Solvent: Biphasic CH

    
    Cl
    
    
    
    :Water (1:1) or pure Water depending on solubility.
  • Reaction: Dissolve pyridine and acid in solvent. Add TFA (protonation activates the ring). Heat to 40–50°C.

  • Addition: Add the persulfate solution dropwise over 30 minutes. This controls radical generation and prevents radical-radical recombination.

  • Workup: Basify with NaOH (pH > 10) to deprotonate the pyridine product. Extract with CH

    
    Cl
    
    
    
    .
  • Purification: Isolate the major regioisomer via column chromatography.

References

  • Hantzsch Synthesis Review: Heravi, M. M., et al. "Hantzsch reaction: An overview of recent developments." Journal of the Iranian Chemical Society, 2014. Link

  • The 2-Pyridyl Problem & MIDA Solution: Knapp, D. M., Gillis, E. P., & Burke, M. D. "A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates."[3][4] Journal of the American Chemical Society, 2009. Link

  • Minisci Reaction & Regioselectivity: Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[6][7] MedChemComm, 2011. Link

  • Modern C4-Selective Minisci: Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[8] Journal of the American Chemical Society, 2021.[8] Link

  • Kröhnke Synthesis Overview: "Kröhnke Pyridine Synthesis." Organic Chemistry Portal. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block.[1][2] While specific, public-domain toxicological data (SDS) for this exact isomer is often limited, structural analysis of the pyridine core and methoxy/methyl substituents dictates a Risk Group 2 (Moderate Hazard) classification.

Immediate Action Required:

  • Treat as a Pyridine Derivative: Assume high skin permeability and potential neurotoxicity/hepatotoxicity until proven otherwise.

  • Primary Hazard: Severe eye irritant and respiratory sensitizer.

  • Critical PPE: Standard nitrile gloves are insufficient for prolonged contact. Use Laminate Film (Silver Shield/4H) or Double-Gloved Nitrile with immediate change protocols.[2]

Part 2: Risk Assessment & Hazard Identification (SAR Analysis)

Scientific Integrity Note: In the absence of a compound-specific LD50, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[2]

Hazard ClassClassification (Projected)Mechanism of Action
Acute Toxicity Category 4 (Oral/Dermal)Pyridine ring metabolism typically involves N-oxidation or methylation, potentially stressing hepatic enzymes (CYP450).[1][2][3]
Skin Corrosion Category 2 (Irritant)Lipophilic methoxy groups facilitate dermal absorption; basic nitrogen attacks lipid bilayers.
Eye Damage Category 2A (Severe Irritant)High pH potential of the pyridine nitrogen causes rapid corneal clouding/damage.
STOT-SE Category 3 (Respiratory)Volatile organic vapors (if liquid) or dust (if solid) irritate mucous membranes.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This section defines the barrier protection required.[4][5][6][7] Trustworthiness Check: These recommendations override standard "lab coat and glasses" protocols due to the permeation properties of pyridines.[2]

Hand Protection Strategy

Pyridines are known to permeate nitrile rubber rapidly (often <10 minutes).

Contact TypeRecommended MaterialBrand ExamplesBreakthrough Time
Incidental Splash Double Nitrile (Min 5 mil outer)Kimberly-Clark Purple Nitrile~5–10 mins (Change immediately)
Prolonged Handling Laminate Film Ansell Silver Shield / 4H>480 mins
Spill Cleanup Viton® or Butyl Rubber Aldan / Showa>240 mins
Respiratory & Body Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label).[2]

  • Body: Tyvek® lab coat (chemical resistant) preferred over standard cotton; closed-toe leather/composite shoes.[1][2]

Part 4: Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE selection based on the experimental phase.

PPE_Selection_Logic Start Task Identification StateCheck Is the compound Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Quant Quantity > 100mL/g? Liquid->Quant SolidPPE REQUIRED PPE: - Fume Hood (Draft Shield) - Safety Glasses - Single Nitrile (5 mil) Solid->SolidPPE LiquidPPE REQUIRED PPE: - Fume Hood (Mandatory) - Splash Goggles - Double Nitrile (Change <5min) Quant->LiquidPPE No HighRiskLiquid HIGH RISK PPE: - Silver Shield Gloves - Face Shield + Goggles - Impervious Apron Quant->HighRiskLiquid Yes Disposal Disposal: Halogen-Free Organic Waste Stream LiquidPPE->Disposal HighRiskLiquid->Disposal SolidPPE->Disposal

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity of 3,5-Dimethoxy-2-methylpyridine.[2]

Part 5: Detailed Operational Protocols

Protocol A: Weighing & Transfer (Solid/Low-Melting Solid)

Context: 3,5-Dimethoxy-2-methylpyridine may exist as a low-melting solid or oil.[1][2] Static charge is a risk.[5]

  • Engineering Control: Place the analytical balance inside the fume hood. If not possible, use a powder containment hood .

  • Anti-Static: Use an ionizing bar or anti-static gun to neutralize charge on the spatula and weighing boat.

  • Transfer: Do not pour. Use a disposable spatula or glass pipette.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, followed by soap and water. Dispose of the wipe as hazardous solid waste.

Protocol B: Reaction Setup (Liquid Handling)

Context: Methoxy-pyridines can complex with Lewis acids, potentially generating heat.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Pyridine derivatives can oxidize or absorb moisture, altering stoichiometry.

  • Addition: Add the pyridine derivative slowly to the reaction mixture.

  • Temperature Control: Have an ice bath ready. Exothermic protonation is common if adding to acidic media.

Part 6: Emergency Response & Disposal

Spill Response (Small Scale < 50mL)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Silver Shield gloves and a respirator.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as high surface area can increase evaporation rates.

  • Neutralize: Wipe surface with a dilute (5%) Citric Acid solution to neutralize the basic pyridine residue, then wash with soap and water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste container to prevent exothermic reactions/fumes.

  • Labeling: Must be labeled "Flammable" and "Toxic".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. PubChem. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Available at: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.